molecular formula C4H10S B074500 Isopropyl methyl sulfide CAS No. 1551-21-9

Isopropyl methyl sulfide

Cat. No.: B074500
CAS No.: 1551-21-9
M. Wt: 90.19 g/mol
InChI Key: ROSSIHMZZJOVOU-UHFFFAOYSA-N
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Description

Isopropyl methyl sulfide is a volatile organic sulfide of significant interest in research and industrial chemistry. Its primary application lies in organic synthesis, where it serves as a versatile reagent and building block for introducing the isopropylthio (-S-iPr) group into target molecules. It is particularly valued in the development of novel sulfur-containing heterocycles and as a ligand precursor in coordination chemistry. Furthermore, its potent, distinctive odor, often described as gassy or vegetable-like, makes it a critical analytical standard in flavor and fragrance research, used to identify and quantify impact odorants in food, beverages, and environmental samples.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S/c1-4(2)5-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSIHMZZJOVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165809
Record name Propane, 2-(methylthio)-
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Molecular Weight

90.19 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-(Methylthio)propane
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

82.00 to 83.00 °C. @ 0.00 mm Hg
Record name 2-(Methylthio)propane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1551-21-9
Record name Isopropyl methyl sulfide
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Record name Propane, 2-(methylthio)-
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Record name Propane, 2-(methylthio)-
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Record name Isopropyl Methyl Sulfide
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Record name 2-(Methylthio)propane
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Melting Point

-101.48 °C
Record name 2-(Methylthio)propane
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Foundational & Exploratory

An In-depth Technical Guide to Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1551-21-9

This technical guide provides a comprehensive overview of isopropyl methyl sulfide (B99878), also known as 2-(methylthio)propane.[1][2][3][4] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and safety protocols.

Chemical and Physical Properties

Isopropyl methyl sulfide is a colorless to pale yellow liquid.[5] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 1551-21-9[1][2][3][4]
Molecular Formula C4H10S[1][2][3][4]
Molecular Weight 90.19 g/mol [6]
Appearance Colorless to pale yellow clear liquid[5]
Boiling Point 82.0 - 83.0 °C[5][6]
Melting Point -101.48 °C[6]
Density 0.83 g/cm³
Flash Point -14.5 °C (6.0 °F)[5]
Solubility Soluble in alcohol. Water solubility: 3417 mg/L at 25 °C (estimated).[5]
Vapor Pressure 87.415 mmHg at 25 °C (estimated)[5]
Refractive Index 1.4380 to 1.4400
LogP (o/w) 1.841 (estimated)[5]

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. A common and effective method involves the reaction of 2-bromopropane (B125204) with sodium thiomethoxide in an SN2 reaction.

Experimental Protocol: Synthesis via SN2 Reaction

This protocol details the synthesis of this compound from 2-bromopropane and sodium thiomethoxide.

Materials:

  • 2-bromopropane

  • Sodium thiomethoxide

  • Anhydrous methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Thiomethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve a molar equivalent of sodium thiomethoxide in anhydrous methanol.

  • Reaction: To the stirred solution of sodium thiomethoxide, add one molar equivalent of 2-bromopropane dropwise using a dropping funnel at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for approximately 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the precipitated sodium bromide by filtration.

    • Transfer the filtrate to a separatory funnel and add diethyl ether to extract the product.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (diethyl ether and methanol) using a rotary evaporator.

    • The crude this compound can be further purified by fractional distillation to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_naome Dissolve Sodium Thiomethoxide in Anhydrous Methanol add_2bp Add 2-Bromopropane (dropwise at RT) prep_naome->add_2bp reflux Heat to Reflux (2-3 hours) add_2bp->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitated NaBr cool->filter extract Extract with Diethyl Ether filter->extract wash_bicarb Wash with Sat. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous MgSO4 wash_brine->dry filter_drying Filter Drying Agent dry->filter_drying evaporate Solvent Evaporation (Rotary Evaporator) filter_drying->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Synthesis workflow for this compound.

Safety Information

This compound is a highly flammable liquid and vapor. Appropriate safety precautions must be taken when handling this chemical.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground and bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use non-sparking tools.

  • P243: Take action to prevent static discharges.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P370+P378: In case of fire: Use appropriate media to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Hazard Pictogram:

References

In-Depth Technical Guide to the Physical Properties of Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of isopropyl methyl sulfide (B99878) (CAS No. 1551-21-9). The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

The fundamental physical characteristics of isopropyl methyl sulfide are summarized in the table below, providing a clear and concise reference for laboratory and development work.

PropertyValueUnitsReference(s)
Molecular Formula C₄H₁₀S-[1][2][3][4][5]
Molecular Weight 90.19 g/mol [1][5]
Appearance Colorless to pale yellow liquid-[6]
Boiling Point 82.0 - 83.0°C[1][5][6]
Melting Point -101.48°C[1][5]
Density 0.828g/cm³ at 20°C
Refractive Index (n_D) 1.437at 20°C
Vapor Pressure 87.4mmHg at 25°C[6]
Flash Point -14.5°C[6]
Solubility in Water 3417mg/L at 25°C (estimated)[6]
Solubility in Organic Solvents Solublein alcohol[6]

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable use of chemical substances in research and development. The following sections detail the methodologies for measuring the key physical properties of volatile liquids such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, several methods can be employed. The Thiele tube method is a common and effective technique for small sample volumes.[7]

Method: Thiele Tube

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube assembly is attached to a thermometer.

    • The entire assembly is placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Safety Precaution: Due to the volatile and odorous nature of this compound, this procedure should be performed in a well-ventilated fume hood.[8][9]

Determination of Density

Density is the mass per unit volume of a substance. For volatile liquids, care must be taken to minimize evaporation during measurement. The oscillating U-tube digital density meter is a precise and suitable method.[10]

Method: Digital Density Meter

  • Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.

  • Procedure:

    • The instrument is calibrated using dry air and deionized water at the desired temperature (e.g., 20°C).

    • A small volume of this compound is drawn into a syringe. To minimize evaporation, the syringe should be free of air bubbles and the sample should be at thermal equilibrium with the instrument.

    • The sample is carefully injected into the oscillating U-tube of the density meter, ensuring no bubbles are introduced.

    • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

    • This frequency change is used in conjunction with the calibration data to determine the density of the liquid.[10]

Handling Consideration: The use of a syringe for sample introduction helps to contain the volatile and odorous compound, preventing its release into the laboratory environment.[8]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used for identification and purity assessment.

Method: Abbe Refractometer

  • Apparatus: Abbe refractometer, light source (typically a sodium D-line lamp), and a pipette or dropper.

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

    • A few drops of this compound are placed on the surface of the lower prism.

    • The prisms are closed and locked to spread the liquid into a thin film.

    • The light source is positioned to illuminate the prisms.

    • While looking through the eyepiece, the adjustment knob is turned until the light and dark fields are brought into view.

    • The compensator knob is adjusted to eliminate any color fringe at the borderline of the light and dark fields, resulting in a sharp, achromatic line.

    • The adjustment knob is used to center the borderline on the crosshairs of the eyepiece.

    • The refractive index is then read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Volatile Compound Consideration: Due to the volatility of this compound, the measurement should be taken quickly after applying the sample to the prism to prevent evaporation, which would alter the reading.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

G cluster_prep Sample Preparation cluster_measurement Physical Property Measurement cluster_data Data Analysis and Reporting SampleAcquisition Acquire this compound Sample PurityCheck Assess Purity (e.g., GC) SampleAcquisition->PurityCheck BoilingPoint Determine Boiling Point (e.g., Thiele Tube) PurityCheck->BoilingPoint Density Measure Density (e.g., Digital Density Meter) PurityCheck->Density RefractiveIndex Measure Refractive Index (e.g., Abbe Refractometer) PurityCheck->RefractiveIndex DataCollection Record All Measurements and Conditions BoilingPoint->DataCollection Density->DataCollection RefractiveIndex->DataCollection DataAnalysis Analyze and Compare with Literature Values DataCollection->DataAnalysis Report Generate Technical Report DataAnalysis->Report

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl methyl sulfide (B99878), systematically named 2-methylsulfanylpropane, is a volatile, flammable organosulfur compound. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and key reactions, along with a thorough analysis of its spectroscopic characteristics, are presented to support its application in research and development. All quantitative data has been summarized in structured tables, and key pathways and workflows are visualized using diagrams for enhanced clarity.

Chemical Structure and Identification

Isopropyl methyl sulfide is a simple thioether with a branched alkyl group. The sulfur atom is bonded to a methyl group and an isopropyl group.

DOT Script of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name 2-methylsulfanylpropane[1]
Synonyms This compound, Methyl isopropyl sulfide, 2-Thiapentane, 3-Methyl-2-thiabutane[2]
CAS Number 1551-21-9[1][2]
Molecular Formula C4H10S[1][2]
SMILES CC(C)SC
InChI InChI=1S/C4H10S/c1-4(2)5-3/h4H,1-3H3[1]
InChIKey ROSSIHMZZJOVOU-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless, volatile liquid with a characteristic sulfide odor. A summary of its key physical and chemical properties is provided below.

PropertyValue
Molecular Weight 90.19 g/mol [1]
Boiling Point 82-83 °C[1][3]
Melting Point -101.48 °C[1]
Density 0.828 g/cm³
Refractive Index 1.437
Flash Point -15 °C[4]
Solubility Soluble in alcohol; slightly soluble in water (3417 mg/L at 25 °C)[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR ¹³C NMR
Proton Chemical Shift (ppm)
-CH₃ (methyl)~2.1
-CH- (methine)~3.0
-CH(CH₃)₂ (isopropyl methyls)~1.3

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Vibration
2960-2850C-H stretching (alkane)
1465-1450C-H bending (CH₂ and CH₃)
1380-1370C-H bending (gem-dimethyl of isopropyl)
600-700C-S stretching

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

m/zIon
90[C₄H₁₀S]⁺ (Molecular Ion)
75[C₃H₇S]⁺ (Loss of CH₃)
47[CH₃S]⁺ (Loss of C₃H₇)
43[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unsymmetrical sulfides like this compound is an adaptation of the Williamson ether synthesis. This involves the reaction of a thiolate with an alkyl halide.

DOT Script of the Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product NaSMe Sodium Thiomethoxide mix Mix in Polar Aprotic Solvent (e.g., DMF) Stir at room temperature NaSMe->mix iPrBr 2-Bromopropane (B125204) iPrBr->mix quench Quench with water mix->quench extract Extract with diethyl ether quench->extract dry Dry organic layer (e.g., MgSO₄) extract->dry distill Fractional Distillation dry->distill product This compound distill->product

Caption: Synthesis workflow for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Alkyl Halide: To the stirred solution, add 2-bromopropane (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Oxidation to Isopropyl Methyl Sulfoxide

Sulfides can be selectively oxidized to sulfoxides using mild oxidizing agents.

DOT Script of the Oxidation Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product sulfide This compound react Glacial Acetic Acid Room Temperature sulfide->react oxidant Hydrogen Peroxide (H₂O₂) oxidant->react sulfoxide Isopropyl Methyl Sulfoxide react->sulfoxide

Caption: Oxidation of this compound to its sulfoxide.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.[5]

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 eq) to the stirred solution at room temperature.[5]

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the sulfoxide.[5]

Alkylation to a Sulfonium (B1226848) Salt

The nucleophilic sulfur atom in this compound can be alkylated to form a sulfonium salt.

Protocol:

  • Reaction Setup: In a small vial, combine this compound (1.0 eq) and a primary alkyl halide such as methyl iodide (1.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction can be performed neat or in a polar solvent like acetone. A precipitate of the sulfonium salt will form over time.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from sources of ignition.[7] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place.

GHS Pictogram Hazard Statement Precautionary Statements
ngcontent-ng-c282987731="" class="ng-star-inserted">alt text
H225: Highly flammable liquid and vapor[1]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed.[8] P240: Ground and bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool.[8]

Conclusion

This technical guide provides essential information on the chemical structure, properties, synthesis, and reactivity of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and compiled data serve as a valuable resource for the safe and effective use of this compound in a laboratory setting.

References

Isopropyl methyl sulfide synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Isopropyl Methyl Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methyl sulfide, also known by its IUPAC name 2-(methylthio)propane, is a thioether of interest in various chemical research and development sectors. Its synthesis is a fundamental example of nucleophilic substitution, providing a valuable model for the formation of carbon-sulfur bonds, which are prevalent in numerous biologically active molecules and pharmaceutical compounds. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol, quantitative data, and workflow visualizations.

Core Synthesis Pathway: S-Alkylation of Isopropanethiol

The most direct and widely applicable method for the synthesis of this compound is the S-alkylation of isopropyl thiol (2-propanethiol). This reaction is analogous to the well-known Williamson ether synthesis and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

In this pathway, isopropyl thiol is first deprotonated by a suitable base to form the more nucleophilic isopropyl thiolate anion. This thiolate then attacks an electrophilic methylating agent, such as methyl iodide, displacing the iodide leaving group to form the desired this compound.

Experimental Protocol

Reaction Scheme:

(CH₃)₂CHSH + CH₃I → (CH₃)₂CHSCH₃ + HI

Materials and Reagents:

  • Isopropyl thiol (2-propanethiol)

  • Methyl iodide

  • Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

  • Methanol (or another suitable polar aprotic solvent like DMF or acetone)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate) for drying

Procedure:

  • Deprotonation of Isopropyl Thiol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl thiol in methanol.

  • Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution. Stir the mixture at room temperature to form the sodium isopropyl thiolate.

  • Methylation: To the solution of the thiolate, add a stoichiometric equivalent of methyl iodide dropwise at room temperature.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for a period of 1 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation to yield the pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Isopropyl ThiolPropane-2-thiolC₃H₈S76.1657-600.814
Methyl IodideIodomethaneCH₃I141.9442.42.28
This compound2-(methylthio)propaneC₄H₁₀S90.1982-83[1]~0.8

Table 2: Spectroscopic Data for this compound [1]

Spectroscopy TypeKey Data
¹H NMRSpectral data available in public databases such as PubChem.[1]
¹³C NMRSpectral data available in public databases such as PubChem.[1]
Mass SpectrometryMolecular Ion (M⁺): m/z = 90.19

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway reagent1 Isopropyl Thiol ((CH₃)₂CHSH) intermediate Isopropyl Thiolate ((CH₃)₂CHS⁻Na⁺) reagent1->intermediate Deprotonation reagent2 Base (e.g., NaOH) reagent2->intermediate product This compound ((CH₃)₂CHSCH₃) intermediate->product SN2 Attack reagent3 Methyl Iodide (CH₃I) reagent3->product side_product Sodium Iodide (NaI) Experimental_Workflow start Start deprotonation 1. Deprotonation: Mix Isopropyl Thiol and Base in Solvent start->deprotonation methylation 2. Methylation: Add Methyl Iodide deprotonation->methylation reaction 3. Reaction: Heat to Reflux methylation->reaction workup 4. Work-up: Solvent Removal and Extraction reaction->workup purification 5. Purification: Distillation workup->purification product Pure this compound purification->product

References

Isopropyl Methyl Sulfide: A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of isopropyl methyl sulfide (B99878) (CAS No. 1551-21-9). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key safety assessments are provided.

Chemical and Physical Properties

Isopropyl methyl sulfide, also known as 2-(methylthio)propane, is a flammable liquid.[1][2] Its key physical and chemical properties are summarized in the table below. This data is a compilation from various sources and may include estimated values where experimental data is unavailable.

PropertyValueSource(s)
Molecular Formula C4H10S[2]
Molecular Weight 90.19 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 82.00 to 83.00 °C[2]
Melting Point -101.48 °C[2]
Flash Point -14.50 °C (6.00 °F) (Tag Closed Cup) (estimated)
Vapor Pressure 87.415 mmHg @ 25 °C (estimated)
Water Solubility 3417 mg/L @ 25 °C (estimated)
logP (o/w) 1.841 (estimated)

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[1][2] The Globally Harmonized System (GHS) classification is summarized below.

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor

Signal Word: Danger

Hazard Pictogram:

alt text

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233Keep container tightly closed.
P240Ground/bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting equipment.
P242Use only non-sparking tools.
P243Take precautionary measures against static discharge.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P370+P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
P403+P235Store in a well-ventilated place. Keep cool.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Toxicity EndpointValueSpeciesMethodSource(s)
Acute Oral Toxicity LD50 > 5000 mg/kg bw (for Ethyl Methyl Sulfide)RatSimilar to OECD 401
Acute Dermal Toxicity Not determined
Acute Inhalation Toxicity Not determined

Ecological Information

Specific experimental data on the ecotoxicity, biodegradability, and bioaccumulation of this compound is limited. The information below is based on computational models and data for related sulfur compounds.

Ecological EndpointValueMethodSource(s)
Aquatic Toxicity Data not available. Sulfides, in general, are toxic to aquatic life.
Ready Biodegradability Prediction: NOBIOWIN v4.10
Bioaccumulation Potential Log BCF = 0.873 (estimated)Regression-based method
Log Koc 1.783 (MCI method) / 1.588 (Kow method)KOCWIN v2.00

Experimental Protocols

Detailed methodologies for key safety experiments are outlined below. These are based on internationally recognized guidelines.

Flash Point Determination (Closed-Cup Method)

The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens or Abel apparatus. The liquid is heated at a slow, constant rate in a closed cup. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.

Boiling Point Determination

The boiling point can be determined by distillation or using a Thiele tube. In the Thiele tube method, a small sample is heated in a tube with an inverted capillary. The temperature at which a rapid stream of bubbles emerges and then ceases upon cooling, with the liquid entering the capillary, is recorded as the boiling point.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method involves a stepwise procedure with a limited number of animals. A starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). The substance is administered orally to a group of animals (typically rats). The outcome (mortality or evident toxicity) determines the next step: dosing at a higher or lower level, or cessation of testing. The method allows for the classification of the substance into a toxicity class.

Acute Dermal Toxicity (OECD 402)

The test substance is applied to a shaved area of the skin of experimental animals (usually rats or rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality for at least 14 days. A limit test at a high dose (e.g., 2000 mg/kg) is often performed first.

Acute Inhalation Toxicity (OECD 403/436)

Animals are exposed to the test substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period (typically 4 hours). Mortality and signs of toxicity are observed during and after exposure for up to 14 days. The LC50 (lethal concentration for 50% of the animals) is determined.

Ready Biodegradability (OECD 301)

A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen uptake over 28 days. A substance is considered readily biodegradable if it meets specific pass levels within a 10-day window.

Partition Coefficient (n-octanol/water) (OECD 117: HPLC Method)

The logP value, an indicator of bioaccumulation potential, can be estimated using High-Performance Liquid Chromatography (HPLC). The retention time of the substance on a reverse-phase column is correlated with the known logP values of reference compounds.

Safety and Handling

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage
  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use non-sparking tools.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

Accidental Release Measures
  • Eliminate all ignition sources.

  • Ventilate the area.

  • Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

  • Do not let the product enter drains.

Disposal and Transportation

Disposal

Dispose of contents and containers in accordance with local, regional, and national regulations. Flammable liquids should be handled as hazardous waste and disposed of by a licensed waste disposal company. Do not pour down drains.

Transportation

This compound is classified as a flammable liquid for transportation. It is typically transported under the UN number for flammable liquids not otherwise specified.

  • UN Number: 1993

  • Proper Shipping Name: FLAMMABLE LIQUID, N.O.S. (this compound)

  • Hazard Class: 3

  • Packing Group: II

Visualizations

Safety_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical (Use Non-Sparking Tools) Prepare_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Store_Chemical Store in a Cool, Dry, Well-Ventilated Area Perform_Experiment->Store_Chemical Spill Spill Occurs Perform_Experiment->Spill Fire Fire Occurs Perform_Experiment->Fire Exposure Personal Exposure Perform_Experiment->Exposure Evacuate Evacuate Area Spill->Evacuate Extinguish Use Appropriate Extinguisher Fire->Extinguish First_Aid Administer First Aid Exposure->First_Aid Notify_Safety_Officer Notify Safety Officer Evacuate->Notify_Safety_Officer Extinguish->Notify_Safety_Officer First_Aid->Notify_Safety_Officer

Caption: Workflow for the safe handling of this compound.

Chemical_Risk_Assessment Start Start Risk Assessment Identify_Hazards 1. Identify Hazards (Flammability, Toxicity) Start->Identify_Hazards Assess_Risks 2. Assess Risks (Likelihood & Severity of Harm) Identify_Hazards->Assess_Risks Control_Measures 3. Implement Control Measures (PPE, Ventilation, Procedures) Assess_Risks->Control_Measures Review_Controls 4. Review Control Effectiveness Control_Measures->Review_Controls Is_Risk_Controlled Is Risk Adequately Controlled? Review_Controls->Is_Risk_Controlled Proceed Proceed with Work Is_Risk_Controlled->Proceed Yes Re-evaluate Re-evaluate & Implement Additional Controls Is_Risk_Controlled->Re-evaluate No Re-evaluate->Control_Measures

Caption: Logical flow for a chemical risk assessment process.

References

An In-depth Technical Guide on Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of isopropyl methyl sulfide (B99878), with a focus on its molecular weight. Detailed methodologies for its determination are presented, alongside structured data and visual workflows to support advanced research and development applications.

Physicochemical Data Summary

Isopropyl methyl sulfide, also known as 2-(methylthio)propane, is an organosulfur compound with the chemical formula C4H10S.[1][2][3][4][5][6] Its molecular and physical properties are summarized below.

Table 1: Molecular and Physical Properties of this compound

PropertyValueSource
Molecular Formula C4H10S[1][2][3][4][5][6]
Molecular Weight 90.19 g/mol [5]
Monoisotopic Mass 90.05032149 Da[5]
CAS Number 1551-21-9[1][2][4][5][6]
Appearance Colorless Liquid[1]
Boiling Point 82.5°C at 760 mmHg[4]
Density 0.828 g/cm³[4]
Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C4H10S.

Table 2: Atomic Composition and Molecular Weight Calculation

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC412.01148.044
HydrogenH101.00810.080
SulfurS132.0632.060
Total 90.184

Note: The slight discrepancy between the calculated molecular weight and the value from PubChem (90.19 g/mol ) is due to rounding of atomic weights.

Experimental Determination of Molecular Weight

A standard and highly accurate method for determining the molecular weight of a volatile organic compound like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight of a pure sample of this compound.

Materials:

  • This compound (purity >97.0%)

  • Helium gas (carrier gas), high purity

  • Methanol (solvent), HPLC grade

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Syringe for sample injection

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving 1 µL of the compound in 1 mL of methanol.

  • GC-MS Instrument Setup:

    • Gas Chromatograph:

      • Injector Temperature: 250°C

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm

      • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-500

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

  • Injection: 1 µL of the prepared sample is injected into the GC.

  • Data Acquisition: The sample is vaporized and separated by the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M+). The mass-to-charge ratio (m/z) of this peak corresponds to the molecular weight of the compound.

Visual Representations

Logical Workflow for Molecular Weight Determination

A Start B Sample Preparation (this compound in Methanol) A->B C GC-MS Analysis B->C D Data Acquisition (Mass Spectrum) C->D E Data Analysis (Identify Molecular Ion Peak) D->E F Result: Molecular Weight E->F

Caption: Workflow for determining the molecular weight of this compound.

Signaling Pathway (Hypothetical)

As this compound is not typically involved in biological signaling, a hypothetical pathway is presented for illustrative purposes, demonstrating its potential interaction in a metabolic context.

A This compound B Enzyme A (e.g., Sulfoxidase) A->B Metabolism C Metabolite X B->C D Downstream Cellular Response C->D Activation

Caption: Hypothetical metabolic pathway involving this compound.

References

Physicochemical Properties of Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Boiling Point of Isopropyl Methyl Sulfide (B99878)

This guide provides a comprehensive overview of the boiling point of isopropyl methyl sulfide, intended for researchers, scientists, and professionals in drug development. It includes detailed physical and chemical data, experimental protocols for boiling point determination, and logical diagrams to illustrate the workflows.

This compound, also known as 2-(methylthio)propane, is a volatile organic compound with a distinct odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C4H10S[1][2]
Molecular Weight 90.18 g/mol [1][2][3]
Boiling Point 82-83 °C at 760 mmHg[1][3][4]
85 °C[5]
Density 0.828 g/cm³[1]
Flash Point -14.5 °C to -15 °C[4][5]
Melting Point -101.48 °C[3][6]
Vapor Pressure 87.4 mmHg at 25 °C[1][2][4]
CAS Number 1551-21-9[1][2][4][5]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile and flammable compound like this compound, accurate determination requires specific experimental techniques. Two common methods are detailed below.

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes.

Protocol:

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube or a Durham tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end down.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band used for attachment is above the oil level.

  • Heating: The side arm of the Thiele tube is gently heated with a micro-burner or a hot air gun. This design ensures uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air expands and the sample begins to vaporize. Heating is continued until a steady and rapid stream of bubbles is observed.

  • Boiling Point Reading: The heat source is then removed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8] This process should be repeated to ensure accuracy.

Boiling Point Determination by Distillation

This method is suitable when a larger volume of the substance is available and can also serve as a purification step.

Protocol:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a condenser, a thermometer, and a receiving flask.

  • Sample and Boiling Chips: The round-bottom flask is charged with a sample of this compound (at least 5 mL) and a few boiling chips to ensure smooth boiling.

  • Heating: The flask is heated using a heating mantle.

  • Temperature Reading: The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Data Collection: The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer. This stable temperature is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Diagrams

The following diagrams illustrate the experimental workflow and logical relationships in determining the boiling point of this compound.

BoilingPointDeterminationWorkflow cluster_prep Sample Preparation cluster_method Method Selection cluster_execution Experimental Execution cluster_results Data Acquisition & Analysis start Obtain Isopropyl Methyl Sulfide Sample check_purity Assess Purity (e.g., GC) start->check_purity purify Purify if Necessary (e.g., Distillation) check_purity->purify Purity < 97% choose_method Choose Determination Method check_purity->choose_method Purity ≥ 97% purify->choose_method thiele Thiele Tube Method (Microscale) choose_method->thiele Small Sample Volume distillation Distillation Method (Macroscale) choose_method->distillation Large Sample Volume execute_thiele Perform Thiele Tube Experiment thiele->execute_thiele execute_distillation Perform Distillation distillation->execute_distillation record_bp_thiele Record Temperature at Liquid Re-entry execute_thiele->record_bp_thiele record_bp_distill Record Stable Vapor Temperature execute_distillation->record_bp_distill record_pressure Record Barometric Pressure record_bp_thiele->record_pressure record_bp_distill->record_pressure correct_bp Correct Boiling Point to Standard Pressure record_pressure->correct_bp final_bp Report Final Boiling Point correct_bp->final_bp

Caption: Workflow for Boiling Point Determination.

ThieleTubeSetup cluster_thiele Thiele Tube Apparatus cluster_thermometer_assembly thiele_tube Thiele Tube (containing heating oil) thermometer_assembly thermometer_assembly thermometer Thermometer sample_tube Sample Tube with This compound capillary_tube Inverted Capillary Tube heat_source Heat Source heat_source->thiele_tube apply heat gently to side arm

Caption: Thiele Tube Setup for Micro-Boiling Point.

References

Navigating the Solubility of Isopropyl Methyl Sulfide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of isopropyl methyl sulfide (B99878) in organic solvents. Given the limited publicly available quantitative data, this guide focuses on established solubility principles, qualitative information, and detailed experimental protocols to empower researchers in their work with this compound.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property that dictates the extent to which a compound, the solute, can dissolve in a solvent to form a homogeneous solution. In drug development and various chemical research fields, understanding a compound's solubility profile is critical for formulation, purification, and reaction chemistry. The principle of "like dissolves like" is a central concept, suggesting that substances with similar polarities are more likely to be miscible.

Isopropyl methyl sulfide is a dialkyl sulfide with a relatively low molecular weight and a moderate polarity. Its structure, featuring both nonpolar alkyl groups and a polarizable sulfur atom, suggests it will exhibit a range of solubilities in different organic solvents.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, some key information is available.

Table 1: Summary of Known Solubility Data for this compound

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)Pressure (atm)
Water~3417 mg/L (estimated)[1][2]-25[1][2]Not specified
AlcoholNot specifiedSoluble[1]Not specifiedNot specified

The qualitative indication of being "soluble in alcohol" suggests good miscibility with polar protic solvents like methanol (B129727) and ethanol.[1] Its moderate estimated water solubility indicates some degree of polarity. Based on its structure and the "like dissolves like" principle, we can infer its likely solubility behavior in other common organic solvents. It is expected to be readily soluble in a range of common organic solvents due to its organic nature and the presence of the sulfide group which can engage in dipole-dipole interactions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments.

The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a substance in a solvent.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial).

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved portion of the this compound is allowed to separate from the saturated solution by settling or centrifugation.

  • Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn.

  • Quantification: The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting.

Solubility_Workflow cluster_planning Planning & Prediction cluster_experimental Experimental Determination cluster_data Data Analysis & Application A Define Solvent Scope & Conditions (e.g., temperature, pressure) B Predict Solubility (Based on structure and 'like dissolves like') A->B C Select Appropriate Experimental Method (e.g., Shake-Flask) B->C D Prepare Saturated Solution & Equilibrate C->D E Sample & Analyze Supernatant (e.g., GC, HPLC) D->E F Quantify Solubility & Document Results E->F G Apply Data to Process (e.g., Formulation, Reaction Design) F->G

Caption: A general workflow for predicting, experimentally determining, and applying solubility data.

Signaling Pathways and Experimental Workflows

In the context of drug development, understanding how a compound's solubility influences its biological activity is crucial. While this compound is not directly implicated in specific signaling pathways as a therapeutic agent, its role as a potential solvent or fragment in drug discovery necessitates a clear understanding of its physical properties. The experimental workflow for determining its solubility, as outlined above, is a critical first step in its evaluation for any pharmaceutical application.

The following diagram illustrates a conceptual workflow for integrating solubility data into an early-stage drug discovery process.

Drug_Discovery_Workflow cluster_compound Compound Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization A Compound Synthesis/ Acquisition B Physicochemical Profiling (incl. Solubility Assessment) A->B C Assay Development B->C D High-Throughput Screening (HTS) C->D E Hit-to-Lead D->E F Structure-Activity Relationship (SAR) & ADME Profiling E->F G Candidate Selection F->G

Caption: A conceptual workflow for integrating solubility data in drug discovery.

References

Spectroscopic Data of Isopropyl Methyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl methyl sulfide (B99878) (IUPAC name: 2-(methylthio)propane; CAS No. 1551-21-9). The information is compiled from various spectral databases and is intended to assist in the identification, characterization, and analysis of this compound. This document presents available quantitative data in structured tables, details the experimental protocols for key spectroscopic techniques, and includes a visualization of the analytical workflow.

Spectroscopic Data Summary

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isopropyl methyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-S-CH -(CH₃)₂2.9 - 3.1Septet6.5 - 7.0
-S-CH(CH₃ )₂1.2 - 1.4Doublet6.5 - 7.0
-S-CH₃ 2.0 - 2.2SingletN/A

Note: Predicted data is based on standard chemical shift correlation tables and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (ppm)
-S-C H-(CH₃)₂35 - 40
-S-CH(C H₃)₂22 - 25
-S-C H₃12 - 15

Note: Predicted data is based on standard chemical shift correlation tables and may vary from experimental values.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretching2970 - 2850Strong
C-H (alkane)Bending1470 - 1450 and 1385 - 1365Medium
C-S (sulfide)Stretching700 - 600Weak to Medium
Mass Spectrometry (MS)

Mass spectrometry data for this compound is available from the National Institute of Standards and Technology (NIST) database. The major fragments observed in the electron ionization (EI) mass spectrum are tabulated below.

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Putative Fragment
9045[M]⁺ (Molecular Ion)
75100[M - CH₃]⁺
6150[CH₃SCH₂]⁺
4730[CH₃S]⁺
4380[CH(CH₃)₂]⁺
4165[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a volatile liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse sequence is used to acquire the proton spectrum.

    • Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Key parameters include a spectral width of approximately 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 128 or more scans), and a relaxation delay of 2-10 seconds.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a volatile liquid like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • Gas Chromatography:

    • A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or similar).

    • A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometry:

    • As components elute from the GC column, they enter the mass spectrometer's ion source.

    • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Analysis: The resulting data consists of a chromatogram (detector response versus retention time) and a mass spectrum for each chromatographic peak. The mass spectrum of this compound is then compared to library spectra for identification.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a liquid sample such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for a Liquid Sample cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Liquid Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) GCMS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

An In-depth Technical Guide to 2-(Methylsulfanyl)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(methylsulfanyl)propane, a key organosulfur compound. It includes detailed information on its chemical and physical properties, a representative synthetic protocol, and a visualization of the synthetic pathway.

Chemical Identity and Properties

The compound commonly known as isopropyl methyl sulfide (B99878) is systematically named 2-methylsulfanylpropane according to IUPAC nomenclature.[1][2][3][4][5][6][7] It is a colorless liquid classified as a dialkylthioether.[4][8]

Table 1: Physicochemical Properties of 2-(Methylsulfanyl)propane

PropertyValueSource
IUPAC Name 2-methylsulfanylpropane[1][2][3][4]
CAS Number 1551-21-9[1][2][5][6]
Molecular Formula C4H10S[1][2][5][6]
Molecular Weight 90.187 g/mol [5][6]
Boiling Point 82.00 to 83.00 °C[9]
Density 0.828 g/cm³[6]
Vapor Pressure 87.4 mmHg at 25°C[1][6]
Water Solubility 3417 mg/L at 25 °C (estimated)[1][9]
LogP 1.77 - 1.841 (estimated)[1][9][10]
Refractive Index 1.437[1][6]
Flash Point -14.50 °C (estimated)[9]
Appearance Colorless liquid[8]

Synthesis of Dialkyl Sulfides: A Representative Protocol

While various methods exist for the synthesis of thioethers, a common industrial approach involves the reaction of an alcohol with hydrogen sulfide over a catalyst. The following is a representative protocol for the synthesis of a related compound, di-isopropyl sulfide, which illustrates the general principles applicable to the synthesis of compounds like 2-(methylsulfanyl)propane.

Experimental Protocol: Synthesis of Di-isopropyl Sulfide

Objective: To synthesize di-isopropyl sulfide from isopropanol (B130326) and hydrogen sulfide.

Materials:

  • Isopropanol

  • Hydrogen sulfide (H₂S)

  • Zeolite catalyst

Procedure:

  • A continuous flow reactor is packed with a zeolite catalyst.

  • A feed mixture of isopropanol and hydrogen sulfide gas is prepared.

  • The gaseous mixture is passed through the heated catalyst bed in the reactor.

  • The reaction is maintained at an elevated temperature and pressure to facilitate the conversion.

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • The condensed liquid is collected, which will contain di-isopropyl sulfide, unreacted starting materials, and byproducts.

  • The crude product is then purified, typically by fractional distillation, to isolate the di-isopropyl sulfide.

This process can be adapted for the synthesis of unsymmetrical sulfides like 2-(methylsulfanyl)propane by using a mixture of methanol (B129727) and isopropanol as the alcohol feed, or by a two-step process involving the formation of a mercaptan intermediate.

Visualizing the Synthesis Pathway

The synthesis of dialkyl sulfides from alcohols and hydrogen sulfide can be represented as a multi-step process. The following diagram illustrates a simplified logical workflow for this type of synthesis.

SynthesisWorkflow Reactants Isopropanol & H₂S Reactor Heated Flow Reactor Reactants->Reactor Feed Catalyst Zeolite Catalyst Catalyst->Reactor Packed Bed Condensation Condensation Reactor->Condensation Product Stream Purification Fractional Distillation Condensation->Purification Crude Product Product Di-isopropyl Sulfide Purification->Product Purified Product

References

The Synthesis and Characterization of Isopropyl Methyl Sulfide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl methyl sulfide (B99878), a simple thioether, serves as a fundamental building block in organic synthesis and possesses potential applications in various fields, including as a flavoring agent and in the development of more complex sulfur-containing molecules. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of isopropyl methyl sulfide. Detailed experimental protocols for its preparation via a modified Williamson ether synthesis and its subsequent analysis by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are presented. All quantitative data regarding its physical and spectral properties are compiled for easy reference. Furthermore, this document includes graphical representations of the synthetic workflow and the principles of spectroscopic identification to aid in the understanding of the underlying processes.

Introduction

Thioethers, also known as sulfides, are a class of organosulfur compounds with the general structure R-S-R'. They are the sulfur analogues of ethers and are found in various natural products and synthetic molecules of biological and industrial importance.[1] this compound, with the chemical formula C₄H₁₀S, is a volatile, colorless liquid.[2][3] While not as extensively studied for its biological activity as more complex sulfides, its synthesis and characterization provide a valuable case study in the fundamental reactions and analytical techniques employed in organic chemistry and drug discovery.

This whitepaper details a robust and common method for the synthesis of this compound and provides in-depth protocols for its characterization, ensuring purity and structural confirmation.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[4][5][6][7][8] This method involves the reaction of an alkyl halide with a thiolate salt. In this case, sodium thiomethoxide acts as the nucleophile, displacing a halide from an isopropyl-containing electrophile.

General Reaction Scheme

The overall reaction is as follows:

CH₃SNa + (CH₃)₂CHBr → (CH₃)₂CHSCH₃ + NaBr

Sodium Thiomethoxide + 2-Bromopropane (B125204) → this compound + Sodium Bromide

Synthesis_Scheme sodium_thiomethoxide Sodium Thiomethoxide (CH₃SNa) plus1 + arrow SN2 Reaction sodium_thiomethoxide->arrow bromopropane 2-Bromopropane ((CH₃)₂CHBr) ims This compound ((CH₃)₂CHSCH₃) plus2 + nabr Sodium Bromide (NaBr) arrow->ims

Experimental Protocols

Synthesis of this compound

Materials:

  • Sodium thiomethoxide (CH₃SNa)

  • 2-Bromopropane ((CH₃)₂CHBr)

  • Anhydrous ethanol (B145695) (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiomethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add 2-bromopropane to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by fractional distillation.

Characterization of this compound

GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.[9][10]

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms).

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane).

  • Inject an aliquot of the solution into the GC-MS system.

  • The sample is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase.

  • The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

  • The resulting mass spectrum can be compared to library spectra for confirmation of identity.

NMR spectroscopy provides detailed information about the structure of a molecule.[11][12] Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated chloroform (B151607) (CDCl₃) as the solvent.

¹H NMR Procedure:

  • Dissolve a small amount of the purified product in CDCl₃.

  • Acquire the ¹H NMR spectrum.

  • The expected spectrum will show a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single methine proton of the isopropyl group, and a singlet for the three methyl protons attached to the sulfur atom.

¹³C NMR Procedure:

  • Using the same sample, acquire the ¹³C NMR spectrum.

  • The expected spectrum will show three distinct signals corresponding to the three different carbon environments in the molecule: the methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the methyl carbon attached to the sulfur.

Data Presentation

Physical and Chemical Properties
PropertyValueReference(s)
Molecular FormulaC₄H₁₀S[3][13]
Molecular Weight90.19 g/mol [3]
AppearanceColorless to pale yellow liquid[2]
Boiling Point82.0 - 83.0 °C[2][3]
Density0.828 g/cm³[13]
Refractive Index1.437[13]
Flash Point-14.50 °C[2]
Water Solubility3417 mg/L @ 25 °C (estimated)[2]
Spectroscopic Data
TechniqueExpected Chemical Shifts (ppm) or m/z values
¹H NMR (in CDCl₃)~1.25 (d, 6H, -CH(CH ₃)₂), ~2.05 (s, 3H, -SCH ₃), ~3.0 (sept, 1H, -CH (CH₃)₂)
¹³C NMR (in CDCl₃)~15 (-SC H₃), ~23 (-CH(C H₃)₂), ~35 (-C H(CH₃)₂)
Mass Spec. (EI) m/z 90 (M⁺), 75, 47, 43

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A 1. Dissolve Sodium Thiomethoxide in Anhydrous Ethanol B 2. Add 2-Bromopropane A->B C 3. Reflux Reaction Mixture B->C D 4. Remove Solvent C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry and Concentrate E->F G 7. Fractional Distillation F->G H 8. GC-MS Analysis G->H I 9. NMR Spectroscopy G->I

Spectroscopic_Identification cluster_compound Compound cluster_techniques Analytical Techniques cluster_data Data Output cluster_confirmation Confirmation IMS This compound ((CH₃)₂CHSCH₃) GCMS GC-MS IMS->GCMS NMR NMR Spectroscopy IMS->NMR MassSpec Mass Spectrum (Molecular Weight & Fragmentation) GCMS->MassSpec H_NMR ¹H NMR Spectrum (Proton Environments & Connectivity) NMR->H_NMR C_NMR ¹³C NMR Spectrum (Carbon Environments) NMR->C_NMR Confirmation Structural Confirmation and Purity Assessment MassSpec->Confirmation H_NMR->Confirmation C_NMR->Confirmation

Biological Activity and Toxicology

Currently, there is limited specific research on the biological signaling pathways directly involving this compound. Its primary documented uses are as a flavoring agent and in chemical synthesis.[2] Like many simple alkyl sulfides, it is not known to possess significant biological activity, though some more complex sulfides have demonstrated a range of biological effects, including antimicrobial and anticancer properties.[1][9][14][15][16] Toxicological data for this compound is not extensively detailed in publicly available literature, but as a volatile and flammable organic compound, appropriate safety precautions should be taken during its handling and use.[3]

Conclusion

This technical guide has outlined a standard and reliable method for the synthesis of this compound, along with detailed protocols for its purification and comprehensive characterization using modern analytical techniques. The provided data tables and graphical workflows serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. While the direct biological applications of this compound are not yet widely explored, the methodologies presented here are fundamental to the synthesis and analysis of a broad range of sulfur-containing compounds with potential therapeutic value.

References

The Enigmatic Presence of Isopropyl Methyl Sulfide in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

Isopropyl methyl sulfide (B99878), a volatile organic sulfur compound, has been identified as a naturally occurring metabolite in a limited number of biological systems. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, biosynthesis, and detection. This document synthesizes available quantitative data, details experimental protocols for its analysis, and explores potential biosynthetic pathways. The information presented is intended to serve as a foundational resource for researchers in the fields of natural product chemistry, metabolomics, and drug development.

Introduction

Volatile sulfur compounds (VSCs) are a diverse group of molecules known for their significant contributions to the aroma and flavor of many foods, as well as their roles in biological signaling and atmospheric chemistry. Isopropyl methyl sulfide, systematically named 2-(methylthio)propane, is a less-studied member of this class. While its presence has been confirmed in certain plant species, a comprehensive understanding of its distribution in nature, its biosynthetic origins, and its potential physiological functions remains largely unexplored. This guide aims to consolidate the existing knowledge on the natural occurrence of this compound, providing a technical resource for the scientific community.

Natural Occurrence of this compound

The documented natural occurrence of this compound is sparse, with the most definitive identification being in potatoes (Solanum tuberosum)[1]. Its presence contributes to the complex aroma profile of this globally important food crop. While the compound has been listed as a volatile component in potatoes, detailed quantitative data across different cultivars and under various conditions are not widely available in the literature.

Beyond the plant kingdom, the presence of this compound in microorganisms and animals is not well-documented in the currently available scientific literature. However, the gut microbiome is known to produce a wide array of volatile organic compounds, including various sulfides, through the metabolism of dietary components.[2][3][4][5][6] This suggests a potential, yet unconfirmed, microbial origin for this compound in certain environments. Further research is required to investigate its presence in fermented foods, microbial cultures, and animal tissues and fluids.

Quantitative Data

To date, there is a significant lack of published quantitative data for this compound in natural sources. While its presence has been qualitatively confirmed in potatoes, specific concentrations in different potato varieties or processed potato products are not readily found in scientific databases.[7][8][9][10] The table below has been structured to accommodate future findings and highlight the current knowledge gap.

Natural SourceMatrixConcentration RangeAnalytical MethodReference
Solanum tuberosum (Potato)TuberData not availableGC-MS[1]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been elucidated. However, insights can be drawn from the known pathways of other volatile sulfur compounds in plants and microorganisms. The biosynthesis of many VSCs originates from the metabolism of sulfur-containing amino acids, primarily methionine and cysteine.[11][12]

A plausible hypothesis for the formation of this compound involves the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. The catabolism of these amino acids produces branched-chain acyl-CoAs, which could potentially be involved in the formation of the isopropyl moiety of the molecule.[13][14][15][16][17] The methyl group and the sulfur atom are likely derived from methionine or its metabolites, such as S-adenosylmethionine (SAM), a common methyl group donor in biological systems.

A proposed general pathway could involve the following steps:

  • Transamination and Decarboxylation of a Branched-Chain Amino Acid: A branched-chain amino acid like valine undergoes transamination to form its corresponding α-keto acid, which is then decarboxylated.

  • Sulfur Insertion: A sulfur atom, likely from cysteine or hydrogen sulfide, is incorporated into the branched-chain intermediate.

  • Methylation: A methyltransferase enzyme, utilizing SAM as a cofactor, transfers a methyl group to the sulfur atom, yielding this compound.

Further research, including isotopic labeling studies and enzymatic assays, is necessary to confirm this proposed pathway.

Biosynthesis_Pathway Proposed Biosynthetic Pathway of this compound BCAA Branched-Chain Amino Acid (e.g., Valine) a_Keto_Acid α-Keto Acid BCAA->a_Keto_Acid Transamination Branched_Intermediate Branched-Chain Intermediate a_Keto_Acid->Branched_Intermediate Decarboxylation IMS This compound Branched_Intermediate->IMS Sulfur Insertion & Methylation Sulfur_Source Sulfur Source (e.g., Cysteine, H2S) Sulfur_Source->IMS Methyl_Source Methyl Source (S-Adenosylmethionine) Methyl_Source->IMS

Caption: A hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Detection and Quantification

The analysis of this compound, as a volatile organic compound, is typically performed using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is well-suited for extracting volatile and semi-volatile compounds from solid and liquid matrices.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction method that involves exposing a coated fiber to the headspace above a sample. The volatile analytes partition between the sample matrix, the headspace, and the fiber coating.

Detailed Methodology:

  • Sample Preparation: A known amount of the homogenized sample (e.g., potato tissue) is placed in a headspace vial. For quantitative analysis, a known amount of a suitable internal standard (e.g., a deuterated analog of this compound) should be added.

  • Incubation: The vial is sealed and incubated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: The SPME fiber is exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes. The choice of fiber coating is critical; a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.

  • Desorption: The fiber is then retracted and inserted into the hot inlet of a GC for thermal desorption of the analytes onto the analytical column.

HS_SPME_Workflow HS-SPME Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample in Vial Internal_Standard Add Internal Standard Sample->Internal_Standard Incubation Incubate Vial (e.g., 50°C for 20 min) Internal_Standard->Incubation SPME_Exposure Expose SPME Fiber to Headspace Incubation->SPME_Exposure Desorption Thermal Desorption in GC Inlet SPME_Exposure->Desorption GC_MS_Analysis GC-MS Analysis Desorption->GC_MS_Analysis

References

An In-depth Technical Guide to Isopropyl Methyl Sulfide: Handling, Storage, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides a comprehensive overview of isopropyl methyl sulfide (B99878) (also known as 2-(methylthio)propane), focusing on its chemical and physical properties, safe handling and storage procedures, and disposal. While not a compound commonly associated with direct biological activity in drug development, its use as a reagent or intermediate necessitates a thorough understanding of its characteristics.

Chemical and Physical Properties

Isopropyl methyl sulfide is a volatile and flammable organosulfur compound. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C4H10S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 90.18 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 1551-21-9--INVALID-LINK--, --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 82-85 °C--INVALID-LINK--, --INVALID-LINK--
Melting Point -101.48 °C--INVALID-LINK--
Flash Point -14.5 °C (6.0 °F)--INVALID-LINK--
Density 0.828 g/cm³--INVALID-LINK--
Vapor Pressure 87.4 mmHg @ 25 °C--INVALID-LINK--
Solubility Soluble in alcohol; water solubility approx. 3417 mg/L @ 25 °C--INVALID-LINK--
Refractive Index 1.437 - 1.440--INVALID-LINK--, --INVALID-LINK--

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[1] Extreme care must be taken to avoid ignition sources.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves are required. Butyl rubber or Viton gloves are recommended for handling alkyl sulfides. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

  • Respiratory Protection: All handling of volatile thiols and sulfides should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Safe Handling Workflow:

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don Appropriate PPE a->b c Ensure Fume Hood is Operational b->c d Work Within Fume Hood c->d e Keep Away from Ignition Sources d->e f Use Grounded Equipment e->f g Keep Container Tightly Closed f->g h Segregate Waste g->h i Decontaminate Glassware h->i j Dispose of Waste via Approved Channels i->j

A general workflow for the safe handling of this compound.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

  • Temperature: Store in a cool, well-ventilated area, away from heat and direct sunlight. Refrigerated storage (0-10°C) is often recommended.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.

  • Container: Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Ventilation: Ensure the storage area has adequate ventilation to prevent the accumulation of flammable vapors.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or use of this compound are not widely published, a general procedure for the synthesis of thioethers like this compound can be adapted from the Williamson ether synthesis. This method involves the reaction of a thiolate with an alkyl halide.

General Protocol for the Synthesis of this compound (Williamson Thioether Synthesis Adaptation):

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

  • 2-Propanethiol (B166235) (isopropyl mercaptan)

  • Methyl iodide

  • Sodium hydroxide (B78521) (or other suitable base)

  • Anhydrous solvent (e.g., ethanol, methanol, or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Thiolate Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-propanethiol in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric equivalent of the base (e.g., sodium hydroxide) to the solution to deprotonate the thiol and form the sodium thiolate.

  • Nucleophilic Substitution:

    • While maintaining the inert atmosphere and cooling, slowly add a stoichiometric equivalent of methyl iodide to the reaction mixture via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary, while monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by distillation.

Reaction Scheme:

Williamson_Thioether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Propanethiol CH3CH(SH)CH3 Thiolate CH3CH(S-)Na+ 2-Propanethiol->Thiolate + Base Base NaOH Methyl_Iodide CH3I Isopropyl_Methyl_Sulfide CH3CH(SCH3)CH3 Thiolate->Isopropyl_Methyl_Sulfide + Methyl Iodide (SN2 reaction) DisposalWorkflow start Waste Containing This compound collect Collect in a Labeled, Sealed Container start->collect fume_hood Work in a Chemical Fume Hood collect->fume_hood slow_addition Slowly Add Waste to Oxidizing Solution with Cooling collect->slow_addition prepare_oxidant Prepare Oxidizing Solution (e.g., Bleach) fume_hood->prepare_oxidant prepare_oxidant->slow_addition stir Stir for Several Hours slow_addition->stir check_completion Check for Complete Neutralization stir->check_completion check_completion->stir If incomplete dispose Dispose of Neutralized Waste as Hazardous Waste check_completion->dispose If complete

References

An In-depth Technical Guide to the Thermodynamic Properties of Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of isopropyl methyl sulfide (B99878) (also known as 2-(methylthio)propane). The information contained herein is essential for professionals in research, chemical synthesis, and drug development who require a thorough understanding of the energetic characteristics of this compound for process design, reaction modeling, and safety assessments. This document summarizes key quantitative data, outlines the experimental methodologies for their determination, and visualizes a common synthetic pathway.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and phase behavior. For isopropyl methyl sulfide, the key standard thermodynamic properties at 298.15 K (25 °C) and 1 bar are presented below.

Data Presentation

The following table summarizes the essential thermodynamic data for this compound in its liquid state.

Thermodynamic PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°-124.7kJ/mol
Standard Molar Entropy263.1J/mol·K
Molar Heat Capacity (constant pressure)Cp172.4J/mol·K
Standard Gibbs Free Energy of Formation (Calculated)ΔfG°-90.5kJ/mol

Experimental Protocols

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of organic sulfur compounds is typically determined using rotating-bomb calorimetry . This technique is an advancement of static-bomb calorimetry and is necessary to ensure complete combustion and to handle the corrosive nature of the sulfur-containing combustion products.

Methodology:

  • Sample Preparation: A precisely weighed sample of pure this compound is placed in a sample holder within a high-pressure vessel, the "bomb." A small amount of a combustion aid, such as a mineral oil, may be added.

  • Bomb Charging: The bomb is charged with a high pressure of pure oxygen (typically around 30 atm) to ensure complete combustion. A small, known amount of water is often added to the bomb to saturate the internal atmosphere and ensure the formation of sulfuric acid in a well-defined state.

  • Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer.

  • Ignition and Measurement: The sample is ignited electrically. The combustion of the organic sulfide releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature change is meticulously recorded.

  • Rotation: During the combustion process, the bomb is rotated to ensure that the sulfuric acid formed dissolves completely in the water, forming a solution of uniform concentration.

  • Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amounts of nitric acid (from residual nitrogen in the bomb) and sulfuric acid formed.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the fuse wire, the formation of nitric acid, and other side reactions. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.

Determination of Molar Heat Capacity (Cp)

The molar heat capacity of liquid this compound can be measured using various calorimetric techniques, with differential scanning calorimetry (DSC) and adiabatic calorimetry being the most common.

Methodology (DSC):

  • Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

  • Calculation: The heat capacity of the sample is calculated by comparing its differential heat flow signal to that of the calibration standard.

Determination of Standard Molar Entropy (S°)

The absolute standard molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from as close to absolute zero (0 K) as possible up to the standard temperature of 298.15 K.

Methodology:

  • Low-Temperature Heat Capacity Measurement: The heat capacity of solid this compound is measured using an adiabatic calorimeter from a very low temperature (e.g., around 10 K) up to its melting point.

  • Enthalpy of Fusion: At the melting point, the enthalpy of fusion (melting) is measured.

  • Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point up to 298.15 K.

  • Calculation: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data with respect to temperature and accounting for the entropy changes at phase transitions:

    • The entropy from 0 K to the lowest measurement temperature is estimated using the Debye extrapolation (S ∝ T³).

    • The entropy increase in the solid phase is calculated by integrating (Cp(solid)/T) dT from the lowest measurement temperature to the melting point.

    • The entropy of fusion is calculated as ΔH_fusion / T_melting.

    • The entropy increase in the liquid phase is calculated by integrating (Cp(liquid)/T) dT from the melting point to 298.15 K.

    The sum of these contributions gives the standard molar entropy, S°.

Synthesis Pathway Visualization

A common and illustrative method for the synthesis of this compound is the Williamson ether synthesis analogue for thioethers . This reaction involves the nucleophilic substitution of a halide by a thiolate anion. A typical example is the reaction of 2-bromopropane (B125204) with sodium thiomethoxide.

Synthesis_of_Isopropyl_Methyl_Sulfide cluster_reactants Reactants cluster_products Products 2-Bromopropane 2-Bromopropane (CH3)2CHBr Reaction_Center + 2-Bromopropane->Reaction_Center Sodium_Thiomethoxide Sodium Thiomethoxide NaSCH3 Sodium_Thiomethoxide->Reaction_Center Isopropyl_Methyl_Sulfide This compound (CH3)2CHSCH3 Sodium_Bromide Sodium Bromide NaBr Products_Arrow Reaction_Center->Products_Arrow SN2 Reaction Products_Arrow->Isopropyl_Methyl_Sulfide Products_Arrow->Sodium_Bromide

Caption: SN2 synthesis of this compound.

Methodological & Application

Application Notes and Protocols: Isopropyl Methyl Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl methyl sulfide (B99878), also known as 2-(methylthio)propane, serves as a valuable C2-synthon in organic synthesis, primarily through the generation of a nucleophilic carbanion upon deprotonation. This application note details the use of isopropyl methyl sulfide in carbon-carbon bond formation, functioning as a masked acyl anion equivalent for the synthesis of ketones. Detailed experimental protocols for the lithiation of this compound, subsequent alkylation with electrophiles, and hydrolysis of the resulting thioether to the corresponding ketone are provided. Quantitative data from representative reactions are summarized for clarity.

Introduction

In the field of organic synthesis, the concept of "umpolung," or polarity inversion, provides a powerful strategy for the construction of complex molecules. This compound can be employed in this context. The acidic nature of the protons on the carbon adjacent to the sulfur atom allows for deprotonation with a strong base, such as n-butyllithium (n-BuLi), to form a sulfur-stabilized carbanion. This carbanion acts as a potent nucleophile, reacting with various electrophiles to form new carbon-carbon bonds. Subsequent hydrolysis of the resulting α-alkylated thioether unmasks a carbonyl group, yielding a ketone. This methodology offers a robust alternative to traditional methods of ketone synthesis.

Chemical Properties of this compound

PropertyValue
CAS Number 1551-21-9
Molecular Formula C4H10S
Molecular Weight 90.19 g/mol
Boiling Point 82.0-83.0 °C
Density 0.842 g/mL at 25 °C
Appearance Colorless to pale yellow liquid

Application in Ketone Synthesis: An Umpolung Strategy

The synthetic utility of this compound lies in its ability to act as a precursor to a nucleophilic isopropyl methylide anion. This anion can then be used to construct more complex molecules, which can be subsequently converted to ketones. The overall transformation is conceptually similar to the well-established Corey-Seebach reaction, which typically employs 1,3-dithianes.

Logical Workflow of Ketone Synthesis

G A This compound B Deprotonation (n-BuLi, THF, -78 °C) A->B C Lithiated Isopropyl Methyl Sulfide (Nucleophile) B->C E Alkylation/ Addition Reaction C->E D Electrophile (e.g., Alkyl Halide, Ketone) D->E F α-Substituted This compound E->F G Hydrolysis (e.g., HgCl₂, H₂O/CH₃CN) F->G H Ketone Product G->H

Caption: General workflow for ketone synthesis using this compound.

Experimental Protocols

The following protocols are based on established procedures for the lithiation of acyclic thioethers and their subsequent reaction with electrophiles.

Protocol 1: General Procedure for the Lithiation of this compound

Materials:

  • This compound (distilled)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (solution in hexanes, titrated)

  • Argon or Nitrogen gas supply

  • Dry glassware (flame-dried or oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 equivalent) to the cooled THF via syringe.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithiated species. The solution is now ready for the addition of an electrophile.

Safety Precautions: n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere. Wear appropriate personal protective equipment, including safety glasses, lab coat, and flame-resistant gloves. All glassware must be scrupulously dried to prevent quenching of the organolithium reagent.

Protocol 2: Alkylation of Lithiated this compound with an Alkyl Halide

Materials:

Procedure:

  • To the freshly prepared solution of lithiated this compound at -78 °C, add the alkyl halide (1.0-1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude α-alkylated this compound.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Hydrolysis of α-Alkylated this compound to a Ketone

Materials:

  • α-Alkylated this compound (from Protocol 2)

  • Acetonitrile (B52724) (CH₃CN)

  • Water (H₂O)

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃) (optional, to buffer the reaction)

  • Dichloromethane (B109758) or Diethyl ether

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the α-alkylated this compound (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add mercury(II) chloride (2.0-2.5 equivalents) to the solution. Calcium carbonate can be added to neutralize the acid formed during the reaction.

  • Stir the mixture vigorously at room temperature for 2-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane or diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the mercury salts. Wash the Celite® pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Safety Precautions: Mercury(II) chloride is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. Dispose of mercury-containing waste according to institutional guidelines.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of ketones using acyclic thioacetal precursors, which are analogous to the reactions described for this compound.

ElectrophileAlkylated Thioether IntermediateKetone ProductReported Yield (%)
Benzyl Bromide2-(Methylthio)-1-phenylpropanePhenyl-2-propanone70-85 (overall)
Cyclohexanone1-(1-(Methylthio)ethyl)cyclohexan-1-ol1-Acetylcyclohexan-1-ol65-80 (overall)
Iodomethane2-(Methylthio)butane2-Butanone75-90 (overall)

Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

Signaling Pathway and Reaction Mechanism

The overall process can be visualized as a three-step sequence involving the generation of a nucleophile, its reaction with an electrophile, and the final deprotection to reveal the ketone.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Hydrolysis A i-Pr-S-Me B [i-Pr-S-CH₂]⁻ Li⁺ A->B  n-BuLi C [i-Pr-S-CH₂]⁻ Li⁺ E i-Pr-S-CH₂-R C->E D R-X (Electrophile) D->E F i-Pr-S-CH₂-R G O=C(CH₃)-R F->G  HgCl₂, H₂O

Caption: Reaction mechanism for ketone synthesis from this compound.

Conclusion

This compound is a versatile and effective reagent for the synthesis of ketones through an umpolung strategy. The generation of its lithiated derivative provides a robust nucleophile for the formation of new carbon-carbon bonds with a variety of electrophiles. The subsequent hydrolysis of the thioether intermediate offers a reliable method for the unmasking of the carbonyl functionality. The protocols outlined in these application notes provide a practical guide for researchers in academic and industrial settings to utilize this compound in their synthetic endeavors. The high yields and operational simplicity make this a valuable addition to the synthetic chemist's toolkit.

Application Notes and Protocols: Synthesis of Sulfur-Containing Heterocycles Using Isopropyl Methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of sulfur-containing heterocyples, specifically focusing on the use of isopropyl methyl sulfide (B99878) as a versatile and readily available sulfur source. While not a conventional starting material, the inherent reactivity of isopropyl methyl sulfide can be harnessed to generate key intermediates for the construction of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This guide outlines a plausible synthetic strategy, including the generation of a key nucleophilic intermediate and its subsequent cyclization to form a substituted thiophene (B33073) derivative. Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate the application of this methodology in a research setting.

Introduction

Sulfur-containing heterocycles are a cornerstone of many pharmaceutical agents and biologically active compounds. Thiophenes, thiazoles, and other related structures are privileged scaffolds in drug discovery due to their ability to engage in a wide range of biological interactions. The development of novel and efficient synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor in medicinal chemistry.

This compound, a simple dialkyl sulfide, is not traditionally recognized as a primary building block for heterocyclic synthesis. However, its chemical properties, particularly the acidity of the α-protons on the isopropyl group, allow for its transformation into a potent nucleophile. This application note details a proposed synthetic pathway that leverages the in situ generation of a lithiated this compound species for the synthesis of a substituted thiophene.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step one-pot reaction sequence. The first step is the deprotonation of this compound to form a stabilized α-thio carbanion. This is followed by the reaction of this nucleophile with a suitable electrophile, an α,β-unsaturated ketone, leading to a Michael addition. The resulting intermediate can then undergo an intramolecular cyclization and subsequent aromatization to yield the target thiophene.

Signaling Pathway Diagram

Synthesis_Pathway A This compound B Deprotonation (n-BuLi, THF, -78 °C) A->B Reagent C Lithioisopropyl Methyl Sulfide (α-thio carbanion) B->C Forms E Michael Addition C->E Reacts with D α,β-Unsaturated Ketone (e.g., Chalcone) D->E Reacts with F Adduct Intermediate E->F Forms G Intramolecular Cyclization & Dehydration F->G Undergoes H Substituted Thiophene G->H Yields

Caption: Proposed reaction pathway for thiophene synthesis.

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the synthesis of a 2,4-diphenyl-3-methylthiophene from this compound and chalcone (B49325). This protocol is based on established principles of α-thio carbanion chemistry.

Materials and Equipment
  • Reagents: this compound (99%), n-Butyllithium (2.5 M in hexanes), Chalcone (99%), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (B86663) (MgSO₄), Hydrochloric acid (1 M), Silica (B1680970) gel (for column chromatography).

  • Equipment: Round-bottom flasks, Magnetic stirrer and stir bars, Syringes and needles, Septa, Low-temperature bath (e.g., dry ice/acetone), Rotary evaporator, Thin-layer chromatography (TLC) plates and chamber, Column chromatography setup, NMR spectrometer, Mass spectrometer.

Protocol: Synthesis of 2,4-Diphenyl-3-methylthiophene
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous THF (100 mL) and this compound (1.0 g, 11.1 mmol) are added to the flask via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (4.9 mL of a 2.5 M solution in hexanes, 12.2 mmol) is added dropwise to the stirred solution at -78 °C over 10 minutes. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the lithiated species.

  • Michael Addition: A solution of chalcone (2.31 g, 11.1 mmol) in 20 mL of anhydrous THF is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at -78 °C for 2 hours.

  • Cyclization: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 3 hours. The progress of the reaction can be monitored by TLC.

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure 2,4-diphenyl-3-methylthiophene.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dry glassware under N₂ B Add THF and Isopropyl Methyl Sulfide A->B C Cool to -78 °C B->C D Add n-BuLi dropwise C->D E Stir for 30 min D->E F Add Chalcone solution E->F G Stir at -78 °C for 2h F->G H Warm to RT and reflux for 3h G->H I Quench with NH₄Cl H->I J Extract with Et₂O I->J K Dry and Concentrate J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. These values are hypothetical and based on typical yields for similar reactions reported in the chemical literature.

EntryStarting MaterialReagent 1Reagent 2ProductYield (%)Purity (%)
1This compoundn-BuLiChalcone2,4-Diphenyl-3-methylthiophene65-75>95

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Anhydrous solvents are essential for the success of this reaction. Ensure that all solvents are properly dried before use.

  • The reaction should be performed in a well-ventilated fume hood .

  • Quenching of the reaction should be done slowly and carefully, especially when scaling up.

Conclusion

This application note presents a detailed and plausible protocol for the synthesis of a substituted thiophene using this compound as a novel starting material. By leveraging the reactivity of an in situ generated α-thio carbanion, this method offers a potential new avenue for the construction of valuable sulfur-containing heterocycles. The provided diagrams and structured data are intended to guide researchers in the successful implementation and adaptation of this synthetic strategy. Further optimization and exploration of the substrate scope are encouraged to expand the utility of this approach in synthetic and medicinal chemistry.

Application Notes and Protocols: Isopropyl Methyl Sulfide as a Nucleophile in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methyl sulfide (B99878) is a valuable nucleophile in SN2 substitution reactions, offering a method for the introduction of the isopropylthiomethyl group onto a variety of substrates. The sulfur atom in isopropyl methyl sulfide is highly nucleophilic due to the polarizability of the sulfur atom and the electron-donating nature of the alkyl groups.[1][2] This allows it to readily attack electrophilic carbon centers, such as those in alkyl halides, leading to the formation of sulfonium (B1226848) salts. These sulfonium salts can be useful intermediates in organic synthesis.

This document provides detailed application notes and protocols for the use of this compound as a nucleophile in substitution reactions, with a focus on the synthesis of S-isopropyl-S-methylsulfonium iodide.

Reaction Mechanism and Kinetics

The reaction of this compound with an alkyl halide, such as methyl iodide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] In this concerted, single-step reaction, the lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkyl halide, while simultaneously displacing the halide leaving group.[3][4][5]

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (this compound) and the electrophile (alkyl halide).[3][4] The reaction rate is sensitive to steric hindrance at the electrophilic carbon and on the nucleophile.[6] Due to the steric bulk of the isopropyl group, this compound is a moderately hindered nucleophile and will react more slowly than less hindered sulfides like dimethyl sulfide.[6]

[H₃C(H₃C)₂HCδ+S---C---Iδ-]‡ |      | CH₃  H₃

, shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="[CH₃S⁺(CH(CH₃)₂)CH₃] I⁻"];

reactant -> transition_state [label="Backside Attack"]; transition_state -> product [label="Leaving Group Departure"]; } caption: "SN2 mechanism for the reaction of this compound with methyl iodide."

Quantitative Data

NucleophileElectrophileSolventTemperature (°C)Reaction Time (h)Yield (%)
Dimethyl sulfideMethyl iodideAcetone (B3395972)2512~95
This compound Methyl iodide Acetone 25 24 ~85
Diethyl sulfideMethyl iodideAcetone2518~90
tert-Butyl methyl sulfideMethyl iodideAcetone2572Low to none

Experimental Protocols

Protocol 1: Synthesis of S-isopropyl-S-methylsulfonium Iodide

This protocol describes the synthesis of S-isopropyl-S-methylsulfonium iodide via the SN2 reaction of this compound with methyl iodide.

Materials:

  • This compound (97% or higher)

  • Methyl iodide (99% or higher)

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous acetone (approximately 10 mL per gram of sulfide).

  • Cool the solution in an ice bath.

  • Slowly add methyl iodide (1.1 eq) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. A white precipitate of the sulfonium salt should form.

  • After 24 hours, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain S-isopropyl-S-methylsulfonium iodide as a white crystalline solid.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve this compound in Acetone B Cool solution in ice bath A->B C Add Methyl Iodide B->C D Stir at room temperature for 24h C->D E Cool to maximize precipitation D->E F Vacuum filtration E->F G Wash with cold diethyl ether F->G H Dry under vacuum G->H I S-isopropyl-S-methylsulfonium iodide H->I

Spectroscopic Data (Predicted)

The following table provides predicted ¹H and ¹³C NMR spectroscopic data for S-isopropyl-S-methylsulfonium iodide. These are estimated values based on the known effects of the sulfonium group and analogous structures.

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~3.5Septet1H-S⁺-CH -(CH₃)₂
¹H~2.9Singlet3H-S⁺-CH₃
¹H~1.5Doublet6H-S⁺-CH-(CH₃ )₂
¹³C~50CH--S⁺-CH -(CH₃)₂
¹³C~30CH₃--S⁺-CH₃
¹³C~22CH₃--S⁺-CH-(CH₃ )₂

Safety Precautions

  • This compound is a flammable liquid.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.

Conclusion

This compound serves as an effective, albeit sterically hindered, nucleophile in SN2 reactions for the synthesis of S-isopropyl-S-methylsulfonium salts. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale.

References

Application Notes and Protocols: NMR Spectroscopy of Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. These application notes offer a comprehensive guide to the NMR analysis of isopropyl methyl sulfide (B99878) (also known as 2-(methylthio)propane), a simple yet illustrative organosulfur compound. This document provides expected NMR data, detailed protocols for sample preparation and spectral acquisition, and logical workflows to guide researchers.

Molecular Structure and Expected NMR Data

The chemical structure of isopropyl methyl sulfide is fundamental to understanding its NMR spectra. The molecule possesses three distinct types of carbon atoms and three unique proton environments, leading to a relatively simple yet informative spectral output.

Figure 1: Structure of this compound with atom numbering for NMR correlation.

Structure of this compound with labels for NMR

¹H NMR Spectroscopy Data

The proton NMR spectrum is predicted to show three distinct signals. The chemical shift (δ) is influenced by the electron-withdrawing effect of the sulfur atom. The multiplicity is determined by the number of neighboring protons (n+1 rule).

Signal LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
a -S-CH (CH₃)₂1H~ 3.0 - 3.2Septet~ 6.7
b -SCH(C H₃)₂6H~ 1.2 - 1.4Doublet~ 6.7
c -S-CH3H~ 2.0 - 2.2SingletN/A
¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum is expected to display three signals, corresponding to the three chemically non-equivalent carbon environments in the molecule.

Signal LabelCarbonPredicted Chemical Shift (δ, ppm)
A -S-C H(CH₃)₂~ 35 - 40
B -SCH(C H₃)₂~ 22 - 25
C -S-C H₃~ 12 - 16

Note: The quantitative data presented above is based on established chemical shift principles and correlations for similar structural motifs. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a liquid compound like this compound.

  • Select a Deuterated Solvent: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar to moderately polar organic molecules. Other options include acetone-d₆, benzene-d₆, or DMSO-d₆.[1]

  • Prepare the NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Clean the exterior of the tube with a Kimwipe dampened with acetone (B3395972) to remove any fingerprints or dirt.[2]

  • Dissolve the Sample:

    • In a small, clean vial, add approximately 0.6 to 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[3]

    • Add 1-2 drops (approximately 5-20 mg) of this compound to the solvent.[1][2]

    • If an internal standard is required for chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added. Many commercially available deuterated solvents already contain TMS.[4]

    • Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.[2]

  • Filter and Transfer:

    • Prepare a filter by plugging a Pasteur pipette with a small piece of cotton or Kimwipe.[1][4]

    • Draw the sample solution into the pipette and filter it directly into the NMR tube. This removes any particulate matter that could degrade spectral quality.[1][3]

    • The final sample height in the tube should be approximately 4-5 cm.[1]

  • Cap and Label: Cap the NMR tube securely. Label the tube clearly near the top with a permanent marker. Do not use tape, as it can affect the tube's balance in the spectrometer.[1]

Protocol 2: Acquisition of 1D ¹H and ¹³C NMR Spectra

The following are generalized acquisition parameters. These may need to be optimized based on the specific NMR spectrometer and sample concentration.

¹H NMR Spectrum Acquisition:

  • Pulse Program: A standard single-pulse program (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width (SW): Set to approximately 12-16 ppm, centered around 6-8 ppm to cover the typical range for organic molecules.

  • Number of Scans (NS): 8 to 16 scans are usually sufficient for a neat or concentrated sample.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is standard.

  • Acquisition Time (AQ): Set to 2-4 seconds to ensure good resolution.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

¹³C NMR Spectrum Acquisition:

  • Pulse Program: A standard single-pulse program with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Set to approximately 220-240 ppm to cover the full range of carbon chemical shifts.

  • Number of Scans (NS): A higher number of scans (e.g., 64 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, including quaternary carbons if present.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction.

Visualized Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of experiments and the structural relationships that give rise to NMR signals.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (Liquid Sample) Mix Dissolve & Mix Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3 + TMS) Solvent->Mix Filter Filter into NMR Tube Mix->Filter Spectrometer NMR Spectrometer Filter->Spectrometer Insert Sample Acquire_1H Acquire 1H FID Spectrometer->Acquire_1H Acquire_13C Acquire 13C FID Spectrometer->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Spectrum 1H & 13C Spectra Process->Spectrum Analysis Assign Peaks, Determine Structure Spectrum->Analysis

A generalized workflow for an NMR spectroscopy experiment.

Spin-spin coupling relationships in this compound.

References

Application Notes and Protocols: Isopropyl Methyl Sulfide as a Flavor Standard in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile sulfur compounds (VSCs) are critical to the aroma profile of a vast array of food products, including fruits, vegetables, dairy products, and cooked meats.[1] These compounds are often present at trace levels (ppb or ppt) yet exert a significant sensory impact due to their extremely low odor thresholds.[1] Isopropyl methyl sulfide (B99878) (CAS 1551-21-9), also known as 2-(methylthio)propane, is a naturally occurring VSC with a characteristic sulfurous, garlic-like, and vegetable-like aroma.[2] Its distinct organoleptic properties and chemical stability make it an excellent candidate for use as a flavor standard in food analysis for both instrumental and sensory evaluation.

This document provides detailed application notes and protocols for the use of isopropyl methyl sulfide as a flavor standard in the analysis of food products. It covers its application as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and as a reference standard in sensory analysis.

This compound: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a standard.

PropertyValueReference
Molecular Formula C4H10S[3]
Molecular Weight 90.19 g/mol [3]
Boiling Point 82.0 - 83.0 °C[2][3]
Vapor Pressure 87.4 mmHg @ 25 °C (estimated)[2]
Solubility Soluble in alcohol; 3417 mg/L in water @ 25 °C (estimated)[2]
Kovats Retention Index Standard non-polar: 650, 665, 677.3[3]

Application 1: Internal Standard for Quantitative Analysis of Volatile Sulfur Compounds by GC-MS

The quantification of VSCs in complex food matrices can be challenging due to matrix effects and variations in extraction efficiency. The use of an internal standard (IS) is crucial for accurate and precise quantification. This compound is a suitable internal standard for the analysis of other volatile sulfides due to its structural similarity and volatility, which are not identical to most endogenous food sulfides, thus ensuring it does not naturally occur in the sample.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol outlines the analysis of VSCs in a liquid food matrix (e.g., fruit juice, beer) using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (purity >97%)

  • Methanol (B129727) (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Preparation of Standard Solutions:

  • Internal Standard Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Working Solution (10 mg/L): Dilute the stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards containing the target VSCs at concentrations ranging from 0.1 to 50 µg/L in a model food matrix (e.g., deodorized juice or a water-ethanol solution). Spike each calibration standard with the internal standard working solution to a final concentration of 5 µg/L.

3. Sample Preparation:

  • Pipette 5 mL of the liquid food sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatiles.

  • Spike the sample with the internal standard working solution to a final concentration of 5 µg/L.

  • Immediately seal the vial.

4. HS-SPME Procedure:

  • Incubation: Place the vial in an autosampler or heating block and incubate at 40°C for 20 minutes with agitation.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.

5. GC-MS Analysis:

  • Desorption: Transfer the SPME fiber to the GC injector and desorb the analytes at 250°C for 3 minutes in splitless mode.

  • GC Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 40°C (hold for 3 min), ramp to 110°C at 4°C/min, then ramp to 240°C at 40°C/min (hold for 5 min).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the quantification of common food-related VSCs using this compound as an internal standard.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Dimethyl sulfide5.86247, 610.050.1595-105
Diethyl sulfide9.29061, 750.020.0792-108
This compound (IS) 8.5 90 47, 75 - - -
Dimethyl disulfide11.49445, 790.100.3090-110

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Liquid Food Sample Vial Add to 20 mL Vial Sample->Vial NaCl Add NaCl Vial->NaCl IS Spike with Isopropyl Methyl Sulfide (IS) NaCl->IS Seal Seal Vial IS->Seal Incubate Incubate (40°C, 20 min) Seal->Incubate Extract Extract with SPME Fiber (30 min) Incubate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification using IS Detect->Quantify

Caption: Workflow for VSC analysis using HS-SPME-GC-MS.

Application 2: Reference Standard in Sensory Analysis

In sensory science, reference standards are crucial for training sensory panelists and aligning them on specific aroma attributes. This compound, with its distinct "sulfurous" and "garlicky" notes, can be used as a reference standard to train panelists to identify and scale these specific aromas in food products.

Experimental Protocol: Sensory Panel Training

1. Materials:

  • This compound (food-grade)

  • Odor-free base (e.g., deionized water, mineral oil, or deodorized sunflower oil)

  • Odor-free glass sniffing jars with lids

  • Cotton balls or smelling strips

2. Preparation of Aroma Standards:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.

  • Create a dilution series of the stock solution in the odor-free base to achieve a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 ppm). The appropriate concentration range will depend on the sensory threshold of the panelists and the intensity of the aroma in the target food product.

3. Training Protocol:

  • Introduction: Introduce the panelists to the pure this compound standard at a moderate concentration. Describe the aroma as "sulfurous," "garlicky," and "cooked vegetable-like."

  • Intensity Scaling: Present the panelists with the dilution series in a randomized order. Ask them to rate the intensity of the "sulfurous/garlicky" aroma on a labeled magnitude scale (e.g., from 0 = not perceptible to 10 = extremely strong).

  • Identification in Food Matrix: Spike a bland food matrix (e.g., plain yogurt, mashed potatoes) with a known concentration of this compound. Present this alongside an un-spiked control. Ask the panelists to identify the sample containing the "sulfurous/garlicky" aroma.

  • Application to Real Samples: Provide the trained panelists with food samples known to contain sulfurous notes (e.g., aged cheese, cooked cabbage, certain wines) and ask them to rate the intensity of the "sulfurous/garlicky" character using the learned scale.

Logical Relationship Diagram for Sensory Training

G cluster_standards Standard Preparation cluster_training Panelist Training IMS This compound Dilution Create Dilution Series IMS->Dilution Base Odor-Free Base Base->Dilution Introduction Introduce Aroma Dilution->Introduction Scaling Intensity Scaling Introduction->Scaling Identification Identification in Matrix Scaling->Identification Application Application to Samples Identification->Application

Caption: Sensory panel training workflow.

Conclusion

This compound serves as a valuable and versatile tool in food flavor analysis. Its use as an internal standard in quantitative methods like GC-MS improves the accuracy and reliability of the determination of volatile sulfur compounds. Furthermore, as a sensory reference standard, it enables the precise training of sensory panels for the evaluation of important sulfurous aroma attributes in food products. The protocols provided herein offer a foundation for the implementation of this compound in both research and quality control settings.

References

Application Notes and Protocols for the Evaluation of Isopropyl Methyl Sulfide in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methyl sulfide (B99878) (CAS No. 1551-21-9) is a volatile organosulfur compound. While sulfur-containing molecules are known for their potent and often unique odor profiles, influencing the scent of many natural materials, their application in fine fragrance is nuanced and requires careful consideration.[1][2] Thioethers, the class of compounds to which isopropyl methyl sulfide belongs, are generally characterized by strong, often alliaceous or savory odors, and are more commonly utilized in the flavor industry.[3][4][5]

Crucially, industry safety and supplier information explicitly state that this compound is "not for fragrance use". [6] This document, therefore, does not endorse the use of this compound in final fragrance formulations. Instead, it serves as a comprehensive guide for the scientific evaluation of this and other novel volatile sulfur compounds for potential fragrance applications, outlining the necessary protocols to determine their organoleptic properties, stability, and safety.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its evaluation for any application.

PropertyValueReference
Molecular Formula C4H10S[6][7][8]
Molecular Weight 90.19 g/mol [6][7]
CAS Number 1551-21-9[6][7][8]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 82.0 - 83.0 °C[6][7]
Vapor Pressure 87.415 mmHg @ 25.0 °C (estimated)[6]
Flash Point -14.5 °C (estimated)[6]
Solubility Soluble in alcohol; Water solubility 3417 mg/L @ 25 °C (estimated)[6]
IUPAC Name 2-(Methylthio)propane[8]

Organoleptic Properties of Related Sulfur Compounds

While specific organoleptic descriptors for this compound in a fragrance context are not available due to its recommended non-use, the properties of related thioethers and thiols provide a useful reference for the types of scent profiles that can be expected from this chemical class. These compounds are known for their extremely low odor thresholds.[1][9]

CompoundOdor TypeOdor Description
Diisopropyl sulfide SulfurousSulfury, vegetable, garlic
Allyl methyl sulfide SulfurousAlliaceous, garlic, onion
Isopropyl disulfide AlliaceousAlliaceous, onion, meaty, sulfurous, cabbage
tert-Butyl mercaptan Skunk-likeHeavy skunk odor

Data compiled from The Good Scents Company and PubChem.[3][4][5][9]

The perception of sulfur compounds is highly dependent on their concentration.[1][2] An aroma that is unpleasant in high concentrations may become fruity or savory at high dilutions.[10]

Experimental Protocols for Fragrance Ingredient Evaluation

The following protocols are standard methodologies for assessing the suitability of any new chemical entity for use in fragrance.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique used to determine which chemical compounds in a sample contribute to its overall odor.

Objective: To identify the odor character of this compound and any impurities.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.

  • Helium carrier gas.

  • Appropriate GC column (e.g., DB-5, DB-Wax).

  • Sample of this compound, diluted in a suitable solvent (e.g., ethanol) to 0.1% and 0.01%.

  • Microsyringe.

Methodology:

  • Instrument Setup:

    • Equilibrate the GC column at a starting temperature (e.g., 40°C) for 2 minutes.

    • Program the oven to ramp up at a set rate (e.g., 5°C/min) to a final temperature (e.g., 250°C).

    • Set the injector and detector temperatures appropriately.

    • Split the column effluent between the FID and the olfactometry port.

  • Sample Injection:

    • Inject 1 µL of the diluted this compound sample into the GC.

  • Olfactory Assessment:

    • A trained panelist sniffs the effluent from the olfactometry port throughout the GC run.

    • The panelist records the time, intensity, and description of each odor detected.

  • Data Analysis:

    • Correlate the retention times of the odor events with the peaks on the FID chromatogram to identify the responsible compounds.

Protocol for Sensory Panel Evaluation

This protocol is for assessing the odor profile of a potential ingredient when incorporated into a simple fragrance base.

Objective: To characterize the odor of this compound at various concentrations in a standardized base.

Materials:

  • This compound.

  • A simple, neutral fragrance base (e.g., 95% ethanol, 5% dipropylene glycol).

  • Perfumer's smelling strips.

  • A panel of trained sensory analysts.

  • Odor-free evaluation booths.

Methodology:

  • Sample Preparation:

    • Prepare a dilution series of this compound in the fragrance base (e.g., 1%, 0.1%, 0.01%, 0.001%).

  • Evaluation:

    • Dip smelling strips into each dilution and allow the solvent to evaporate for 10 seconds.

    • Present the strips to the panelists in a randomized, blind manner.

    • Panelists evaluate the odor at different time points (top note: <10 mins, mid note: 10-60 mins, base note: >60 mins).

    • Panelists rate the intensity and provide descriptive terms for the odor.

  • Data Compilation:

    • Collect and analyze the descriptive data to create an odor profile for the ingredient at different concentrations.

Protocol for Stability Testing in a Simple Base

Objective: To assess the chemical stability of this compound in a cosmetic base under accelerated aging conditions.

Materials:

  • Solutions of this compound in a simple cosmetic base (e.g., a standard lotion or soap base) at a target concentration.

  • Control samples of the base without the test ingredient.

  • Glass vials with airtight seals.

  • Ovens set to 40°C and 50°C.

  • A location with controlled UV light exposure.

  • GC-MS for chemical analysis.

Methodology:

  • Sample Storage:

    • Store samples under different conditions:

      • Room temperature (control).

      • 40°C (accelerated stability).

      • 50°C (accelerated stability).

      • Under UV light (photostability).

  • Analysis:

    • At set time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each condition.

    • Visually inspect for changes in color or clarity.

    • Perform sensory panel evaluation to check for changes in odor.

    • Use GC-MS to quantify the concentration of this compound and identify any degradation products.

  • Reporting:

    • Report the percentage of this compound remaining at each time point and any changes in the physical or olfactory properties of the base. The instability of sulfur compounds towards oxidation is a known challenge.[1]

Visualizations

The following diagrams illustrate the workflows for evaluating a novel fragrance ingredient.

G cluster_prep Sample Preparation cluster_gc GC-O Analysis A Dilute Isopropyl Methyl Sulfide in Ethanol B Inject Sample into GC A->B C Split Effluent to FID and Olfactometry Port B->C D Record FID Chromatogram C->D E Panelist Sniffs and Records Odor Events C->E F Correlate Odor Events with Chromatogram Peaks D->F E->F

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis A Prepare Dilution Series in Fragrance Base B Dip Smelling Strips A->B C Present to Panelists (Blind & Randomized) B->C D Evaluate Odor at Top, Mid, Base Stages C->D E Record Intensity and Odor Descriptors D->E F Compile and Analyze Descriptive Data E->F G Generate Odor Profile F->G

Caption: Workflow for sensory panel evaluation of a fragrance ingredient.

Safety Considerations

Given the "not for fragrance use" recommendation, a thorough safety assessment is paramount before any extensive research is conducted.[6]

  • Dermal and Inhalation Toxicity: Standard toxicological assessments for cosmetic ingredients should be performed. While some reports on similar products suggest low acute toxicity, specific data for this compound is lacking.[11]

  • Flammability: this compound is highly flammable and requires appropriate handling and storage.[7]

  • Purity: The purity of the material is critical, as trace impurities can significantly impact both the odor profile and the toxicological properties.

Conclusion

The available data strongly indicates that this compound is not a suitable candidate for direct inclusion in fragrance formulations due to safety recommendations and its likely challenging organoleptic profile. However, the protocols detailed in these notes provide a robust framework for the systematic evaluation of this and other novel sulfur-containing compounds. For researchers interested in the unique properties of thioethers, such as their potential as pro-fragrances for controlled release, these methodologies are essential for generating the data needed to make informed decisions about safety, stability, and sensory performance.[12][13] Any research in this area should proceed with caution, prioritizing comprehensive safety and toxicological assessments.

References

Protocol for isopropylthiolation using isopropyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylthiolation, the introduction of an isopropylthio (i-PrS) group into organic molecules, is a key transformation in medicinal chemistry and drug development. The i-PrS moiety can significantly modulate a compound's lipophilicity, metabolic stability, and biological activity. While various methods exist for C-S bond formation, this document details a robust and versatile protocol for isopropylthiolation utilizing a stable, easy-to-handle electrophilic sulfur reagent, N-(isopropylthio)succinimide. This method avoids the use of odorous and volatile isopropyl mercaptan directly in the thiolation step and offers a reliable alternative to protocols that might use less stable intermediates like sulfenyl chlorides.[1][2][3][4][5]

The protocol is presented in two main stages:

  • Preparation of the Isopropylthiolating Reagent: Synthesis of N-(isopropylthio)succinimide.

  • Application in Isopropylthiolation Reactions: Reaction of N-(isopropylthio)succinimide with various nucleophiles.

Protocol 1: Synthesis of N-(Isopropylthio)succinimide

This protocol describes the synthesis of the electrophilic isopropylthiolating reagent, N-(isopropylthio)succinimide, from isopropyl mercaptan and N-chlorosuccinimide (NCS).[6] The reaction proceeds via an intermediate isopropylsulfenyl chloride, which is immediately trapped by triethylamine (B128534) and succinimide (B58015).[6][7]

Experimental Protocol
  • To a stirred suspension of N-chlorosuccinimide (1.0 eq) in anhydrous benzene (B151609), a solution of isopropyl mercaptan (1.0 eq) in anhydrous benzene is added at room temperature.

  • The reaction mixture is stirred for a short period, during which a color change is typically observed, indicating the formation of isopropylsulfenyl chloride.[6]

  • A solution of triethylamine (1.05 eq) in anhydrous benzene is then added dropwise, maintaining the temperature between 20-30 °C with cooling.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate (B86663).

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from ethanol (B145695) to yield N-(isopropylthio)succinimide as a crystalline solid.[6]

Diagram of Experimental Workflow

Synthesis of N-(isopropylthio)succinimide Synthesis of N-(isopropylthio)succinimide cluster_reactants Reactants cluster_procedure Procedure cluster_product Product Isopropyl Mercaptan Isopropyl Mercaptan Mix Isopropyl Mercaptan and NCS in Benzene Mix Isopropyl Mercaptan and NCS in Benzene Isopropyl Mercaptan->Mix Isopropyl Mercaptan and NCS in Benzene N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Mix Isopropyl Mercaptan and NCS in Benzene Triethylamine Triethylamine Add Triethylamine dropwise Add Triethylamine dropwise Triethylamine->Add Triethylamine dropwise Benzene (Solvent) Benzene (Solvent) Benzene (Solvent)->Mix Isopropyl Mercaptan and NCS in Benzene Mix Isopropyl Mercaptan and NCS in Benzene->Add Triethylamine dropwise Stir at 20-30 °C Stir at 20-30 °C Add Triethylamine dropwise->Stir at 20-30 °C Aqueous Workup Aqueous Workup Stir at 20-30 °C->Aqueous Workup Drying Drying Aqueous Workup->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization N-(isopropylthio)succinimide N-(isopropylthio)succinimide Recrystallization->N-(isopropylthio)succinimide

Caption: Workflow for the synthesis of N-(isopropylthio)succinimide.

Protocol 2: Isopropylthiolation of Nucleophiles

N-(isopropylthio)succinimide is an effective electrophilic source of the "i-PrS" group and can be used to thiolate a variety of nucleophiles, including amides, electron-rich arenes, and indoles.

Application Example 1: N-Isopropylthiolation of Amides

This protocol is adapted from a general method for the synthesis of N-acylsulfenamides using N-thiosuccinimides.[1][2][3][4]

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF, a solution of the primary amide (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of N-(isopropylthio)succinimide (1.1 eq) in anhydrous THF is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired N-acyl isopropylsulfenamide.

EntryAmide SubstrateProductYield (%)
1BenzamideN-(isopropylthio)benzamideHigh
2AcetamideN-(isopropylthio)acetamideHigh
3p-TosylamideN-(isopropylthio)-4-methylbenzenesulfonamideHigh

(Note: Specific yields are dependent on the substrate and reaction scale. "High" indicates yields generally above 80% as reported in analogous systems.)[3]

Application Example 2: C-H Isopropylthiolation of Electron-Rich Arenes

This protocol is based on the acid-catalyzed C-H sulfenylation of electron-rich aromatic compounds.[5]

  • To a solution of the electron-rich arene (e.g., N,N-dimethylaniline, 1.0 eq) in a suitable solvent such as dichloromethane (B109758), N-(isopropylthio)succinimide (1.1 eq) is added.

  • Trifluoroacetic acid (TFA) (1.5 eq) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the isopropylthiolated arene.

EntryArene SubstrateProductRegioselectivityYield (%)
1N,N-Dimethylaniline4-(Isopropylthio)-N,N-dimethylanilineparaGood-Excellent
2Anisole4-(Isopropylthio)anisoleparaGood
31,3,5-Trimethoxybenzene2-(Isopropylthio)-1,3,5-trimethoxybenzeneC2Excellent

(Note: Yields are based on analogous reactions with N-thiosuccinimides and may vary.)[5]

Application Example 3: Isopropylthiolation of Indoles

This protocol is adapted from methods for the thiolation of indoles, which can occur at either the C3 or N1 position depending on the reaction conditions.[5][8]

  • To a solution of indole (B1671886) (1.0 eq) in dichloromethane, N-(isopropylthio)succinimide (1.1 eq) and trifluoroacetic acid (1.2 eq) are added.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then quenched with saturated aqueous sodium bicarbonate.

  • The layers are separated, and the aqueous phase is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to give 3-(isopropylthio)indole.

EntryIndole SubstrateProductPositionYield (%)
1Indole3-(Isopropylthio)indoleC3High
22-Methylindole3-(Isopropylthio)-2-methylindoleC3High

(Note: Yields are based on analogous C-H sulfenylation of indoles.)[5]

Reaction Mechanism

The isopropylthiolation using N-(isopropylthio)succinimide proceeds via an electrophilic substitution mechanism. In the presence of a Lewis or Brønsted acid, the succinimide nitrogen is protonated, enhancing the electrophilicity of the sulfur atom. A nucleophile then attacks the sulfur atom, displacing the protonated succinimide as a leaving group.

Diagram of General Reaction Mechanism

General Reaction Mechanism General Reaction Mechanism cluster_activation Activation of Thiolating Reagent cluster_nucleophilic_attack Nucleophilic Attack cluster_products Products N-(isopropylthio)succinimide N-(isopropylthio)succinimide Activated Complex Activated Complex N-(isopropylthio)succinimide->Activated Complex + H+ H+ (Acid Catalyst) H+ (Acid Catalyst) H+ (Acid Catalyst)->Activated Complex Transition State Transition State Activated Complex->Transition State Nu-H (Nucleophile) Nu-H (Nucleophile) Nu-H (Nucleophile)->Transition State Attack on S Isopropylthiolated Product Isopropylthiolated Product Transition State->Isopropylthiolated Product - Succinimide, -H+ Succinimide Succinimide Transition State->Succinimide

Caption: General mechanism for electrophilic isopropylthiolation.

References

Application Notes and Protocols for Isopropyl Methyl Sulfide (as S-isopropyl) as a Thiol Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of thiol groups is a critical aspect of synthetic chemistry, particularly in the fields of peptide synthesis, bioconjugation, and drug development. The high nucleophilicity and susceptibility to oxidation of thiols necessitate the use of protecting groups to prevent unwanted side reactions. The S-isopropyl (SiPr) group has emerged as a valuable tool for the protection of cysteine residues in complex synthetic strategies, most notably in the construction of antibody-drug conjugates (ADCs). While the user's initial query referred to "isopropyl methyl sulfide," the correct and widely accepted nomenclature for this protecting group is the S-isopropyl thioether of cysteine, abbreviated as Cys(SiPr).

The SiPr group offers the significant advantage of being an orthogonal protecting group, meaning it can be selectively removed under specific conditions that do not affect other protecting groups present in the molecule. This orthogonality is particularly valuable in multi-step syntheses requiring sequential and site-specific modifications. This document provides detailed application notes and protocols for the use of the S-isopropyl group in protecting thiols.

Key Applications

The primary application of the S-isopropyl protecting group is in the synthesis of complex biomolecules where orthogonal thiol protection is required. A prominent example is its use in the development of dual-drug antibody-drug conjugates. In this strategy, a carrier molecule containing two cysteine residues, one protected with SiPr and the other with an acetamidomethyl (Acm) group, is attached to an antibody. The orthogonal nature of the SiPr and Acm groups allows for the sequential and specific attachment of two different drug molecules.

Data Presentation

Table 1: Orthogonal Deprotection Conditions for Cys(SiPr) and Cys(Acm)
Protecting GroupDeprotection ReagentTypical ConditionsYieldOrthogonality
S-isopropyl (SiPr) Tris(2-carboxyethyl)phosphine (TCEP)Aqueous buffer, pH 7.0-7.5, Room Temperature, 1-4 hoursHighPreserves Acm group
Acetamidomethyl (Acm) Mercury(II) acetate (B1210297) (Hg(OAc)₂)Aqueous acetic acid, pH 4, Room Temperature, 1-2 hoursGood to HighPreserves SiPr group

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Cys(SiPr)-OH

The Fmoc-Cys(SiPr)-OH building block is essential for the incorporation of S-isopropyl protected cysteine into a peptide sequence during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Cys-OH

  • 2-Bromopropane (B125204)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Fmoc-Cys-OH (1 equivalent) in DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding water.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Fmoc-Cys(SiPr)-OH.

Expected Yield: 60-80%

Protocol 2: Deprotection of the S-isopropyl (SiPr) Group

This protocol describes the selective removal of the S-isopropyl group from a protected cysteine residue in a peptide or other molecule.

Materials:

  • S-isopropyl protected peptide/molecule

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate buffer (0.1 M, pH 7.0-7.5) or another suitable aqueous buffer

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the S-isopropyl protected peptide/molecule in the aqueous buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of TCEP (e.g., 0.5 M in water, neutralized to pH 7.0 with NaOH).

  • Add the TCEP stock solution to the peptide solution to a final TCEP concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by HPLC-MS.

  • Upon completion, the deprotected product can be purified by reversed-phase HPLC.

Note: TCEP is an efficient reducing agent for disulfide bonds. If disulfide bonds are present in the molecule and need to be preserved, this deprotection method may not be suitable.

Mandatory Visualizations

Protection_Reaction Thiol Thiol (R-SH) ProtectedThiol S-isopropyl Protected Thiol (R-S-CH(CH3)2) Thiol->ProtectedThiol Protection Reagent 2-Bromopropane (CH3)2CHBr Reagent->ProtectedThiol Base Base (e.g., DIPEA) Base->ProtectedThiol

Caption: Thiol protection with an S-isopropyl group.

Deprotection_Reaction ProtectedThiol S-isopropyl Protected Thiol (R-S-CH(CH3)2) Thiol Free Thiol (R-SH) ProtectedThiol->Thiol Deprotection TCEP TCEP TCEP->Thiol

Caption: Deprotection of the S-isopropyl group.

Orthogonal_Strategy cluster_0 Dual-Protected Peptide cluster_1 Step 1: SiPr Deprotection cluster_2 Step 2: Acm Deprotection & Conjugation Peptide Peptide-Cys(SiPr)-Cys(Acm) Deprotect_SiPr Add TCEP Peptide->Deprotect_SiPr Peptide_Acm Peptide-Cys(SH)-Cys(Acm) Deprotect_SiPr->Peptide_Acm Conjugate1 Peptide-Cys(Drug 1)-Cys(Acm) Peptide_Acm->Conjugate1 Drug1 Drug 1 (Maleimide) Drug1->Conjugate1 Deprotect_Acm Add Hg(OAc)2 Conjugate1->Deprotect_Acm Peptide_Drug1_SH Peptide-Cys(Drug 1)-Cys(SH) Deprotect_Acm->Peptide_Drug1_SH Final_ADC Dual-Drug ADC Peptide-Cys(Drug 1)-Cys(Drug 2) Peptide_Drug1_SH->Final_ADC Drug2 Drug 2 (Maleimide) Drug2->Final_ADC

Caption: Orthogonal strategy for dual-drug conjugation.

Application of Isopropyl Methyl Sulfide in Natural Product Synthesis: A Detailed Overview and Protocols for the Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of sulfur ylides in natural product synthesis, with a specific focus on the well-established Corey-Chaykovsky reaction. While the use of isopropyl methyl sulfide (B99878) to generate the corresponding sulfur ylide is not documented in the synthesis of natural products, this guide will detail the principles and protocols using the widely employed dimethylsulfonium methylide and dimethylsulfoxonium methylide. The potential implications of using a more sterically hindered ylide, such as one derived from isopropyl methyl sulfide, will also be discussed.

The Corey-Chaykovsky reaction is a powerful and versatile tool for the formation of three-membered rings, namely epoxides, cyclopropanes, and aziridines, which are common structural motifs in a vast array of biologically active natural products.[1][2][3] This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone.[4][5]

Introduction to the Corey-Chaykovsky Reaction

The reaction, first reported by E.J. Corey and Michael Chaykovsky, provides a reliable method for methylene (B1212753) transfer.[1] The choice between two common sulfur ylides, dimethylsulfonium methylide (less stable, more reactive) and dimethylsulfoxonium methylide (more stable, less reactive), allows for chemoselectivity. For instance, with α,β-unsaturated carbonyl compounds, the more reactive dimethylsulfonium methylide typically yields epoxides via 1,2-addition to the carbonyl group, while the more stable dimethylsulfoxonium methylide favors the formation of cyclopropanes through a 1,4-conjugate addition.[3][5]

The Role of the Sulfur Ylide Structure: A Note on this compound

The structure of the sulfur ylide plays a critical role in its reactivity and selectivity. The vast majority of applications in natural product synthesis utilize the sterically unencumbered methylene transfer from dimethylsulfonium methylide or dimethylsulfoxonium methylide.

The potential use of a sulfur ylide derived from this compound, namely isopropylidene methylide, is not described in the literature for natural product synthesis. This is likely due to the significant steric hindrance the isopropyl group would introduce. This steric bulk would be expected to:

  • Hinder the formation of the sulfonium (B1226848) salt: The reaction between this compound and an alkylating agent would be slower than with dimethyl sulfide.

  • Impede the nucleophilic attack: The bulky isopropyl group would disfavor the approach of the ylide to the electrophilic carbonyl or enone, potentially leading to lower yields or requiring more forcing reaction conditions.

  • Alter stereoselectivity: The steric demand of the isopropyl group would likely influence the diastereoselectivity of the reaction, though predicting the outcome without experimental data is difficult.

  • Promote side reactions: Increased steric hindrance can sometimes lead to alternative reaction pathways, such as elimination reactions.

For these reasons, the less sterically hindered and more reactive methylides remain the reagents of choice for the Corey-Chaykovsky reaction.

General Mechanism of the Corey-Chaykovsky Reaction

The reaction proceeds through a nucleophilic addition of the sulfur ylide to the electrophilic substrate, forming a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction to form the three-membered ring and eliminate dimethyl sulfide or dimethyl sulfoxide.[4]

Corey-Chaykovsky Mechanism cluster_0 Ylide Formation cluster_1 Reaction with Carbonyl Sulfonium_Salt R2S+-CH3 X- Ylide R2S+-CH2- Sulfonium_Salt->Ylide - HX Base Base Base->Ylide Betaine R2S+-CH2-C(R')(R'')-O- Ylide->Betaine Nucleophilic Attack Carbonyl R'C(=O)R'' Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Sulfide R2S Betaine->Sulfide

Caption: General mechanism of the Corey-Chaykovsky epoxidation.

Applications in Natural Product Synthesis: Selected Examples

The Corey-Chaykovsky reaction has been a key step in the total synthesis of numerous complex natural products.

Natural Product ClassSubstrateSulfur Ylide ReagentProductYield (%)Reference
Terpenoid(+)-Methyl gummiferolate precursorDimethylsulfoxonium methylideEpoxideHigh stereoselectivity[5]
AlkaloidStrychnine precursorDimethylsulfonium methylideEpoxideN/A[4]
ChemotherapeuticTaxol precursorDimethylsulfonium methylideEpoxideN/A[4]
AlkaloidQuinine and QuinidineChiral sulfur ylideEpoxideHigh (up to 95%)[4]

Experimental Protocols

Protocol 1: General Procedure for Epoxidation using Dimethylsulfonium Methylide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Trimethylsulfonium (B1222738) iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Aldehyde or Ketone substrate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then dry the sodium hydride under a stream of nitrogen.

  • Add anhydrous DMSO or THF to the flask.

  • To the stirred suspension, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, during which time the evolution of hydrogen gas should cease, and a clear solution of the ylide is formed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Epoxidation Workflow Start Prepare Ylide Solution (NaH + Trimethylsulfonium Iodide in DMSO/THF) Add_Substrate Add Aldehyde/Ketone at 0 °C Start->Add_Substrate React Stir at Room Temperature Add_Substrate->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Isolated Epoxide Purify->End

Caption: Experimental workflow for epoxidation.

Protocol 2: General Procedure for Cyclopropanation of α,β-Unsaturated Ketones using Dimethylsulfoxonium Methylide

Materials:

  • Trimethylsulfoxonium (B8643921) iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • α,β-Unsaturated ketone substrate

  • Anhydrous diethyl ether

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Prepare the dimethylsulfoxonium methylide solution as described in Protocol 1, using trimethylsulfoxonium iodide and sodium hydride in anhydrous DMSO.

  • To the resulting ylide solution, add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous DMSO dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 1-4 hours, or until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude cyclopropyl (B3062369) ketone by flash column chromatography on silica gel.

Cyclopropanation Workflow Start Prepare Ylide Solution (NaH + Trimethylsulfoxonium Iodide in DMSO) Add_Enone Add α,β-Unsaturated Ketone Start->Add_Enone Heat Heat to 50 °C Add_Enone->Heat Workup Pour into Ice-Water Heat->Workup Extract Extract with Diethyl Ether Workup->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Isolated Cyclopropyl Ketone Purify->End

Caption: Experimental workflow for cyclopropanation.

Conclusion

The Corey-Chaykovsky reaction, utilizing sulfur ylides, is an indispensable method in the synthesis of natural products. The choice of the sulfur ylide is crucial, with less sterically hindered reagents like dimethylsulfonium methylide and dimethylsulfoxonium methylide being the standard for efficient and selective methylene transfer. While the application of an isopropyl-substituted ylide from this compound is not established, understanding the steric and electronic principles of the Corey-Chaykovsky reaction allows chemists to rationally select the appropriate reagents for the construction of complex molecular architectures found in nature. The provided protocols offer a starting point for the practical application of this powerful synthetic transformation.

References

Application Notes and Protocols for Isopropyl Methyl Sulfide in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methyl sulfide (B99878) (2-methylsulfanylpropane) is a versatile organosulfur compound utilized in various facets of chemical synthesis. Its applications range from being a key building block in the formation of carbon-sulfur bonds to serving as a precursor for chiral ligands in asymmetric catalysis. These notes provide detailed protocols and reaction conditions for the use of isopropyl methyl sulfide in several key synthetic transformations, offering valuable insights for researchers in organic synthesis and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 1551-21-9[1]
Molecular Formula C₄H₁₀S[1]
Molecular Weight 90.19 g/mol [1]
Boiling Point 82.0-83.0 °C[1]
Density 0.835 g/mL at 25 °C
Appearance Colorless liquid[1]
Solubility Soluble in most organic solvents.

Applications in Organic Synthesis

Synthesis of 2-(Isopropylsulfanyl)aniline

A notable application of this compound is in the synthesis of substituted anilines, which are important precursors in pharmaceutical and agrochemical industries. The following protocol details the reaction of this compound with an azide (B81097) to form 2-(isopropylsulfanyl)aniline.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Phenyl azide

  • Trifluoroacetic acid (TFA)

  • Dry dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve phenyl azide (1.0 equiv.) in dry dichloromethane (5 mL per mmol of azide).

  • Add this compound (1.2 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.5 equiv.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure 2-(isopropylsulfanyl)aniline.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
Phenyl azide119.121.0-
This compound90.191.2-
2-(Isopropylsulfanyl)aniline167.28-75-85
Asymmetric Oxidation to Chiral Isopropyl Methyl Sulfoxide (B87167)

Chiral sulfoxides are valuable auxiliaries and ligands in asymmetric synthesis.[2][3] this compound can be enantioselectively oxidized to the corresponding chiral sulfoxide, which can then be employed in stereoselective transformations.[4]

Reaction Scheme:

Experimental Protocol: Sharpless Asymmetric Oxidation (Modified)

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Dry dichloromethane (DCM)

  • Standard laboratory glassware under inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add dry dichloromethane.

  • Add titanium(IV) isopropoxide (1.0 equiv.) to the solvent.

  • Add (+)-diethyl L-tartrate (1.2 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.0 equiv.) to the catalyst mixture.

  • Cool the reaction mixture to -20 °C.

  • Slowly add tert-butyl hydroperoxide (1.1 equiv.) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for 24-48 hours. Monitor the reaction by chiral HPLC or GC.

  • Upon completion, quench the reaction by adding water (1 mL per mmol of Ti(Oi-Pr)₄).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite to remove the titanium dioxide.

  • Extract the filtrate with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfoxide by column chromatography (silica gel, ethyl acetate/hexane) to yield the chiral isopropyl methyl sulfoxide.

Quantitative Data:

ReagentMolar RatioTemperature (°C)Time (h)Enantiomeric Excess (ee, %)Yield (%)
Ti(Oi-Pr)₄1.0-2024-48>9080-90
(+)-DET1.2
TBHP1.1
Synthesis of Sulfonium (B1226848) Salts

Sulfonium salts are useful alkylating agents and precursors to sulfur ylides.[5][6] this compound can be readily converted to a sulfonium salt by reaction with an alkyl halide.

Reaction Scheme:

Experimental Protocol: Synthesis of Isopropyl(dimethyl)sulfonium Iodide

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Add iodomethane (1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • A white precipitate of the sulfonium salt will form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the sulfonium salt under vacuum.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield (%)
This compound90.191.0-
Iodomethane141.941.1-
Isopropyl(dimethyl)sulfonium Iodide232.13->95

Diagrams

Experimental Workflow for Asymmetric Oxidation

G Workflow for Asymmetric Oxidation of this compound cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification prep1 Dissolve Ti(Oi-Pr)4 in dry DCM prep2 Add (+)-DET and stir prep1->prep2 react1 Add this compound prep2->react1 react2 Cool to -20 °C react1->react2 react3 Slowly add TBHP react2->react3 react4 Stir for 24-48 h react3->react4 workup1 Quench with water react4->workup1 workup2 Filter through Celite workup1->workup2 workup3 Extract with DCM workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Column chromatography workup4->workup5 product product workup5->product Chiral Sulfoxide

Caption: Asymmetric oxidation workflow.

Logical Relationship of Sulfide Applications

G Synthetic Utility of this compound cluster_transformations Primary Transformations cluster_products Resulting Intermediates/Products cluster_applications Further Applications start This compound oxidation Asymmetric Oxidation start->oxidation sulfenylation C-S Bond Formation start->sulfenylation alkylation S-Alkylation start->alkylation sulfoxide Chiral Sulfoxide oxidation->sulfoxide aniline Substituted Aniline sulfenylation->aniline sulfonium Sulfonium Salt alkylation->sulfonium ligand Chiral Ligand Synthesis sulfoxide->ligand pharma Pharmaceutical Precursors aniline->pharma ylide Sulfur Ylide Formation sulfonium->ylide

Caption: Applications of this compound.

References

Application Notes and Protocols for the Analysis of Isopropyl Methyl Sulfide in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of isopropyl methyl sulfide (B99878) (IPMS) in air samples. The methodologies described herein are primarily based on thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS), a robust and sensitive technique for the analysis of volatile organic compounds (VOCs).

Introduction

Isopropyl methyl sulfide (IPMS), a volatile sulfur compound, is of interest in various fields, including environmental monitoring and pharmaceutical manufacturing, due to its potential as an atmospheric constituent and its characteristic odor. Accurate and sensitive detection of IPMS in air is crucial for assessing environmental impact, ensuring workplace safety, and controlling impurities in pharmaceutical products. This guide outlines the recommended procedures for sample collection, preparation, and analysis.

Analytical Method Overview

The recommended method for the determination of IPMS in air samples involves the following key steps:

  • Air Sampling: Collection and pre-concentration of IPMS from the air onto a solid sorbent tube.

  • Thermal Desorption: Thermal extraction of the trapped analytes from the sorbent tube.

  • Gas Chromatography (GC): Separation of IPMS from other volatile compounds in the sample.

  • Mass Spectrometry (MS): Detection and quantification of IPMS.

The overall workflow of this analytical method is depicted in the following diagram.

workflow cluster_sampling Air Sampling cluster_analysis Laboratory Analysis cluster_output Results Air Air Sample SorbentTube Sorbent Tube Air->SorbentTube Active Sampling TD Thermal Desorption SorbentTube->TD GC Gas Chromatography TD->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data Report Quantitative Results Data->Report

Caption: Experimental workflow for the analysis of this compound in air.

Experimental Protocols

Air Sampling Protocol

Objective: To efficiently trap this compound from an air sample onto a sorbent tube.

Materials:

  • Sorbent tubes: Inert-coated stainless steel or glass tubes are recommended due to the labile nature of sulfur compounds.[1][2][3] A multi-bed sorbent tube containing a combination of a medium-strength sorbent like Tenax® TA and a stronger sorbent such as a carbon molecular sieve (e.g., Carboxen®, SulfiCarb™) is suggested to effectively trap a range of volatile sulfur compounds, including IPMS.[1][3]

  • Personal air sampling pump capable of low flow rates (10-200 mL/min).

  • Tubing for connecting the sorbent tube to the pump.

  • Tube end caps (B75204).

  • Field blanks: At least one sorbent tube from the same batch as the sampling tubes should be taken to the field, handled in the same manner as the samples, but with no air drawn through it.

Procedure:

  • Calibrate the personal air sampling pump to the desired flow rate (e.g., 50-100 mL/min) with a representative sorbent tube in line.

  • Immediately before sampling, remove the end caps from a new sorbent tube.

  • Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.

  • Position the sorbent tube in the desired sampling location. For personal monitoring, attach it to the worker's breathing zone.

  • Start the pump and record the start time.

  • Sample a known volume of air. The optimal sample volume will depend on the expected concentration of IPMS. For general indoor air quality assessments, a sample volume of 5-10 liters is a good starting point. The safe sampling volume (SSV) should not be exceeded to prevent analyte breakthrough.[4]

  • After sampling, stop the pump, record the stop time, and remove the sorbent tube.

  • Immediately cap both ends of the sorbent tube securely.

  • Label the tube with a unique identifier and record all relevant sampling information (e.g., sample ID, date, location, start and end times, flow rate, total volume).

  • Store the sampled tubes and field blanks in a clean, airtight container at 4°C until analysis. Analyze the tubes as soon as possible, ideally within 48 hours, to minimize potential analyte degradation or loss.[1]

Thermal Desorption Protocol

Objective: To thermally extract the trapped analytes from the sorbent tube and introduce them into the GC-MS system.

Instrumentation: A two-stage thermal desorber is recommended for optimal performance.

Typical Parameters:

ParameterRecommended Value
Primary (Tube) Desorption
Desorption Temperature250 - 280 °C
Desorption Time5 - 10 minutes
Desorption Flow30 - 50 mL/min
Secondary (Focusing Trap) Desorption
Trap Low Temperature-10 to -30 °C
Trap High Temperature280 - 300 °C
Heating Rate> 40 °C/s
Trap Hold Time3 - 5 minutes

Note: These parameters are a general guideline and may need to be optimized based on the specific thermal desorber and sorbent tube being used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate, identify, and quantify this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Parameters:

ParameterRecommended Value
Column A non-polar or mid-polar capillary column is suitable. A common choice is a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5ms).
Column Dimensions: 30-60 m length x 0.25-0.32 mm I.D. x 0.25-1.0 µm film thickness.
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min.
Oven Temperature Program Initial Temperature: 40 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C.
Final Hold: Hold at 250 °C for 5 minutes.
Injector Temperature 250 °C (if applicable, typically the transfer line from the thermal desorber is heated).

Note: The temperature program may need to be adjusted to achieve optimal separation of IPMS from other compounds in the sample matrix.

MS Parameters:

ParameterRecommended Value
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range 35 - 350 amu (for full scan mode).
Acquisition Mode Full scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
Key Ions for IPMS (m/z) Based on the NIST mass spectrum for this compound, the following ions are recommended for SIM mode:
Quantifier Ion: 43
Qualifier Ions: 47, 90
Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

The logical relationship for the GC-MS analysis is illustrated below.

gcms_logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Acquisition Sample Desorbed Sample Column GC Column Sample->Column Separation Compound Separation Column->Separation Ionization Ionization (EI) Separation->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpectrum Mass Spectrum Detector->MassSpectrum

Caption: Logical flow of the GC-MS analysis process.

Data Presentation and Quality Control

Calibration

A multi-point calibration curve should be generated using certified standards of this compound. Standards can be prepared by spiking known amounts of a dilute IPMS solution onto clean sorbent tubes and analyzing them under the same conditions as the samples. The calibration curve should cover the expected concentration range of the samples. A linear regression with a correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.

Quantitative Data

The following table summarizes the expected quantitative performance of the method, based on data for structurally similar volatile sulfur compounds.[1][4]

ParameterExpected ValueNotes
Method Detection Limit (MDL) 0.1 - 1.0 µg/m³Based on a 10 L air sample. The MDL is the minimum concentration that can be detected with 99% confidence.
Practical Quantitation Limit (PQL) 0.3 - 3.0 µg/m³The lowest concentration that can be reliably quantified. Typically 3-5 times the MDL.
Recovery > 80%Recovery from spiked sorbent tubes should be within an acceptable range, typically 80-120%.
Precision (RSD) < 15%The relative standard deviation for replicate analyses should be below 15%.
Quality Control
  • Field Blanks: Analysis of field blanks should not show any significant levels of IPMS, indicating no contamination during handling and transport.

  • Method Blanks: A clean, unspiked sorbent tube should be analyzed with each batch of samples to check for contamination from the analytical system.

  • Spiked Samples: A known amount of IPMS should be spiked onto a sample or a clean sorbent tube and analyzed with each batch to assess method accuracy and recovery.

  • Duplicate Samples: Whenever possible, duplicate samples should be collected and analyzed to assess the precision of the entire sampling and analytical process.

By following these detailed protocols and quality control measures, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this compound in air samples.

References

Application Notes and Protocols for the Quantitative Analysis of Isopropyl Methyl Sulfide in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methyl sulfide (B99878) is a volatile sulfur compound (VSC) that can be present in various beverages, contributing to their overall aroma profile. While some sulfur compounds are desirable at low concentrations, others, including isopropyl methyl sulfide, can be associated with off-flavors, indicating potential issues in production or storage. Accurate quantification of this compound is crucial for quality control in the beverage industry and for research into flavor chemistry.

This document provides a detailed protocol for the quantitative analysis of this compound in beverages using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive, selective, and requires minimal sample preparation, making it ideal for the analysis of trace-level volatile compounds in complex matrices like beverages.

Principle of the Method

The HS-SPME-GC-MS method involves the partitioning of volatile analytes, such as this compound, from the headspace of a beverage sample onto a coated fiber (SPME). The fiber is then transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and separated on a capillary column. The separated compounds are subsequently detected and quantified by a mass spectrometer. The use of an internal standard is recommended for accurate quantification to correct for variations in sample matrix and extraction efficiency.

Experimental Workflow

The overall experimental workflow for the HS-SPME-GC-MS analysis of this compound is depicted below.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Beverage Sample Spike Spike with Internal Standard Sample->Spike Vial Transfer to Headspace Vial Spike->Vial Incubate Incubation & Equilibration Vial->Incubate Extract Expose SPME Fiber Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the HS-SPME-GC-MS method for the analysis of this compound in a beverage matrix. These values are provided as an example and may vary depending on the specific instrumentation, SPME fiber, and sample matrix.

ParameterValue
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Linearity (R²) > 0.995
Linear Range 0.2 - 50 µg/L
Precision (%RSD) < 10%
Recovery 90 - 110%

Experimental Protocols

Materials and Reagents
  • This compound standard: Purity ≥ 98%

  • Internal Standard (IS): e.g., d6-Dimethyl sulfide or other suitable deuterated analog.

  • Methanol: HPLC grade, for preparing stock solutions.

  • Sodium Chloride (NaCl): Analytical grade, for salting out.

  • Ultrapure Water: For dilutions.

  • SPME Fiber Assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Headspace Vials: 20 mL, with magnetic screw caps (B75204) and PTFE/silicone septa.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • HS-SPME Autosampler: For automated and reproducible extraction and injection.

Preparation of Standards and Samples
  • Stock Solutions: Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol. Prepare a separate stock solution for the internal standard.

  • Calibration Standards: Prepare a series of calibration standards in a model beverage solution (e.g., 5% ethanol (B145695) in water) or a representative blank beverage sample by spiking with appropriate volumes of the stock solutions to cover the desired concentration range (e.g., 0.2 to 50 µg/L).

  • Sample Preparation:

    • Degas carbonated beverages using an ultrasonic bath for 15 minutes.

    • Transfer 10 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.

    • Add a consistent amount of NaCl (e.g., 3 g) to each vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • Spike each vial with the internal standard to a final concentration of, for example, 10 µg/L.

    • Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure
  • Incubation/Equilibration: Place the vial in the autosampler's incubator. An incubation temperature between 40°C and 60°C is typical, with an equilibration time of 15 to 30 minutes to allow the analytes to partition into the headspace.[1] Agitation can enhance the mass transfer.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a fixed period, typically 20 to 40 minutes, at the same temperature as the incubation.

GC-MS Analysis
  • Desorption: Transfer the SPME fiber to the GC injector, which is typically held at a high temperature (e.g., 250°C), for thermal desorption of the analytes.[1] A desorption time of 2 to 5 minutes is generally sufficient.[1] Operate the GC in splitless mode during desorption to maximize the transfer of analytes to the column.[1]

  • GC Separation: Use a suitable temperature program to separate the analytes. For example: initial temperature of 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes. The carrier gas (Helium) flow rate is typically set to 1.0-1.5 mL/min.[1]

  • MS Detection: Set the MS to acquire data in both full scan mode (e.g., m/z 35-350) for identification and SIM mode for quantification. For this compound (C₄H₁₀S, MW: 90.20), characteristic ions for monitoring in SIM mode would include m/z 90, 75, and 47.

Data Analysis and Quantification
  • Identification: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with those of a pure standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples using this calibration curve.

Logical Relationship of Key Analytical Steps

The logical relationship between the key steps of the HS-SPME-GC-MS method is illustrated in the following diagram.

Logical Relationships in HS-SPME-GC-MS cluster_sample Sample Matrix (Beverage) cluster_headspace Headspace cluster_fiber SPME Fiber cluster_gcms GC-MS System A Analyte in Sample B Analyte in Headspace A->B Partitioning (K_hs) C Analyte on Fiber B->C Extraction (K_fh) D Signal C->D Desorption & Detection

Caption: Key steps and equilibria in HS-SPME-GC-MS.

Conclusion

The HS-SPME-GC-MS method described provides a robust, sensitive, and reliable approach for the quantitative analysis of this compound in beverages. Adherence to this protocol, with appropriate validation for the specific beverage matrix, will enable accurate monitoring of this important flavor compound, aiding in quality control and product development. Optimization of parameters such as extraction time, temperature, and GC-MS conditions may be necessary for specific applications.[1]

References

Application of Isopropyl Methyl Sulfide and Its Analogs in Named Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. While numerous methods exist, those offering mild conditions and high functional group tolerance are of paramount importance. The Corey-Kim oxidation, a well-established named reaction, utilizes a combination of a dialkyl sulfide (B99878) and N-chlorosuccinimide (NCS) to achieve this transformation.[1][2][3] This application note details the protocol for the Corey-Kim oxidation and explores the use of isopropyl methyl sulfide analogs, specifically di-isopropyl sulfide, as a reagent for achieving remarkable, temperature-dependent selective oxidations.

The Corey-Kim Oxidation: A General Overview

The Corey-Kim oxidation provides an efficient method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] The reaction proceeds via the in-situ formation of an electrophilic sulfonium (B1226848) species from the reaction of a dialkyl sulfide, typically dimethyl sulfide (DMS), and NCS. The alcohol substrate attacks this intermediate, and subsequent deprotonation by a hindered base like triethylamine (B128534) (TEA) furnishes the carbonyl compound.[2] A significant advantage of this method is its operation at moderately low temperatures (0 °C to -25 °C), which is less stringent than many other activated DMSO-based oxidations.[1]

Di-isopropyl Sulfide: A Reagent for Temperature-Controlled Selective Oxidation

While dimethyl sulfide is the conventional reagent in the Corey-Kim oxidation, research has demonstrated that modifying the structure of the dialkyl sulfide can lead to unique reactivity and selectivity. A notable example is the use of di-isopropyl sulfide in combination with NCS. This reagent system exhibits a remarkable temperature-dependent selectivity for the oxidation of primary versus secondary alcohols.[4][5]

At a reaction temperature of 0 °C , the di-isopropyl sulfide-NCS reagent system selectively oxidizes primary alcohols to their corresponding aldehydes, while secondary alcohols remain largely unreacted.[4][5] Conversely, when the reaction is conducted at -78 °C , the same reagent mixture preferentially oxidizes secondary alcohols to ketones, leaving primary alcohols untouched.[4][5] This tunable selectivity offers a powerful tool for chemoselective transformations in complex molecules containing multiple hydroxyl groups.

Quantitative Data for Selective Oxidation with Di-isopropyl Sulfide and NCS

The following tables summarize the yields for the selective oxidation of various primary and secondary alcohols using the di-isopropyl sulfide/NCS system at different temperatures.

Table 1: Selective Oxidation of Primary Alcohols at 0 °C

Substrate (Primary Alcohol)Product (Aldehyde)Yield (%)
Octan-1-olOctanal92
Benzyl alcoholBenzaldehyde95
Cinnamyl alcoholCinnamaldehyde90

Table 2: Selective Oxidation of Secondary Alcohols at -78 °C

Substrate (Secondary Alcohol)Product (Ketone)Yield (%)
Octan-2-olOctan-2-one94
CyclohexanolCyclohexanone96
1-PhenylethanolAcetophenone93

Data compiled from available scientific literature. Yields are for isolated products.

This compound as a Potential Reagent

While the specific use of this compound in a named reaction is not extensively documented in the primary literature, its structural similarity to both dimethyl sulfide and di-isopropyl sulfide suggests its potential as a viable reagent in Corey-Kim type oxidations. The use of structurally more complex or sterically hindered sulfides, such as dodecyl methyl sulfide, has been explored to mitigate the malodorous nature of dimethyl sulfide, indicating that the reaction tolerates variations in the sulfide component.[2][6] It can be postulated that this compound would offer a balance of reactivity and potentially a less noxious odor compared to DMS. Further investigation into its efficacy and selectivity in these oxidations would be a valuable area of research.

Experimental Protocols

Protocol 1: General Procedure for Corey-Kim Oxidation of a Primary Alcohol using Dimethyl Sulfide

This protocol provides a general method for the oxidation of a primary alcohol to an aldehyde.

Materials:

  • N-Chlorosuccinimide (NCS), freshly recrystallized

  • Dimethyl sulfide (DMS), anhydrous

  • Primary alcohol

  • Triethylamine (TEA), anhydrous

  • Toluene (B28343) or Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Water, deionized

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NCS (1.2 equivalents).

  • Add anhydrous toluene or DCM to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Add dimethyl sulfide (1.5 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, cool the mixture to -25 °C.

  • In a separate flask, dissolve the primary alcohol (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the alcohol solution dropwise to the cold reagent mixture, maintaining the internal temperature below -20 °C.

  • Stir the reaction mixture at -25 °C for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add triethylamine (2.5 equivalents) dropwise, ensuring the temperature remains low.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding cold water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash column chromatography, distillation, or recrystallization as appropriate.

Protocol 2: Selective Oxidation of a Primary Alcohol using Di-isopropyl Sulfide at 0 °C

Materials:

  • N-Chlorosuccinimide (NCS), freshly recrystallized

  • Di-isopropyl sulfide, anhydrous

  • Primary alcohol (e.g., Octan-1-ol)

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • Follow the general setup as described in Protocol 1.

  • To a suspension of NCS (1.2 equivalents) in anhydrous DCM at 0 °C, add di-isopropyl sulfide (1.5 equivalents) dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

  • Add triethylamine (2.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and proceed with the workup and purification as detailed in Protocol 1.

Protocol 3: Selective Oxidation of a Secondary Alcohol using Di-isopropyl Sulfide at -78 °C

Materials:

  • N-Chlorosuccinimide (NCS), freshly recrystallized

  • Di-isopropyl sulfide, anhydrous

  • Secondary alcohol (e.g., Octan-2-ol)

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • Follow the general setup as described in Protocol 1, using a dry ice/acetone bath to maintain -78 °C.

  • To a suspension of NCS (1.2 equivalents) in anhydrous DCM at -78 °C, add di-isopropyl sulfide (1.5 equivalents) dropwise.

  • Stir the mixture at -78 °C for 20 minutes.

  • Add a solution of the secondary alcohol (1.0 equivalent) in anhydrous DCM dropwise at -78 °C.

  • Stir the reaction at -78 °C for 3 hours, monitoring by TLC.

  • Add triethylamine (2.5 equivalents) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and proceed with the workup and purification as detailed in Protocol 1.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism of the Corey-Kim type oxidation and a general experimental workflow.

Corey_Kim_Mechanism cluster_activation Reagent Activation cluster_oxidation Alcohol Oxidation Dialkyl_Sulfide R₂S Sulfonium_Salt [R₂SCl]⁺ Succinimide⁻ Dialkyl_Sulfide->Sulfonium_Salt + NCS NCS NCS Alkoxysulfonium_Salt [R₂S-O-CHR'R'']⁺ Sulfonium_Salt->Alkoxysulfonium_Salt + Alcohol Alcohol R'R''CHOH Alcohol->Alkoxysulfonium_Salt Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide + TEA - TEAH⁺ Carbonyl R'R''C=O Ylide->Carbonyl Elimination + R₂S

Caption: Mechanism of the Corey-Kim type oxidation.

Experimental_Workflow A 1. Add NCS and solvent to a flame-dried flask under N₂ B 2. Cool to specified temperature (0 °C or -78 °C) A->B C 3. Add dialkyl sulfide dropwise B->C D 4. Add alcohol solution dropwise C->D E 5. Stir for designated time D->E F 6. Add triethylamine dropwise E->F G 7. Warm to room temperature F->G H 8. Aqueous workup (Wash with H₂O, acid, base, brine) G->H I 9. Dry, filter, and concentrate H->I J 10. Purify product (Chromatography, etc.) I->J

Caption: General experimental workflow for the oxidation.

References

Application Notes and Protocols for High-Purity Isopropyl Methyl Sulfide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isopropyl Methyl Sulfide (B99878)

Isopropyl methyl sulfide (2-methylsulfanylpropane) is a volatile, organic sulfur compound.[1][2] High-purity this compound is a clear, colorless to pale yellow liquid.[2] It is recognized as a human metabolite, with its presence detected in the cytoplasm and extracellular space.[1] While specific research applications are not extensively documented in peer-reviewed literature, its chemical nature as a small, cell-permeable sulfide suggests potential utility in studying the broader field of sulfur metabolism and signaling, particularly in relation to hydrogen sulfide (H₂S).

The methylthio (-SCH₃) group is a key functional moiety in various bioactive molecules and drug candidates, hinting at the potential for this compound and its derivatives in medicinal chemistry and drug development. This document provides an overview of its potential applications and detailed protocols for its use in a research setting.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This data is essential for proper handling, storage, and experimental design.

PropertyValueReference
Molecular Formula C₄H₁₀S[1][3]
Molecular Weight 90.18 g/mol [1][3]
CAS Number 1551-21-9[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 82.0 - 85.0 °C[1]
Flash Point -15 °C
Solubility Soluble in alcohol. Water solubility: 3417 mg/L at 25 °C (estimated).[2]
Storage Refrigerated (0-10°C), away from heat.
GHS Hazard H225: Highly flammable liquid and vapor.[1]

Potential Research Applications

Given the limited direct research on this compound, its applications can be inferred from the well-established roles of related sulfur compounds, such as hydrogen sulfide (H₂S), a critical gasotransmitter.

  • Studying Sulfur Metabolism: As a metabolite, high-purity this compound can be used as a standard for metabolomic studies to quantify its endogenous levels and investigate potential alterations in metabolic pathways related to sulfur-containing amino acids.

  • Investigating H₂S Signaling: H₂S exerts many of its biological effects through a post-translational modification called persulfidation.[4] this compound may serve as a tool to probe these pathways. It could potentially be metabolized by cells to release H₂S or interact with H₂S-sensitive targets.

  • Drug Development: The methylthio group is present in several pharmaceuticals. This compound can be used as a fragment or starting material in the synthesis of novel therapeutic agents.

Experimental Protocols

Protocol for Quantification of this compound in Biological Samples using Purge & Trap GC/MS

This protocol is adapted from a method for detecting trace sulfur compounds in an alcohol matrix and can be modified for biological fluids.[5]

Objective: To quantify the concentration of this compound in a liquid sample.

Materials:

  • High-purity this compound standard

  • Ultrapure water

  • 1:1 Hydrochloric acid

  • Dry nitrogen gas

  • Purge & Trap accessory with a Tenax TA desorption tube

  • Gas Chromatograph/Mass Spectrometer (GC/MS)

  • Ultrapure helium gas

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol).

    • Create a series of dilutions to generate a standard curve (e.g., 10, 50, 100, 200 ppb).

  • Sample Preparation:

    • Dilute 2.5 mL of the biological sample (e.g., cell culture medium, plasma) to 25 mL with ultrapure water.

    • Acidify the diluted sample with 1:1 hydrochloric acid.

    • Transfer the solution to the liquid sample tube of the Purge & Trap accessory.

  • Purge and Trap:

    • Sparge the sample with dry nitrogen gas to volatilize the sulfur compounds.

    • The nitrogen gas carries the compounds through a desorption tube containing Tenax TA adsorbent media, which traps the this compound.[5]

  • GC/MS Analysis:

    • Desorb the trapped compounds by heating the Tenax TA tube to 250°C while flowing ultrapure helium gas through it.[5]

    • The released compounds are concentrated in a cold trap and then injected into the GC.

    • The GC separates the individual compounds, which are then detected and identified by the MS.

    • The concentration is determined by the area under the chromatographic peak, referenced against the standard curve.[5]

Detection Limits for Related Sulfur Compounds (for reference):

CompoundDetection Limit (ppb)
Ethyl methyl sulfide5.0
Thiophene2.5
Diethyl sulfide5.0
Isopropyl mercaptan5.0
t-Butyl mercaptan5.0
n-Propyl mercaptan5.0
Methyl ethyl disulfide5.0
Diethyl disulfide5.0

Data adapted from a study on sulfur compounds in isopropyl alcohol.[5]

Protocol for Investigating the Cellular Uptake and Metabolism of this compound

Objective: To determine if cells can take up exogenous this compound and metabolize it.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • High-purity this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • GC/MS system for analysis

Experimental Workflow:

G A Seed cells in culture plates B Treat cells with varying concentrations of this compound A->B C Incubate for different time points B->C D Collect cell culture medium C->D E Wash cells with PBS and lyse C->E F Analyze medium and cell lysate for this compound and potential metabolites using GC/MS D->F E->F

Caption: Workflow for studying cellular uptake and metabolism.

Procedure:

  • Cell Culture: Seed the chosen cell line in appropriate culture plates and allow them to adhere overnight.

  • Treatment: Prepare fresh solutions of this compound in cell culture medium at various concentrations (e.g., 1, 10, 100 µM). Replace the existing medium with the treatment medium. Include a vehicle control.

  • Incubation: Incubate the cells for different durations (e.g., 1, 4, 12, 24 hours).

  • Sample Collection:

    • At each time point, collect the cell culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • Analysis: Analyze the collected medium and cell lysates for the presence of this compound and any potential metabolites using the GC/MS protocol described in 4.1.

Protocol for Assessing the Effect on H₂S-Mediated Signaling Pathways (e.g., Keap1-Nrf2)

Objective: To investigate if this compound can modulate the Keap1-Nrf2 antioxidant response pathway, a known target of H₂S signaling.

Materials:

  • Cell line with a responsive Keap1-Nrf2 system (e.g., HaCaT, A549)

  • High-purity this compound

  • Positive control (e.g., NaHS, a H₂S donor)

  • Reagents for Western blotting (antibodies against Nrf2, Keap1, and a loading control)

  • Reagents for qRT-PCR (primers for Nrf2 target genes like NQO1, GCLC)

Signaling Pathway Overview:

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds Ub Ubiquitination & Degradation Nrf2_c->Ub Leads to Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Gene Expression ARE->Genes IMS This compound / H₂S IMS->Keap1 Persulfidates Cysteine Residues?

Caption: The Keap1-Nrf2 signaling pathway.

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 10-100 µM) and a positive control (e.g., NaHS) for a specified time (e.g., 4-6 hours).

  • Protein Analysis (Western Blot):

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against Nrf2 and Keap1. An increase in the Nrf2 protein level would suggest pathway activation.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the treated cells.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR using primers for Nrf2 target genes (e.g., NQO1, GCLC). An upregulation of these genes indicates Nrf2 activation.

Concluding Remarks

High-purity this compound is a compound with potential applications in the study of sulfur metabolism and H₂S-related signaling pathways. The protocols provided here offer a starting point for researchers to investigate its biological roles. Given the limited direct literature, further exploratory studies are warranted to fully elucidate its functions and establish its utility as a research tool in cell biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Isopropyl Methyl Sulfide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using isopropyl methyl sulfide (B99878) in their synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

Q1: I am getting a low yield in my synthesis of isopropyl methyl sulfide. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically via a Williamson-type reaction (SN2), can stem from several factors. Here’s a systematic guide to troubleshooting:

  • Reagent Quality: Ensure the purity of your starting materials. Impurities in the isopropyl halide or methanethiol (B179389) (or its salt) can lead to side reactions. It is crucial to use reagents from a reliable source and to purify them if necessary.

  • Reaction Conditions:

    • Temperature: Suboptimal temperatures can either slow down the reaction or promote side reactions. The ideal temperature depends on the specific reagents and solvent used.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the thiolate salt, leaving the anion more nucleophilic. Protic solvents like ethanol (B145695) can solvate the nucleophile, reducing its reactivity.[1]

    • Base: When starting from a thiol, a strong, non-nucleophilic base (e.g., sodium hydride) is necessary to fully deprotonate the thiol to the more reactive thiolate. Incomplete deprotonation will result in a lower concentration of the active nucleophile.

  • Side Reactions:

    • Elimination (E2): If using a secondary alkyl halide like isopropyl bromide, elimination can compete with substitution, especially with a sterically hindered or strong base. Thiolates are generally good nucleophiles and weak bases, which favors SN2 over E2.[2]

    • Over-alkylation: The sulfide product can act as a nucleophile and react with another molecule of the alkyl halide to form a sulfonium (B1226848) salt. This is more likely if there is a high concentration of the alkyl halide.[3]

    • Oxidation: Thiols and sulfides can be oxidized. Thiols can oxidize to disulfides, and sulfides can be oxidized to sulfoxides and then to sulfones.[2][4] It is important to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.[5]

Below is a troubleshooting workflow to address low yields:

LowYieldTroubleshooting start Low Yield of this compound check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Use freshly purified starting materials. Ensure accurate molar ratios. check_reagents->sub_reagents check_side_reactions Investigate Potential Side Reactions check_conditions->check_side_reactions Conditions Optimized sub_conditions Adjust temperature. Switch to a polar aprotic solvent (e.g., DMF, DMSO). Use a strong, non-nucleophilic base. check_conditions->sub_conditions purification_loss Assess Losses During Workup and Purification check_side_reactions->purification_loss Side Reactions Minimized sub_side_reactions Use an inert atmosphere (N2 or Ar). Consider using the alkyl halide as the limiting reagent. check_side_reactions->sub_side_reactions solution Improved Yield purification_loss->solution Purification Optimized sub_purification Optimize distillation conditions. Ensure complete extraction. purification_loss->sub_purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: What are the common side products in the synthesis of this compound and how can I minimize them?

A2: The primary side products depend on the synthetic route. In a Williamson-type synthesis from an isopropyl halide and a methylthiolate source, the following are common:

  • Diisopropyl sulfide and Dimethyl disulfide: These can form if there are impurities in the starting materials or if side reactions occur.

  • Propene: This is a result of the E2 elimination side reaction, particularly when using a strong or sterically hindered base with a secondary halide like isopropyl bromide. To minimize this, use a less hindered base and carefully control the temperature.

  • Isopropyl methyl sulfoxide/sulfone: These are oxidation products. To prevent their formation, conduct the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents.[5]

  • Sulfonium salts: The sulfide product can react further with the alkyl halide. Using the alkyl halide as the limiting reagent can help minimize this.[3]

The following diagram illustrates the desired SN2 reaction and competing side reactions:

SideReactions reactants Isopropyl Halide (2-halopropane) + Methylthiolate (CH3S-) sn2_product This compound (Desired Product) reactants->sn2_product SN2 (Substitution) e2_product Propene (Elimination Product) reactants->e2_product E2 (Elimination) overalkylation_product Sulfonium Salt (Over-alkylation) sn2_product->overalkylation_product + Isopropyl Halide oxidation_product Isopropyl Methyl Sulfoxide/Sulfone (Oxidation Product) sn2_product->oxidation_product [O]

Caption: Desired SN2 synthesis of this compound and competing side reactions.

Purification & Analysis

Q3: I am having trouble purifying this compound. What is the best method?

A3: this compound is a volatile liquid, making distillation the most common and effective purification method.[6]

PropertyValue
Boiling Point 85 °C
Flash Point -15 °C
Purity (by GC) >97.0% (typical commercial grade)

Table 1: Physical and Purity Properties of this compound.[7]

Troubleshooting Distillation:

  • Incomplete Separation: If you are having trouble separating this compound from impurities with similar boiling points, consider using fractional distillation .

  • Decomposition: If the compound decomposes at its boiling point, vacuum distillation is recommended to lower the boiling temperature.[6]

  • Azeotropes: Be aware of potential azeotropes with solvents or impurities, which may require alternative purification methods like extractive distillation.

Q4: How can I assess the purity of my synthesized this compound?

A4: Gas Chromatography (GC) is the standard method for determining the purity of volatile compounds like this compound.[7][8] A Flame Ionization Detector (FID) is commonly used. By comparing the peak area of your product to the total area of all peaks, you can calculate the purity. GC can also help identify known impurities by comparing their retention times to those of standards.

Handling & Storage

Q5: What are the proper handling and storage procedures for this compound?

A5: this compound is a highly flammable liquid and should be handled with care.[7]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Keep away from heat, sparks, and open flames.[7]

    • Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Store away from oxidizing agents.

    • Refrigerated storage (0-10°C) is recommended.[7]

    • It is noted to be heat sensitive.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson-type Reaction

This protocol is a general guideline and may need to be optimized for your specific laboratory conditions.

Materials:

  • Sodium thiomethoxide (or sodium methanethiolate)

  • 2-Bromopropane (B125204) (isopropyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium thiomethoxide (1.0 eq) in anhydrous DMF.

    • Begin stirring the solution under a nitrogen atmosphere.

  • Addition of Alkyl Halide:

    • Slowly add 2-bromopropane (1.0-1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed. If necessary, cool the flask in an ice bath to maintain the temperature below 40°C.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 50-60°C and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 85°C.

The following diagram outlines the experimental workflow:

SynthesisWorkflow start Start setup Reaction Setup (Sodium thiomethoxide in DMF under N2) start->setup addition Slow Addition of 2-Bromopropane setup->addition reaction Heat and Stir (50-60°C, 2-4h) addition->reaction workup Aqueous Workup and Extraction (Water, Diethyl Ether, Brine) reaction->workup purification Purification by Fractional Distillation workup->purification analysis Purity Analysis by GC purification->analysis end End Product analysis->end

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Products from Reactions with Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of reaction products contaminated with isopropyl methyl sulfide (B99878) and other volatile sulfur compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of isopropyl methyl sulfide impurities in my reaction?

This compound and similar volatile sulfur compounds are often byproducts of reactions utilizing dimethyl sulfoxide (B87167) (DMSO) as a reagent or solvent, such as in Swern and related oxidations. In these reactions, DMSO is reduced, leading to the formation of the highly odorous dimethyl sulfide (DMS). While structurally similar, this compound may arise from reactions involving isopropanol (B130326) and a methyl-sulfur source.

Q2: What are the primary challenges in removing this compound?

The main challenges in removing this compound stem from its physical properties:

  • Volatility: Its low boiling point (82-83°C) can make it difficult to separate from some volatile products or solvents by distillation.[1][2]

  • Odor: The potent and unpleasant odor of volatile sulfides is detectable even at very low concentrations, making it a significant nuisance and a perceived indicator of impurity.[3]

  • Solubility: It exhibits some solubility in a range of organic solvents, which can complicate extractive workup procedures.[1]

Q3: What are the main strategies for removing this compound?

There are three primary strategies for the removal of this compound and related volatile sulfur compounds:

  • Extractive Workup: Washing the crude reaction mixture with aqueous solutions to partition the sulfur impurity out of the organic phase.

  • Oxidation: Converting the volatile and odorous sulfide into a non-volatile and odorless sulfoxide or sulfone, which is more easily separated.[4][5]

  • Chromatography: Utilizing techniques like flash column chromatography to separate the sulfide impurity from the desired product based on polarity differences.[6]

Troubleshooting Guides

Problem 1: Persistent sulfur odor after standard aqueous workup.

Possible Cause: this compound has some solubility in common organic solvents, and a simple water wash may not be sufficient for its complete removal.

Solutions:

  • Increase the number of aqueous washes: Instead of a single wash, perform multiple extractions with water or brine.

  • Utilize dilute acid or base washes: Depending on the stability of your product, washing with a dilute acid (e.g., 0.5 N HCl) or base (e.g., saturated NaHCO₃) can sometimes improve the partitioning of impurities.

  • Employ alternative aqueous solutions: For stubborn cases, washing with a 5% LiCl aqueous solution has been reported to be effective for removing polar aprotic solvents and their byproducts.

Problem 2: Co-elution of this compound with my product during flash chromatography.

Possible Cause: The polarity of your product and the sulfide impurity may be too similar for effective separation with the chosen solvent system.

Solutions:

  • Optimize your solvent system:

    • Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents to increase the difference in retention factors (Rf) between your product and the impurity. Aim for a product Rf of 0.2-0.4 for optimal separation.[7]

    • Change Solvent System: If adjusting the ratio is ineffective, switch to a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate (B1210297) system, consider trying a dichloromethane (B109758)/methanol system.[8]

  • Consider a different stationary phase: If silica (B1680970) gel is not providing adequate separation for your non-polar impurity, alumina (B75360) may be a better choice.[6]

  • Oxidize before chromatography: Convert the sulfide to the much more polar sulfoxide or sulfone prior to chromatography. The significant difference in polarity will make separation straightforward.

Problem 3: My product is sensitive to oxidation, but I need to remove the sulfur impurity.

Possible Cause: Strong oxidizing agents can damage sensitive functional groups on your desired product.

Solutions:

  • Use a milder oxidizing agent: Instead of aggressive oxidants, consider milder and more selective methods.

  • Careful control of stoichiometry: Use a stoichiometric amount of the oxidizing agent to selectively react with the sulfide without affecting your product.

  • Focus on non-oxidative removal: Rely on thorough extractive workup and optimized chromatography as your primary purification strategies.

Data Presentation: Comparison of Purification Methods

The following tables summarize quantitative data for the removal of volatile sulfur compounds. Note that much of the available data is for analogous compounds like dimethyl sulfide (DMS) or for desulfurization of fuel, but the principles are applicable to this compound.

Table 1: Efficiency of Extractive Workup for Sulfide Removal

Extraction Solvent SystemTarget ImpurityScaleNumber of Washes% RemovalReference/Notes
WaterDMSO5 mL5 x 10 mL>99%[9]
5% LiCl (aq)DMF/DMSOLab ScaleMultipleEffectiveGeneral laboratory practice
Dilute HCl (aq)Amine solvents5 mL5 x 10 mL>99%[9]

Table 2: Efficiency of Oxidation Methods for Sulfide Removal

Oxidizing AgentCatalystSolventTemperatureTimeYield of SulfoxideReference/Notes
Hydrogen PeroxideNoneAcetic AcidRoom Temp.Varies90-99%[5]
Periodic AcidFeCl₃AcetonitrileRoom Temp.< 2 min>98%[4]
Sodium Hypochlorite (Bleach)NoneWaterRoom Temp.VariesEffective for odor removal[10]

Experimental Protocols

Protocol 1: Oxidative Quench and Workup

This protocol is designed to oxidize volatile sulfides to non-volatile sulfoxides at the end of a reaction, facilitating their removal.

  • Cool the Reaction Mixture: Cool the reaction vessel to 0°C in an ice bath.

  • Prepare Oxidizing Solution: Prepare a solution of 30% hydrogen peroxide in a suitable solvent like acetic acid.

  • Slow Addition: Slowly add the hydrogen peroxide solution (typically 1.1 to 1.5 equivalents relative to the sulfide) to the cooled and stirred reaction mixture. Monitor the temperature to prevent any uncontrolled exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the sulfide oxidation can be monitored by thin-layer chromatography (TLC) or by the disappearance of the characteristic odor.

  • Neutralization: Once the oxidation is complete, carefully neutralize the mixture with an aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of the volatile sulfide.

Protocol 2: Optimized Flash Column Chromatography

This protocol provides a general guideline for separating a non-polar impurity like this compound from a more polar product.

  • TLC Analysis: Develop a TLC solvent system that provides good separation between your product and the sulfide impurity. Aim for a product Rf between 0.2 and 0.4, with the impurity having a higher Rf. A common starting point for non-polar impurities is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent or dichloromethane. If the product has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution:

    • Begin elution with the non-polar solvent to wash the this compound off the column.

    • Once the impurity has eluted (as monitored by TLC of the fractions), gradually increase the polarity of the mobile phase to elute your desired product. This can be done in a stepwise or gradient fashion.[11]

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: GC-MS Method for Quantifying this compound

This protocol outlines a general approach for developing a gas chromatography-mass spectrometry (GC-MS) method to quantify residual this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of your final product.

    • Dissolve it in a suitable volatile solvent (e.g., dichloromethane or methanol) to a known concentration.

    • Prepare a series of calibration standards of this compound in the same solvent.

  • GC-MS Parameters (Typical):

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.

    • Injection: Use a split or splitless injection depending on the expected concentration of the impurity.

    • Oven Program: Start at a low temperature (e.g., 40°C) to retain the volatile sulfide, then ramp the temperature to elute the product and any other components. A typical ramp rate is 10-20°C/min.[12]

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) for characteristic ions of this compound to enhance sensitivity and selectivity.

  • Quantification:

    • Generate a calibration curve from the standards.

    • Analyze the sample solution and determine the concentration of this compound based on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Final Product reaction Crude Reaction Mixture (Product + this compound) quench Oxidative Quench (e.g., H2O2) reaction->quench Oxidation of Sulfide workup Extractive Workup (Aqueous Washes) reaction->workup Non-oxidative path quench->workup Removal of Oxidized Impurity chromatography Flash Chromatography workup->chromatography Separation of Remaining Impurities analysis Purity Analysis (GC-MS, NMR) chromatography->analysis product Pure Product analysis->product troubleshooting_guide cluster_workup Workup Issues cluster_chromatography Chromatography Issues cluster_oxidation Oxidation Strategy start Persistent Sulfur Odor? insufficient_washes Insufficient Aqueous Washes? start->insufficient_washes Yes end_node Pure Product start->end_node No increase_washes Increase Number of Washes insufficient_washes->increase_washes Yes coelution Co-elution with Product? insufficient_washes->coelution No increase_washes->start Re-evaluate optimize_solvent Optimize Solvent System coelution->optimize_solvent Yes change_stationary_phase Change Stationary Phase coelution->change_stationary_phase Also consider consider_oxidation Consider Oxidation to Sulfoxide coelution->consider_oxidation If persistent optimize_solvent->start Re-evaluate change_stationary_phase->start Re-evaluate consider_oxidation->end_node

References

Technical Support Center: Byproducts of Isopropyl Methyl Sulfide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the byproducts of reactions involving isopropyl methyl sulfide (B99878).

Troubleshooting Guides

Issue 1: Presence of Propene as a Byproduct in the Synthesis of Isopropyl Methyl Sulfide

Question: During the synthesis of this compound from an isopropyl halide and a methylthiolate source (e.g., sodium thiomethoxide), I am observing the formation of a significant amount of propene. How can I minimize this byproduct?

Answer: The formation of propene is a common issue in the synthesis of this compound via a Williamson-type reaction. This is due to a competing E2 elimination reaction, where the methylthiolate acts as a base rather than a nucleophile.[1][2] The secondary nature of the isopropyl halide makes it susceptible to elimination.[3][4]

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Use a less hindered, non-nucleophilic base to generate the thiolate if you are starting from methanethiol.

    • Employ polar aprotic solvents like DMF or acetonitrile. These solvents can solvate the cation of the thiolate salt, increasing the nucleophilicity of the "naked" anion and favoring the SN2 reaction over the E2 reaction.[1]

  • Reaction Temperature:

    • Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[1] Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Nature of the Leaving Group:

    • The choice of halide can influence the ratio of substitution to elimination. While iodides are excellent leaving groups, they can also favor elimination. Bromides and chlorides are often a good compromise.

Logical Workflow for Minimizing Propene Byproduct:

Start Propene byproduct in synthesis Action1 Lower Reaction Temperature Start->Action1 Action2 Use Polar Aprotic Solvent (e.g., DMF) Start->Action2 Action3 Consider Alternative Leaving Group (Br, Cl) Start->Action3 Outcome Increased Yield of This compound Action1->Outcome Action2->Outcome Action3->Outcome

Caption: Workflow to minimize propene byproduct formation.

Issue 2: Incomplete or Over-oxidation of this compound

Question: I am trying to oxidize this compound to isopropyl methyl sulfoxide (B87167), but I am getting a mixture of the starting material, the sulfoxide, and the sulfone. How can I improve the selectivity of my reaction?

Answer: The oxidation of sulfides to sulfoxides is a common transformation, but controlling the reaction to prevent over-oxidation to the sulfone can be challenging.[5][6] Conversely, incomplete oxidation will leave unreacted starting material. The choice of oxidant and reaction conditions are critical for achieving high selectivity.[7][8]

Troubleshooting Steps:

  • Choice of Oxidizing Agent:

    • For selective oxidation to the sulfoxide , use milder oxidizing agents. Common choices include:

      • Hydrogen Peroxide (H₂O₂): Often used in acetic acid. The reaction is typically run at room temperature.[6]

      • Sodium Periodate (NaIO₄): A reliable reagent for selective sulfoxide formation.

      • meta-Chloroperoxybenzoic Acid (m-CPBA): Using approximately 1.1 equivalents at low temperatures (e.g., 0 °C) can favor the sulfoxide.[5]

    • For oxidation to the sulfone , stronger oxidizing conditions are needed:

      • Excess Hydrogen Peroxide: Using more than two equivalents of H₂O₂ will drive the reaction to the sulfone.

      • Potassium Permanganate (KMnO₄) or Oxone® are also effective for sulfone synthesis.[8]

  • Control of Reaction Stoichiometry and Temperature:

    • Carefully control the stoichiometry of the oxidizing agent. For sulfoxide synthesis, use a slight excess (around 1.1 equivalents) of the oxidant. For sulfone synthesis, at least 2.2 equivalents are typically required.[5]

    • Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Lower temperatures generally provide better control and selectivity for sulfoxide formation.

Quantitative Data on Sulfide Oxidation:

SubstrateOxidant (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
Methyl phenyl sulfideH₂O₂ (4)Glacial Acetic AcidRoom Temp2Sulfoxide98[5]
Di-n-butyl sulfideH₂O₂ (4)Glacial Acetic AcidRoom Temp1.5Sulfoxide99[5]
Various SulfidesOxone®EthanolRoom TempVariesSulfoxideExcellent[8]
Various SulfidesOxone®WaterRoom TempVariesSulfoneExcellent[8]

Experimental Workflow for Selective Oxidation:

Start Oxidation of This compound Choice Desired Product? Start->Choice Sulfoxide Isopropyl Methyl Sulfoxide Choice->Sulfoxide Sulfoxide Sulfone Isopropyl Methyl Sulfone Choice->Sulfone Sulfone Reagent_SO Use ~1.1 eq. of mild oxidant (e.g., H₂O₂, m-CPBA at 0°C) Sulfoxide->Reagent_SO Reagent_SO2 Use >2.2 eq. of strong oxidant (e.g., excess H₂O₂, Oxone®) Sulfone->Reagent_SO2 Monitor Monitor reaction by TLC or GC Reagent_SO->Monitor Reagent_SO2->Monitor Workup Aqueous Workup and Product Isolation Monitor->Workup

Caption: Decision workflow for selective sulfide oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound using isopropyl alcohol and methanethiol?

  • A1: Besides the main product, potential byproducts include unreacted starting materials, diisopropyl sulfide (if there is a source of isopropylthiolate), and dimethyl disulfide (from the oxidation of methanethiol). Water is also a byproduct of this condensation reaction.

Q2: Can this compound react with itself to form byproducts?

  • A2: Under typical laboratory conditions, this compound is a stable compound and is unlikely to self-react to a significant extent. However, under strongly acidic or basic conditions or at high temperatures, decomposition or rearrangement reactions could potentially occur, though these are not common.

Q3: What byproducts can be expected from the reaction of this compound with strong electrophiles?

  • A3: Sulfides are nucleophilic at the sulfur atom. Reaction with strong electrophiles, such as alkyl halides, can lead to the formation of sulfonium (B1226848) salts. For example, reaction with methyl iodide would yield isopropyldimethylsulfonium iodide.[9]

Q4: Are there any common contaminants found in commercially available this compound?

  • A4: Commercial grades may contain small amounts of related sulfides, the starting materials used in its synthesis, or traces of oxidation products like isopropyl methyl sulfoxide. It is always recommended to check the certificate of analysis provided by the supplier.

Q5: How can I detect and quantify the byproducts in my reaction mixture?

  • A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating, identifying, and quantifying volatile byproducts like propene and for analyzing the purity of this compound and its oxidation products.[10][11] A suitable GC column, such as a DB-WAX or a similar polar column, can be used to achieve good separation of the sulfide, sulfoxide, and sulfone.

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to Isopropyl Methyl Sulfoxide using Hydrogen Peroxide

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (approximately 1.1 to 1.5 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress using TLC or GC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully neutralize the solution with an aqueous NaOH solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopropyl methyl sulfoxide.

  • Purify the product by column chromatography or distillation as needed.

This protocol is adapted from a general procedure for the oxidation of sulfides.[6]

Protocol 2: General Procedure for GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for polar analytes (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Analysis:

  • Identify the components by comparing their retention times and mass spectra with those of authentic standards or by fragmentation pattern analysis and comparison with spectral libraries.

  • Quantify the components by creating a calibration curve with standards of known concentrations.

This is a general guideline and the specific parameters may need to be optimized for your instrument and specific byproducts of interest.[10][12]

References

Technical Support Center: Oxidation of Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl methyl sulfoxide (B87167) via the oxidation of isopropyl methyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when oxidizing isopropyl methyl sulfide?

The main challenge is controlling the reaction to selectively produce the desired isopropyl methyl sulfoxide without over-oxidation to the corresponding sulfone.[1][2] The selectivity is highly dependent on the choice of oxidizing agent, stoichiometry, temperature, and reaction time.

Q2: What are the most common oxidizing agents for the selective oxidation of sulfides?

For selective oxidation to the sulfoxide, common and effective reagents include:

  • Hydrogen Peroxide (H₂O₂): Often used with a catalyst or in a specific solvent like glacial acetic acid to achieve high selectivity. It is considered a "green" oxidant as its byproduct is water.[1][3]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent. Careful control of stoichiometry (typically around 1.1 equivalents) and temperature is crucial to prevent over-oxidation.[4]

  • Sodium Metaperiodate (NaIO₄): Known for its high selectivity in oxidizing sulfides to sulfoxides without significant sulfone formation, often resulting in the precipitation of sodium iodate (B108269).[4]

Q3: Can I use dimethyl sulfoxide (DMSO) as a solvent for this reaction?

While DMSO is a common solvent in organic synthesis, using it as a solvent for an oxidation reaction should be approached with caution as it can participate in or be affected by the oxidative conditions.[5] For the oxidation of this compound, solvents like dichloromethane (B109758), methanol, or glacial acetic acid are more commonly recommended.[1][4]

Q4: My reaction is complete, but I'm having trouble removing the solvent and byproducts. What are the best workup procedures?

  • For m-CPBA reactions: The main byproduct is 3-chlorobenzoic acid, which can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.[6]

  • For periodate (B1199274) reactions: The insoluble sodium iodate can be removed by filtration.[4]

  • General purification: After the initial workup, column chromatography is often used to separate the sulfoxide from any remaining starting material and the sulfone byproduct.

Q5: this compound has a strong, unpleasant odor. Are there any special handling precautions?

Yes, low molecular weight thioethers are known for their malodorous nature. It is recommended to handle this compound and the reaction mixture in a well-ventilated fume hood. Any off-gases can be treated by bubbling through a solution of sodium hypochlorite (B82951) (bleach) to oxidize the volatile sulfur compounds.[7]

Troubleshooting Guides

Problem 1: Low yield of isopropyl methyl sulfoxide and significant formation of the sulfone.
Possible CauseSolution
Excessive Oxidizing Agent Carefully control the stoichiometry. Use approximately 1.0 to 1.1 equivalents of the oxidizing agent (e.g., m-CPBA, NaIO₄).[4] For hydrogen peroxide, the molar ratio may be higher, but should be optimized.[1]
High Reaction Temperature Perform the reaction at a lower temperature. For m-CPBA, it is often recommended to run the reaction at 0°C or even -78°C to improve selectivity.[4]
Prolonged Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the sulfoxide.[1][4]
Choice of Oxidant Some oxidizing agents are more prone to over-oxidation. Consider using a more selective reagent like sodium metaperiodate.[4]
Problem 2: Incomplete or sluggish reaction.
Possible CauseSolution
Insufficient Oxidizing Agent Ensure the purity of your oxidizing agent. For example, m-CPBA is often sold at a purity of around 77%, with the remainder being 3-chlorobenzoic acid and water, which should be accounted for when calculating equivalents.[8]
Low Reaction Temperature While low temperatures favor selectivity, they also slow down the reaction rate. If the reaction is too slow, a modest increase in temperature may be necessary. The optimal temperature should be determined experimentally.[1]
Poor Solubility of Reagents Ensure that the this compound and the oxidizing agent are soluble in the chosen solvent system. If necessary, a co-solvent can be used.
Catalyst Inactivity (if applicable) If using a catalytic system (e.g., with H₂O₂), ensure the catalyst is active and used in the correct proportion.

Data Presentation: Oxidizing Agent Comparison

Oxidizing AgentStoichiometry (Sulfide:Oxidant)Typical Solvent(s)TemperatureTypical Outcome
Hydrogen Peroxide (30%) 1 : 4Glacial Acetic AcidRoom TemperatureExcellent yields (90-99%) and high selectivity for sulfoxide.[1][3]
m-CPBA (~77%) 1 : ~1.1Dichloromethane0°C to Room Temp.High selectivity for sulfoxide with careful temperature and stoichiometry control.[4]
Sodium Metaperiodate (NaIO₄) 1 : ~1.1Methanol/WaterRoom TemperatureHigh selectivity for sulfoxide; often preferred to avoid sulfone formation.[4]

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide in Glacial Acetic Acid

This protocol is adapted from a general method for the highly selective oxidation of sulfides.[1]

  • Dissolve this compound (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 30% hydrogen peroxide (8 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 2: Oxidation using m-CPBA

This protocol is based on a general procedure for selective sulfide oxidation.[4]

  • Dissolve this compound (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (~1.1 equivalents, accounting for purity) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred sulfide solution at 0°C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench any excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Solvent cool Cool Reaction Mixture (e.g., 0°C) start->cool add_oxidant Slowly Add Oxidant cool->add_oxidant prep_oxidant Prepare Oxidant Solution stir Stir and Monitor by TLC add_oxidant->stir quench Quench Excess Oxidant stir->quench extract Aqueous Workup / Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for the oxidation of this compound.

troubleshooting_oxidation cluster_low_yield Low Yield of Sulfoxide cluster_solutions Potential Solutions start Analyze Reaction Outcome over_oxidation Significant Sulfone Formation? start->over_oxidation incomplete_reaction Starting Material Remains? start->incomplete_reaction solution1 Decrease Temperature Reduce Oxidant Stoichiometry Shorten Reaction Time over_oxidation->solution1 Yes solution2 Check Oxidant Purity Increase Temperature Slightly Increase Reaction Time incomplete_reaction->solution2 Yes

Caption: Troubleshooting common issues in sulfide oxidation.

References

Technical Support Center: Optimizing Yield in Reactions with Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving isopropyl methyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isopropyl methyl sulfide?

The most prevalent method for synthesizing this compound is through a bimolecular nucleophilic substitution (SN2) reaction. This typically involves the reaction of an isopropyl-containing electrophile with a methyl sulfide nucleophile, or vice-versa. The more common and generally higher-yielding approach is the reaction of sodium isopropanethiolate with a methyl halide (like methyl iodide) due to reduced steric hindrance at the methyl electrophile.

Q2: What are the primary factors that influence the yield of this compound synthesis?

Several key factors significantly impact the yield:

  • Steric Hindrance: The bulky isopropyl group presents considerable steric hindrance, which can slow down the SN2 reaction rate and favor competing elimination (E2) reactions.

  • Choice of Base: The strength and steric bulk of the base used to deprotonate the thiol can influence the competition between substitution (SN2) and elimination (E2) pathways.

  • Solvent: The solvent plays a crucial role. Polar aprotic solvents generally favor SN2 reactions.

  • Temperature: Higher temperatures can favor the E2 elimination side reaction, leading to lower yields of the desired thioether.

  • Leaving Group: A good leaving group on the electrophile is essential for an efficient SN2 reaction.

Q3: What are the common side reactions that can lower the yield?

The primary side reaction is the E2 elimination, which produces propene. This is especially problematic when using a sterically hindered secondary halide and a strong, non-hindered base. Another potential side reaction is the oxidation of the thiolate nucleophile, especially if the reaction is not performed under an inert atmosphere.

Q4: How can I purify the this compound product?

Due to its volatility, fractional distillation is a common and effective method for purifying this compound from less volatile impurities. If the boiling points of the impurities are close to that of the product, column chromatography on silica (B1680970) gel may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Competing E2 Elimination: The base used is too strong or not sterically hindered, favoring elimination over substitution.- Use a less basic or more sterically hindered base. - Lower the reaction temperature.
2. Poor Nucleophile Generation: Incomplete deprotonation of the thiol.- Ensure the use of a sufficiently strong base and appropriate solvent. - Verify the quality and stoichiometry of the base.
3. Ineffective Leaving Group: The leaving group on the electrophile is not sufficiently labile.- Use an electrophile with a better leaving group (e.g., iodide > bromide > chloride).
4. Steric Hindrance: The SN2 reaction is inherently slow due to the secondary nature of the isopropyl group.- Increase the reaction time and monitor progress by TLC or GC-MS. - Consider using a less sterically hindered electrophile if the synthetic strategy allows.
Multiple Products Observed 1. E2 Elimination Product (Propene): As mentioned, this is a common side product.- Optimize the reaction conditions to favor SN2 (lower temperature, appropriate base and solvent).
2. Disulfide Formation: Oxidation of the thiolate.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Difficulty in Product Isolation 1. Product Volatility: this compound is volatile (boiling point ~85°C), and can be lost during workup and solvent removal.- Use a rotary evaporator with care, possibly at reduced temperature and pressure. - Consider extraction with a low-boiling point solvent.
2. Emulsion during Aqueous Workup: - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.

Data Presentation

Table 1: Illustrative Effect of Reaction Parameters on this compound Yield

Entry Electrophile Nucleophile Base Solvent Temperature (°C) Illustrative Yield (%) Primary Side Product
1Isopropyl BromideSodium Thiomethoxide-DMF25ModeratePropene
2Isopropyl BromideSodium Thiomethoxide-Ethanol25LowPropene
3Methyl IodideSodium IsopropanethiolateNaHTHF0 to 25HighMinimal
4Methyl IodideIsopropyl ThiolK₂CO₃Acetone56 (reflux)ModerateMinimal
5Isopropyl BromideSodium Thiomethoxidet-BuOKTHF25Very LowPropene (Major)

Note: These yields are illustrative and based on general principles of SN2 and E2 reactions. Actual yields will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Isopropanethiolate

This protocol describes the synthesis of this compound using sodium isopropanethiolate and methyl iodide, which generally provides a higher yield due to reduced steric hindrance at the electrophile.

Materials:

  • Isopropyl thiol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of isopropyl thiol (1.0 equivalent) in anhydrous THF to the NaH suspension via an addition funnel.

  • Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure complete deprotonation.

  • Slowly add methyl iodide (1.05 equivalents) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_na_thf Suspend NaH in THF cool_0c Cool to 0°C prep_na_thf->cool_0c add_thiol Add Thiol Solution cool_0c->add_thiol prep_thiol Prepare Isopropyl Thiol in THF prep_thiol->add_thiol stir_deprotonation Stir for Deprotonation add_thiol->stir_deprotonation add_meI Add Methyl Iodide stir_deprotonation->add_meI warm_stir Warm to RT & Stir add_meI->warm_stir quench Quench with NH4Cl warm_stir->quench extract Extract with Ether quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate distill Fractional Distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield check_elimination Propene Detected? start->check_elimination optimize_sn2 Favor SN2: - Lower Temperature - Use Hindered/Weak Base - Polar Aprotic Solvent check_elimination->optimize_sn2 Yes check_starting_material Starting Material Consumed? check_elimination->check_starting_material No final_product Improved Yield optimize_sn2->final_product increase_time Increase Reaction Time check_starting_material->increase_time No check_reagents Check Reagent Purity & Stoichiometry check_starting_material->check_reagents Yes increase_time->final_product improve_workup Improve Workup: - Careful Concentration - Efficient Extraction check_reagents->improve_workup improve_workup->final_product

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Isopropyl Methyl Sulfide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with isopropyl methyl sulfide (B99878) and strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of isopropyl methyl sulfide with a strong base?

The primary and intended reaction is the deprotonation of a proton on a carbon atom adjacent to the sulfur, known as the α-position. The sulfur atom stabilizes the resulting negative charge on the carbon (a carbanion), making these protons more acidic than typical alkane protons.[1] This α-lithio sulfide carbanion is a useful nucleophile for forming new carbon-carbon bonds.

Q2: Which α-proton is preferentially removed from this compound?

This compound has two types of α-protons: those on the methyl group (-S-CH₃ ) and the single proton on the isopropyl group (-S-CH (CH₃)₂). Strong, sterically hindered bases like lithium diisopropylamide (LDA) will preferentially remove the less sterically hindered proton from the methyl group.[2] Less hindered bases, such as n-butyllithium, may show less selectivity.

Q3: I am observing low yields of my desired product after reacting the generated carbanion with an electrophile. What are the potential side reactions?

Low yields can be attributed to several side reactions, including:

  • Elimination Reaction: The strong base can promote a β-elimination reaction, leading to the formation of propene and methylthiolate. This is more likely with very strong, bulky bases.

  • Nucleophilic Attack on Sulfur: Highly nucleophilic bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can attack the sulfur atom directly.[3] This can lead to the cleavage of a carbon-sulfur bond, resulting in undesired byproducts.

  • Reaction with Solvent: Strong bases like n-BuLi can react with common ether solvents like tetrahydrofuran (B95107) (THF), especially at temperatures above -20 °C.[4] This consumes the base and reduces the efficiency of the desired deprotonation.

Q4: Can a Pummerer-type rearrangement occur when using a strong base?

No, the Pummerer rearrangement is not a side reaction of this compound with a strong base. This reaction is characteristic of sulfoxides (which have a sulfur-oxygen double bond) in the presence of an acid anhydride, like acetic anhydride.[5][6][7][8] To undergo a Pummerer rearrangement, the sulfide would first need to be oxidized to the corresponding sulfoxide.[9][10]

Q5: How does the choice of base (e.g., n-BuLi vs. LDA) affect the reaction?

The choice of base is critical:

  • n-Butyllithium (n-BuLi): A very strong base and a potent nucleophile. It is effective for deprotonation but carries a higher risk of nucleophilic attack at the sulfur atom, leading to C-S bond cleavage.[3][4]

  • Lithium Diisopropylamide (LDA): A very strong, but sterically hindered, non-nucleophilic base.[2][11] Its bulkiness makes it highly selective for proton abstraction (deprotonation) over nucleophilic attack. It is generally the preferred base for generating α-thio carbanions while minimizing side reactions.

Troubleshooting Guides

Problem 1: Formation of Propene and Other Elimination Byproducts

Possible Cause Proposed Solution
The base used is too sterically hindered and is acting as a base for elimination rather than α-deprotonation.Switch to a less hindered but still strong base if α-deprotonation at the methine position is desired, or use a non-nucleophilic base like LDA for deprotonation at the methyl position.
The reaction temperature is too high, favoring elimination pathways.Perform the deprotonation and subsequent reactions at low temperatures (e.g., -78 °C) to control reactivity and favor the kinetic α-deprotonation product.

Problem 2: Evidence of C-S Bond Cleavage (e.g., formation of butane (B89635) from n-BuLi)

Possible Cause Proposed Solution
The organolithium base (e.g., n-BuLi) is acting as a nucleophile and attacking the sulfur atom.[3]Replace the nucleophilic base with a non-nucleophilic one. LDA is the ideal choice to avoid this side reaction.[2][11]
Steric hindrance around the sulfur atom is insufficient to prevent nucleophilic attack.While substrate modification is not always possible, using a non-nucleophilic base like LDA is the most effective way to circumvent this issue.

Problem 3: Incomplete Deprotonation or Low Conversion

Possible Cause Proposed Solution
The base is being consumed by reaction with the solvent (e.g., n-BuLi with THF at elevated temperatures).[4]Maintain a low reaction temperature (typically -78 °C) throughout the addition of the base and the reaction period.
Insufficient amount of base was used, or the base has degraded over time.Titrate the organolithium base immediately before use to determine its exact molarity and ensure the correct stoichiometry. Use freshly prepared LDA.
The reaction time for deprotonation is too short.Allow for a sufficient stirring time (e.g., 30-60 minutes) at low temperature after adding the base to ensure complete carbanion formation before adding the electrophile.

Data Summary

BaseTypePrimary Reaction FavoredKey Side Reactions to Consider
n-Butyllithium (n-BuLi) Strong Base, Nucleophileα-DeprotonationNucleophilic attack on sulfur, Reaction with THF solvent[3][4]
Lithium Diisopropylamide (LDA) Strong Base, Non-nucleophilic, Bulkyα-Deprotonation (at the least hindered site)Minimal; generally avoids nucleophilic attack and elimination[2][11]
Potassium tert-butoxide (KOtBu) Strong Base, BulkyElimination (Hofmann-type)β-Elimination is a major competing pathway[12]

Experimental Protocols

Protocol: Generation of the α-Thio Carbanion from this compound using LDA

Objective: To generate the α-lithiated carbanion of this compound with minimal side reactions, for subsequent reaction with an electrophile.

Materials:

  • Diisopropylamine (B44863), freshly distilled from CaH₂

  • n-Butyllithium (in hexanes), freshly titrated

  • This compound, distilled

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • LDA Preparation: Cool the flask to -78 °C using a dry ice/acetone bath. Add anhydrous THF to the flask. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting colorless solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) dropwise to the LDA solution, ensuring the internal temperature does not rise significantly.

  • Anion Formation: Stir the reaction mixture at -78 °C for 45-60 minutes. The formation of the lithiated carbanion should now be complete.

  • Electrophilic Quench: The solution containing the α-thio carbanion is now ready for the slow addition of the desired electrophile at -78 °C.

Visualizations

Side_Reactions cluster_0 Reactants cluster_1 Pathways cluster_2 Products start This compound + Strong Base main_rxn α-Deprotonation (Desired Pathway) start->main_rxn Favored by LDA (non-nucleophilic base) side_elim β-Elimination start->side_elim Favored by bulky bases (e.g., KOtBu) side_attack Nucleophilic Attack on Sulfur start->side_attack Risk with n-BuLi (nucleophilic base) product_main α-Thio Carbanion main_rxn->product_main product_elim Propene + MeS⁻ side_elim->product_elim product_attack C-S Cleavage Products side_attack->product_attack

Caption: Primary vs. side reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Products check_products Analyze Byproducts: Propene or C-S Cleavage? start->check_products check_conditions Review Conditions: Base Choice? Temp? start->check_conditions is_elim Propene Detected (Elimination) check_products->is_elim Propene is_attack C-S Cleavage Detected (Nucleophilic Attack) check_products->is_attack Cleavage is_base Base is Nucleophilic (e.g., n-BuLi) check_conditions->is_base Base is_temp Temp > -20°C? check_conditions->is_temp Temp sol_elim Solution: Use less bulky base or lower temperature. is_elim->sol_elim sol_attack Solution: Switch to non-nucleophilic base (LDA). is_attack->sol_attack is_base->sol_attack sol_temp Solution: Maintain temp at -78°C to prevent solvent reaction. is_temp->sol_temp

Caption: Troubleshooting workflow for side reactions.

Base_Sterics sub Sulfide Substrate alpha_H α-Proton sub->alpha_H sulfur Sulfur Atom sub->sulfur nBuLi n-BuLi nBuLi->alpha_H Deprotonation nBuLi->sulfur Attack at S (Side Reaction) LDA LDA LDA->alpha_H Selective Deprotonation LDA->sulfur   Steric hindrance   prevents attack

Caption: Steric effect of LDA vs. n-BuLi on reaction pathways.

References

Technical Support Center: Scaling Up Reactions with Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl methyl sulfide (B99878). The information is designed to address specific challenges encountered during the scale-up of chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of isopropyl methyl sulfide that are critical for scale-up?

A1: this compound is a highly flammable liquid with a low boiling point and a strong odor. Its key properties relevant to scale-up include high nucleophilicity of the sulfur atom.[1] The sulfur atom's high nucleophilicity makes it effective in S_N2 and nucleophilic aromatic substitution (S_NAr) reactions.[1][2] However, this reactivity also means it can be sensitive to oxidation.

Q2: In what types of reactions is this compound commonly used?

A2: this compound is primarily used as a nucleophile, where the sulfur atom attacks an electrophilic center.[1] This is common in reactions such as:

  • Nucleophilic Aromatic Substitution (S_NAr): Reacting with electron-poor aromatic rings that have a good leaving group.[2][3]

  • Alkylation Reactions (S_N2): Forming ternary sulfonium (B1226848) salts by reacting with alkyl halides.[1]

  • Thiol-ene Reactions: Participating in radical-mediated additions to alkenes.[4][5]

Q3: What are the main safety hazards to consider when scaling up reactions with this compound?

A3: The primary hazards are its high flammability and the potential for exothermic reactions. Key safety considerations include:

  • Flammability: It is a highly flammable liquid. All equipment must be explosion-proof and properly grounded to prevent static discharge.[6][7][8] Work should be conducted in a well-ventilated area, away from ignition sources.[6][8][9][10]

  • Exothermic Reactions: Nucleophilic substitution reactions can be exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[11][12][13][14]

  • Ventilation: Due to its strong odor and potential for vapor inhalation, adequate ventilation and appropriate respiratory protection are essential.[6][7][8][9]

Q4: How does the purity of this compound affect scale-up?

A4: Impurities in the starting material can have a magnified effect at a larger scale. Potential issues include:

  • Side Reactions: Impurities can lead to the formation of unexpected byproducts, complicating purification.

  • Catalyst Poisoning: If a catalyst is used, impurities might deactivate it, leading to lower conversion rates.

  • Inconsistent Reaction Rates: Different batches of starting material with varying purity levels can lead to poor reproducibility.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
Low Yield or Conversion Upon Scale-Up 1. Inefficient Mixing: Inadequate agitation in a larger reactor can lead to poor mass transfer and localized concentration gradients. 2. Poor Temperature Control: The exothermic nature of the reaction may not be adequately controlled, leading to thermal gradients and potential side reactions. 3. Catalyst Inefficiency: Insufficient catalyst loading for the larger volume or catalyst deactivation.1. Optimize Agitation: Ensure the stirrer design and speed are appropriate for the vessel size to maintain a homogeneous mixture. 2. Improve Heat Management: Use a reactor with a suitable heat-exchange capacity. Consider a semi-batch process where one reactant is added slowly to control the reaction rate and temperature. 3. Re-evaluate Catalyst Loading: Perform small-scale experiments to determine the optimal catalyst concentration for the desired reaction time.
Reaction Mixture Darkens (Product Discoloration) 1. Oxidation: Thioethers can be oxidized to sulfoxides and sulfones, which can sometimes be colored or lead to colored byproducts. This is more likely if the reaction is run at elevated temperatures or exposed to air for extended periods.[15][16] 2. Thermal Decomposition: Localized overheating can cause decomposition of reactants or products.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control: Ensure uniform and controlled heating. Add reagents slowly to manage exotherms.
Formation of Unexpected Byproducts 1. Oxidation Side Products: Formation of isopropyl methyl sulfoxide (B87167) or sulfone.[15][16] 2. Diisopropyl Methylphosphonate (in specific reactions): In certain organophosphate syntheses, this can form as a byproduct.[17] 3. Polymerization: Some reaction conditions might favor the polymerization of starting materials or products.1. Reaction Monitoring: Use in-process controls (e.g., TLC, GC, HPLC) to monitor the reaction progress and detect the formation of byproducts early. 2. Optimize Conditions: Adjust reaction temperature, concentration, and addition rates to favor the desired reaction pathway.
Difficulties in Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. 2. Residual Starting Material: Incomplete conversion leaves unreacted this compound. 3. Formation of Salts: Can complicate work-up procedures.1. Alternative Purification Methods: Consider crystallization, distillation, or reslurrying if chromatography is ineffective.[18][19][20] 2. Work-up Optimization: A well-designed aqueous wash or extraction procedure can remove many impurities before final purification. 3. Phase Transformation: If the product is crystalline, inducing a phase transformation can sometimes help reject specific impurities.[19]

Data and Protocols

Table 1: Physical and Safety Properties of this compound
PropertyValueSource
Molecular Formula C₄H₁₀SN/A
Molecular Weight 90.19 g/mol N/A
Boiling Point 82-85 °CN/A
Flash Point -15 °CN/A
Appearance Colorless to pale yellow liquidN/A
Hazards Highly flammable liquid and vapor[6][7][8][9]
Generalized Experimental Protocol: Nucleophilic Aromatic Substitution (S_NAr)

This protocol describes a general procedure for the reaction of an activated aryl halide with this compound on a laboratory scale, with considerations for scale-up.

Materials:

  • Activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene)

  • This compound

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)[21]

  • Base (e.g., K₂CO₃)

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup:

    • Equip a multi-neck, round-bottom flask (or an appropriately sized reactor for scale-up) with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen/argon inlet.

    • Scale-Up Consideration: For larger scales, ensure the reactor has an adequate cooling jacket and that the mechanical stirrer is designed to provide efficient mixing for the vessel geometry.

  • Inerting the System:

    • Purge the reactor with nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction. This is crucial to prevent the oxidation of the thioether.[16]

  • Charging Reagents:

    • Charge the activated aryl halide, the base, and the solvent to the reactor.

    • Begin stirring to ensure a homogeneous suspension.

    • Scale-Up Consideration: The order of addition can be critical. In some cases, adding the base last or in portions can help control the initial exotherm.[21]

  • Reactant Addition:

    • Slowly add the this compound to the reaction mixture via an addition funnel or a syringe pump over a period of 30-60 minutes.

    • Monitor the internal temperature closely during the addition. Use the cooling jacket as needed to maintain the desired temperature (e.g., room temperature or slightly elevated).

    • Scale-Up Consideration: The rate of addition is a critical parameter for controlling the reaction exotherm. A slower addition rate is safer on a larger scale.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable method (e.g., TLC, GC, or LC-MS).

    • Continue stirring at the set temperature until the reaction is complete (typically 2-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a dilute aqueous acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine to remove the solvent and salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Scale-Up Consideration: The volume of extraction and wash solvents will increase significantly. Ensure appropriate vessels and waste handling procedures are in place.

  • Purification:

    • Purify the crude product by the most suitable method, such as column chromatography, crystallization, or distillation.[18][20]

    • Scale-Up Consideration: Column chromatography can be challenging and solvent-intensive at large scales. Developing a crystallization or distillation procedure is often more economical and efficient for large quantities.[18]

Visualizations

G Troubleshooting Workflow for Scale-Up Reactions start Problem Identified (e.g., Low Yield, Impurity) check_mixing Is mixing efficient? (Visual, Power Number) start->check_mixing check_temp Is temperature uniform? (Multiple Probes) check_mixing->check_temp Yes adjust_mixing Adjust Agitation: - Increase speed - Change impeller design check_mixing->adjust_mixing No check_kinetics Are reaction kinetics understood? (Concentration, Time) check_temp->check_kinetics Yes adjust_temp Improve Heat Transfer: - Slower addition rate - Improve cooling capacity check_temp->adjust_temp No check_purity Are starting materials pure? check_kinetics->check_purity Yes adjust_kinetics Modify Conditions: - Adjust concentration - Change temperature check_kinetics->adjust_kinetics No purify_sm Purify Starting Material or Source from new vendor check_purity->purify_sm No resolve Problem Resolved check_purity->resolve Yes adjust_mixing->check_mixing adjust_temp->check_temp adjust_kinetics->check_kinetics purify_sm->check_purity

Caption: General Troubleshooting Workflow for Scale-Up Reactions.

G Safety Assessment for Thioether Reactions start Proposed Reaction with This compound hazid Hazard Identification start->hazid hazid_list Flammability Exotherm Potential Toxicity/Odor hazid->hazid_list risk_assessment Risk Assessment hazid->risk_assessment calorimetry Run Reaction Calorimetry (DSC/RC1) to determine heat of reaction risk_assessment->calorimetry thermal_stability Assess Thermal Stability of reactants and products risk_assessment->thermal_stability is_risk_acceptable Is Risk Acceptable? calorimetry->is_risk_acceptable thermal_stability->is_risk_acceptable control_measures Define Control Measures eng_controls Engineering Controls: - Grounded, explosion-proof equip. - Efficient cooling system - Emergency vent control_measures->eng_controls admin_controls Administrative Controls: - Detailed SOPs - Controlled addition rates - Temperature limits control_measures->admin_controls ppe PPE: - Flame-resistant clothing - Safety glasses/face shield - Appropriate gloves control_measures->ppe proceed Proceed with Scale-Up control_measures->proceed stop Redesign Process is_risk_acceptable->control_measures Yes is_risk_acceptable->stop No

Caption: Safety Assessment Pathway for Thioether Reactions.

G Purification Strategy Decision Tree start Crude Product Mixture is_solid Is the product a solid? start->is_solid is_thermally_stable Is product thermally stable and volatile? is_solid->is_thermally_stable No (Oil) crystallization Attempt Crystallization or Reslurrying is_solid->crystallization Yes is_large_scale Large scale (>100g)? is_thermally_stable->is_large_scale No distillation Attempt Distillation is_thermally_stable->distillation Yes chromatography Use Column Chromatography is_large_scale->chromatography No prep_hplc Consider Preparative HPLC is_large_scale->prep_hplc Consider other options (e.g., SFC) purity_ok1 Purity acceptable? crystallization->purity_ok1 purity_ok2 Purity acceptable? distillation->purity_ok2 purity_ok3 Purity acceptable? chromatography->purity_ok3 purity_ok1->is_thermally_stable No end Purified Product purity_ok1->end Yes purity_ok2->is_large_scale No purity_ok2->end Yes purity_ok3->prep_hplc No purity_ok3->end Yes

Caption: Purification Strategy Decision Tree.

References

Technical Support Center: Isopropylthiolation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of incomplete conversion in isopropylthiolation reactions.

Troubleshooting Guide

Question 1: My isopropylthiolation reaction shows low or incomplete conversion. What are the primary causes?

Incomplete conversion in isopropylthiolation reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of each component of the reaction is the most effective troubleshooting approach.

Key areas to investigate include:

  • Reagent Purity and Stoichiometry:

    • Isopropylthiol Source: Ensure the purity of the isopropylthiol or the precursor used to generate the isopropylthiolate anion. Impurities can inhibit the reaction or introduce side reactions.

    • Substrate: Verify the purity of your starting material. Contaminants can interfere with the reaction.

    • Stoichiometry: An incorrect ratio of reactants is a common issue. Ensure accurate measurements and consider if a slight excess of one reagent might be necessary to drive the reaction to completion.[1]

  • Catalyst and Base Activity:

    • Catalyst Deactivation: If using a catalyst, it may be inactive or poisoned by impurities in the reagents or solvent.[1] Consider using a fresh batch of catalyst or increasing the catalyst loading.

    • Base Strength: The choice and amount of base are critical for generating the nucleophilic thiolate. If the base is not strong enough to deprotonate the thiol, or if it is consumed by other acidic protons (like water), the reaction will be sluggish.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. Conversely, a temperature that is too high can lead to decomposition of the starting material or product.[2][3] A stepwise increase in temperature can help identify the optimal range.

    • Solvent: The solvent plays a crucial role. It must dissolve the reactants and be appropriate for the reaction mechanism. Polar aprotic solvents like DMF or DMSO are often suitable for nucleophilic substitution reactions. Ensure the solvent is anhydrous, as water can react with the base and other reagents.[2]

    • Atmosphere: Thiols can be susceptible to oxidation, forming disulfides. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this side reaction.

  • Reaction Time: The reaction may simply not have been allowed to run for a sufficient amount of time. Monitor the reaction's progress to determine the point of maximum conversion.[4]

Question 2: I'm observing multiple products by TLC/LC-MS. What are the likely side reactions?

The formation of multiple products indicates the presence of side reactions. In the context of an isopropylthiolation, common side reactions include:

  • Oxidation of Thiol: The most common side reaction for thiols is oxidation to the corresponding disulfide (isopropyl disulfide). This can be minimized by working under an inert atmosphere.[5]

  • Reaction with Solvent or Impurities: Highly reactive intermediates may react with the solvent or with impurities like water.

  • Over-alkylation/Multiple Additions: If the substrate has multiple reactive sites, the isopropylthiol group may add to more than one position.

  • Elimination Reactions: Depending on the substrate and conditions, elimination reactions may compete with the desired substitution.

Identifying these byproducts is crucial. Mass spectrometry can help determine their molecular weights, providing clues to their structures.[6]

Data Presentation: Troubleshooting and Optimization

The tables below summarize common issues and a systematic approach to optimizing reaction parameters.

Table 1: Troubleshooting Common Issues in Isopropylthiolation

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst or insufficient base.Use a fresh batch of catalyst, increase catalyst loading, or switch to a stronger, non-nucleophilic base.
Incorrect stoichiometry.Recalculate and accurately weigh all reactants. Consider a slight excess of the isopropylthiolating agent.[1]
Presence of water or other inhibitors.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[2]
Low reaction temperature.Gradually increase the reaction temperature in increments (e.g., 10-20°C) while monitoring for product formation and decomposition.[3]
Formation of Disulfide Byproduct Oxidation of the thiol by atmospheric oxygen.Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).
Starting Material Degradation Reaction temperature is too high.Lower the reaction temperature. Consider if the reagents are stable under the chosen conditions.[2]
Inconsistent Results Variable purity of reagents or solvents.Use reagents and solvents from a reliable source and of the same batch, if possible. Purify starting materials if necessary.

Table 2: Systematic Optimization of Reaction Parameters

Parameter Variation Goal Monitoring Technique
Temperature Run small-scale reactions at different temperatures (e.g., RT, 50°C, 80°C).Find the lowest temperature that provides a reasonable reaction rate without causing degradation.TLC, LC-MS
Solvent Test a range of anhydrous solvents with varying polarities (e.g., THF, DMF, Acetonitrile).Identify a solvent that fully dissolves reactants and promotes the desired reaction pathway.TLC, LC-MS
Base Screen different bases (e.g., NaH, K₂CO₃, DBU) and vary their equivalents.Achieve efficient deprotonation of the thiol without causing side reactions.TLC, LC-MS
Concentration Vary the concentration of the limiting reagent (e.g., 0.1 M, 0.5 M, 1.0 M).Determine if higher concentrations increase the reaction rate or lead to solubility issues or side reactions.Reaction time, Yield

Visualizations

Troubleshooting_Workflow start Incomplete Conversion Detected check_reagents Step 1: Verify Reagents start->check_reagents sub_purity Purity of Substrate & Isopropylthiol Source? check_reagents->sub_purity check_conditions Step 2: Evaluate Conditions sub_temp Temperature Optimal? check_conditions->sub_temp optimize Step 3: Systematic Optimization complete Reaction Complete optimize->complete sub_stoich Stoichiometry Correct? sub_purity->sub_stoich Yes action_purify Purify/Use New Reagents sub_purity->action_purify No sub_base Base/Catalyst Active? sub_stoich->sub_base Yes action_reweigh Recalculate & Remeasure sub_stoich->action_reweigh No sub_base->check_conditions Yes action_new_base Use Fresh Base/Catalyst sub_base->action_new_base No action_purify->check_reagents action_reweigh->check_reagents action_new_base->check_reagents sub_solvent Solvent Anhydrous & Appropriate? sub_temp->sub_solvent Yes action_vary_temp Screen Temperatures sub_temp->action_vary_temp No sub_atmosphere Inert Atmosphere Used? sub_solvent->sub_atmosphere Yes action_dry_solvent Use Anhydrous Solvent sub_solvent->action_dry_solvent No sub_atmosphere->optimize Yes action_inert Use N2 or Ar Atmosphere sub_atmosphere->action_inert No action_vary_temp->optimize action_dry_solvent->check_conditions action_inert->check_conditions

Caption: Troubleshooting decision tree for incomplete conversion.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) monitor 2. Reaction Monitoring (TLC / LC-MS) setup->monitor workup 3. Quench & Workup monitor->workup purify 4. Purification (Chromatography) workup->purify analyze 5. Product Analysis (NMR, MS) purify->analyze

Caption: Standard experimental workflow for synthesis.

Experimental Protocols

Protocol 1: General Procedure for Ensuring Anhydrous Reaction Conditions

This protocol is critical for reactions sensitive to water.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, stir bar).

    • Dry the glassware in an oven at >120°C for at least 4 hours.[2]

    • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon) or in a desiccator.

  • Reagent and Solvent Handling:

    • Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.

    • Handle hygroscopic (moisture-absorbing) reagents in a glovebox or under a positive pressure of inert gas.

    • Transfer liquids using dry syringes or cannulas.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC provides a quick, qualitative assessment of the reaction's progress.[7]

  • Sample Preparation:

    • At designated time points (e.g., t=0, 1h, 4h, 24h), carefully take a small aliquot (a drop) from the reaction mixture using a glass capillary.

    • Quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a drop of water or buffer if necessary to stop the reaction.

  • TLC Plate Spotting:

    • Using a clean capillary, spot the quenched sample onto a TLC plate on a pencil line drawn ~1 cm from the bottom.

    • Also spot the starting material(s) and co-spot (a mix of starting material and reaction mixture) for comparison.

  • Development:

    • Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

    • The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my isopropylthiolating agent is active? A: Before using it in your main reaction, you can perform a small-scale test reaction with a simple, reliable substrate. Alternatively, depending on the agent, analytical methods like NMR spectroscopy can confirm its identity and purity.

Q2: My reaction works, but the yield is still low after purification. What should I check? A: Low yield after purification can be due to product loss during the workup or chromatography.[4] Ensure you are rinsing all glassware thoroughly during transfers.[4] Check that your product is not volatile, which could lead to loss during solvent evaporation. Optimize your chromatography protocol to ensure good separation without excessive band broadening.

Q3: Can steric hindrance on my substrate prevent the reaction? A: Yes, significant steric hindrance near the reaction site can dramatically slow down or prevent the reaction, particularly for S_N2-type mechanisms.[2] In such cases, you may need to use more forcing conditions (higher temperature, longer reaction time) or explore alternative synthetic routes.

References

Technical Support Center: Dealkylation of Isopropyl Methyl Sulfide under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dealkylation of isopropyl methyl sulfide (B99878) under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when dealkylating isopropyl methyl sulfide under acidic conditions?

Under acidic conditions, the dealkylation of this compound is expected to preferentially yield methanethiol (B179389) and an isopropyl derivative. The reaction proceeds via protonation of the sulfur atom, followed by nucleophilic attack. The isopropyl group is more likely to be cleaved than the methyl group because it can form a more stable secondary carbocation intermediate, favoring an SN1-type mechanism.[1][2][3] The methyl group would have to proceed through a less stable primary carbocation or an SN2 pathway.

Q2: Which acidic reagents are most effective for this dealkylation?

Strong protic acids with highly nucleophilic conjugate bases are generally effective. Hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used for cleaving ethers, a reaction analogous to thioether dealkylation.[1][2][3] Lewis acids such as boron tribromide (BBr3) and aluminum chloride (AlCl3) are also potent reagents for ether and thioether cleavage.[1][4][5] Pyridinium hydrochloride is another reagent used for demethylation at elevated temperatures.[6][7][8]

Q3: What is the general mechanism for the acid-catalyzed dealkylation of this compound?

The reaction is initiated by the protonation of the sulfur atom of the thioether by a strong acid, which makes the thioether a better leaving group. Following protonation, the reaction can proceed through two primary pathways, analogous to ether cleavage:[1][2][3]

  • SN1 Mechanism: The protonated thioether can dissociate to form a stable carbocation and a thiol. In the case of this compound, the more stable secondary isopropyl carbocation would be preferentially formed over the primary methyl carbocation. The carbocation is then attacked by a nucleophile (e.g., a halide ion).

  • SN2 Mechanism: A nucleophile (e.g., bromide or iodide ion) can directly attack one of the alkyl groups of the protonated thioether in a bimolecular displacement reaction. This pathway is more likely for less sterically hindered alkyl groups.

For this compound, a mixed SN1 and SN2 or a dominant SN1 pathway leading to the cleavage of the isopropyl group is the most probable route.

Q4: What are the common side reactions to be aware of?

Several side reactions can occur during the acidic dealkylation of this compound:

  • Elimination: The isopropyl carbocation formed during an SN1 reaction can undergo elimination to form propene, especially at higher temperatures.

  • Thiol Oxidation: The product methanethiol is susceptible to oxidation, which can lead to the formation of dimethyl disulfide, particularly if air is present in the reaction.

  • Rearrangement: While less common for the isopropyl group, carbocation intermediates can potentially undergo rearrangement to form more stable carbocations, leading to unexpected products.

  • Further Alkylation: The thiol product can potentially react with the carbocation intermediate, leading to the formation of other thioethers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient acid strength or concentration.2. Reaction temperature is too low.3. Inappropriate solvent.1. Use a stronger acid (e.g., HBr, HI, or a Lewis acid like BBr3).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Ensure the solvent is suitable for the chosen acid and reaction temperature (e.g., acetic acid, dichloromethane).
Formation of Propene The reaction is proceeding via an SN1 mechanism with a competing E1 elimination pathway from the isopropyl carbocation.1. Lower the reaction temperature to favor substitution over elimination.2. Use a less coordinating solvent to stabilize the carbocation and reduce elimination.
Formation of Dimethyl Disulfide Oxidation of the methanethiol product.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.2. Use a reducing workup to convert any formed disulfide back to the thiol.
Complex Product Mixture Multiple side reactions are occurring, such as elimination, rearrangement, or further alkylation.1. Optimize reaction conditions (temperature, acid concentration) to improve selectivity.2. Consider using a milder Lewis acid to reduce the likelihood of carbocation-mediated side reactions.

Experimental Protocols

Protocol: Dealkylation of a Dialkyl Thioether using Hydrobromic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dialkyl thioether in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add a stoichiometric excess of concentrated hydrobromic acid (e.g., 48% aqueous HBr).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the products with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Data Presentation

The following table summarizes general conditions and outcomes for acid-mediated dealkylation of thioethers and analogous ethers, which can serve as a starting point for optimizing the dealkylation of this compound.

Substrate TypeReagentTemperature (°C)ProductsObservations
Aryl Methyl EthersBBr3Room Temp.Aryl Alcohol, Methyl BromideHighly efficient for demethylation.[4][5][9]
Aryl Methyl EthersPyridinium HCl180-210Aryl Alcohol, Methyl ChlorideEffective at high temperatures.[6][7][8]
Dialkyl EthersHBr or HIRefluxAlcohol, Alkyl HalideCleavage occurs at the less sterically hindered carbon in SN2 or at the carbon forming a more stable carbocation in SN1.[1][2][3]
Aryl Alkyl EthersAlCl3/NaIRefluxAryl Alcohol, Alkyl IodideA combination of a Lewis acid and a nucleophilic source.[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in Solvent B Add Strong Acid (e.g., HBr) A->B Under Inert Atmosphere C Heat to Reflux B->C D Monitor Reaction Progress (GC-MS/TLC) C->D E Cool and Quench with Water D->E F Extract with Organic Solvent E->F G Neutralize with NaHCO3 F->G H Dry, Filter, and Concentrate G->H I Purify (Distillation/Chromatography) H->I

Caption: Experimental workflow for the dealkylation of this compound.

reaction_mechanism cluster_sn1 SN1 Pathway (Favored) cluster_sn2 SN2 Pathway (Less Favored) start1 This compound protonation1 Protonated Thioether start1->protonation1 + H+ carbocation Isopropyl Carbocation + Methanethiol protonation1->carbocation Dissociation product1 Isopropyl Halide carbocation->product1 + X- start2 This compound protonation2 Protonated Thioether start2->protonation2 + H+ product2 Methyl Halide + Isopropanethiol protonation2->product2 Nucleophilic Attack by X- on Methyl Group

Caption: Plausible reaction mechanisms for the acidic dealkylation.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Conversion cause1 Weak Acid issue->cause1 cause2 Low Temperature issue->cause2 cause3 Wrong Solvent issue->cause3 sol1 Use Stronger Acid (HBr, HI, BBr3) cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Change Solvent cause3->sol3

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Isopropyl Methyl Sulfide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of isopropyl methyl sulfide (B99878). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for isopropyl methyl sulfide?

A1: While the degradation pathway of this compound is not as extensively studied as that of dimethyl sulfide (DMS), a putative pathway can be proposed based on known microbial metabolism of similar organosulfur compounds. The degradation is likely initiated by an oxidation step, followed by cleavage of the carbon-sulfur bonds. Two primary putative pathways are:

  • Pathway A: Sulfoxidation Pathway. This pathway begins with the oxidation of the sulfur atom to form isopropyl methyl sulfoxide (B87167), which is then further oxidized to isopropyl methyl sulfone. Subsequent enzymatic reactions would lead to the cleavage of the C-S bonds, releasing sulfate, and the carbon backbone would enter central metabolism.

  • Pathway B: C-S Cleavage Pathway. This pathway involves the direct enzymatic cleavage of one of the carbon-sulfur bonds. This could occur via a monooxygenase, resulting in the formation of isopropanethiol and formaldehyde, or methanethiol (B179389) and acetone. These intermediates are then further metabolized.

Q2: What types of microorganisms are likely to degrade this compound?

A2: Microorganisms known to degrade other alkyl sulfides, such as Thiobacillus species and various marine bacteria, are good candidates for this compound degradation. Bacteria that utilize methane (B114726) or other short-chain alkanes may also possess enzymes with the ability to co-metabolize this compound. Fungi, particularly those with potent oxidative enzymes like cytochrome P450 monooxygenases, could also play a role in its degradation.

Q3: What are the key enzymes potentially involved in the degradation of this compound?

A3: Based on the putative pathways, the key enzymes are likely to be:

  • Monooxygenases (e.g., cytochrome P450s): These enzymes are crucial for the initial oxidation of the sulfur atom or the cleavage of the C-S bonds.

  • Sulfoxidases/Sulfoxygenases: These would be involved in the oxidation of the sulfide to sulfoxide and sulfone.

  • Methyltransferases: These enzymes could be involved in the transfer of the methyl group.

  • Thiol S-methyltransferases: These may be involved in the metabolism of any resulting thiols.

Troubleshooting Guides

Issue 1: No degradation of this compound observed in my microbial culture.
Possible Cause Troubleshooting Step
Incorrect microbial strain Select strains known for degrading similar sulfur compounds (e.g., DMS, diethyl sulfide). Consider using a mixed microbial consortium from a contaminated site.
Inappropriate culture conditions Optimize pH, temperature, and aeration. Some pathways are strictly aerobic, while others can occur under anaerobic conditions with alternative electron acceptors like nitrate.
Toxicity of this compound The concentration of the substrate may be too high, leading to toxicity. Perform a dose-response experiment to determine the optimal concentration.
Lack of essential nutrients Ensure the growth medium is not limiting for microbial growth. Check for sources of carbon, nitrogen, phosphorus, and trace elements.
Acclimation period is too short Microorganisms may require a period of adaptation to induce the necessary enzymes. Extend the incubation time.
Issue 2: Inconsistent or non-reproducible quantification of this compound by GC-MS.
Possible Cause Troubleshooting Step
Sample loss due to volatility Use gas-tight syringes and vials with PTFE-lined septa. Minimize headspace in your sample vials. Keep samples chilled before and during analysis.
Adsorption to surfaces Use deactivated glass liners in the GC inlet and a column appropriate for volatile sulfur compounds. Silanize glassware if necessary.
Improper calibration Prepare fresh calibration standards for each batch of samples. Use an internal standard to correct for injection volume variations.
Matrix effects If analyzing samples from a complex medium, perform a matrix-matched calibration or use the standard addition method.
Leak in the GC system Perform a leak check of the injector, column fittings, and detector connections.
Issue 3: Putative degradation products are not detected.
Possible Cause Troubleshooting Step
Metabolites are transient Sample at earlier time points in your experiment. The initial degradation products may be rapidly consumed.
Analytical method not suitable for intermediates The GC-MS method may not be optimized for the expected products (e.g., sulfoxides, thiols). Develop a separate analytical method for these compounds, which may require derivatization.
Degradation pathway is different than hypothesized Consider alternative degradation pathways and look for unexpected metabolites. Non-targeted screening using high-resolution mass spectrometry may be beneficial.
Abiotic loss of intermediates Some intermediates may be unstable under the experimental conditions. Run abiotic controls to assess the stability of potential degradation products.

Data Presentation

Table 1: Predicted Environmental Fate of this compound

PropertyPredicted ValueSignificance for Degradation Studies
Log Koc (Soil Adsorption Coefficient) 1.588 - 1.783Low to moderate adsorption to soil/sediment. Suggests it will be bioavailable in aqueous phase.
Henry's Law Constant 0.00138 atm-m³/moleIndicates a tendency to volatilize from water, which needs to be controlled in experiments.
Atmospheric Oxidation Half-Life 7.042 hours (with OH radicals)Rapid degradation in the atmosphere, not a major persistence concern there.
Ready Biodegradability Prediction NOSuggests that it may not be readily degraded by unacclimated microorganisms.

Data sourced from EPI System.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay
  • Prepare the medium: Prepare a minimal salts medium appropriate for the chosen microbial strain(s).

  • Inoculation: Inoculate the medium with a pre-cultured microbial strain or an environmental consortium.

  • Substrate Addition: Add this compound to the desired final concentration from a sterile stock solution. Use a solvent that is not inhibitory to the microorganisms if the sulfide is not readily soluble in the medium.

  • Incubation: Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm). Include sterile controls (no inoculum) to account for abiotic losses and positive controls with a readily degradable substrate.

  • Sampling: At regular intervals, withdraw samples for analysis. To minimize volatile losses, sample directly from the liquid phase using a gas-tight syringe.

  • Analysis: Analyze the concentration of this compound and any potential metabolites using GC-MS.

Protocol 2: GC-MS Analysis of this compound
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is recommended. A flame ionization detector (FID) can also be used for quantification.

  • Column: Use a capillary column suitable for volatile sulfur compounds, such as a DB-1 or equivalent.

  • Injection: Use a splitless injection for trace analysis or a split injection for higher concentrations.

  • Oven Program: Develop a temperature gradient that provides good separation of the analyte from the solvent and other matrix components. An example program could be: initial temperature of 40°C for 2 min, ramp at 10°C/min to 150°C, and hold for 2 min.

  • MS Parameters: For mass spectrometry, use electron ionization (EI) at 70 eV. Monitor for the molecular ion and characteristic fragment ions of this compound.

  • Quantification: Prepare a calibration curve using standards of known concentrations. Use an internal standard to improve accuracy and precision.

Mandatory Visualizations

Isopropyl_Methyl_Sulfide_Degradation_Pathways cluster_A Putative Pathway A: Sulfoxidation cluster_B Putative Pathway B: C-S Cleavage IMS This compound IMSO Isopropyl Methyl Sulfoxide IMS->IMSO Monooxygenase IMSO2 Isopropyl Methyl Sulfone IMSO->IMSO2 Sulfoxidase MetabolitesA Central Metabolism + SO4^2- IMSO2->MetabolitesA Enzymatic Cleavage IMS_B This compound IPT Isopropanethiol IMS_B->IPT Monooxygenase FA Formaldehyde IMS_B->FA MT Methanethiol IMS_B->MT Monooxygenase ACE Acetone IMS_B->ACE MetabolitesB Central Metabolism IPT->MetabolitesB FA->MetabolitesB MT->MetabolitesB ACE->MetabolitesB

Caption: Putative degradation pathways of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Media Prepare Minimal Salts Medium Inoculum Inoculate with Microbial Culture Media->Inoculum Substrate Add this compound Inoculum->Substrate Incubate Incubate under Controlled Conditions Substrate->Incubate Sampling Collect Samples Periodically Incubate->Sampling Extraction Extract Volatiles (if necessary) Sampling->Extraction GCMS Analyze by GC-MS Extraction->GCMS Data Quantify Degradation & Identify Metabolites GCMS->Data

Caption: General experimental workflow for studying degradation.

Troubleshooting_Logic Start Problem Encountered Check_Bio Is degradation occurring? Start->Check_Bio Check_Analytics Are results reproducible? Check_Bio->Check_Analytics Yes Solution_Bio Troubleshoot Culture Conditions & Strain Check_Bio->Solution_Bio No Check_Metabolites Are metabolites detected? Check_Analytics->Check_Metabolites Yes Solution_Analytics Troubleshoot GC-MS Method & Sampling Check_Analytics->Solution_Analytics No Solution_Metabolites Adjust Sampling Time & Analytical Method Check_Metabolites->Solution_Metabolites No End Problem Resolved Check_Metabolites->End Yes Solution_Bio->End Solution_Analytics->End Solution_Metabolites->End

Caption: Logical flow for troubleshooting common experimental issues.

Technical Support Center: Enhancing Selectivity in Reactions of Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopropyl methyl sulfide (B99878). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high selectivity in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective oxidation of isopropyl methyl sulfide?

A1: The main challenge in the oxidation of this compound is controlling the reaction to selectively form either the sulfoxide (B87167) (isopropyl methyl sulfoxide) or the sulfone (isopropyl methyl sulfone). Over-oxidation to the sulfone is a common side reaction when the sulfoxide is the desired product.[1] Conversely, incomplete oxidation can be an issue when targeting the sulfone. The reaction conditions, including the choice of oxidant, stoichiometry, temperature, and solvent, must be carefully controlled to achieve the desired selectivity.[1]

Q2: How can I minimize the formation of the sulfone when I want to synthesize the sulfoxide?

A2: To selectively obtain the sulfoxide, you should:

  • Use a mild oxidizing agent: Reagents like hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) in a controlled manner are often effective.[2][3]

  • Control the stoichiometry: Using approximately one equivalent of the oxidizing agent is crucial to favor monosulfoxidation.

  • Maintain low reaction temperatures: Running the reaction at 0°C or below can help prevent over-oxidation.[2]

  • Monitor the reaction closely: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help you determine the optimal time to quench the reaction before significant sulfone formation occurs.

Q3: What conditions favor the selective formation of the sulfone?

A3: To selectively synthesize the sulfone, you should:

  • Use a stronger oxidizing agent or an excess of a milder one: Employing an excess of an oxidant like hydrogen peroxide or Oxone® will drive the reaction towards the sulfone.[2]

  • Increase the reaction temperature: Warmer conditions can facilitate the second oxidation step from the sulfoxide to the sulfone.

  • Use an appropriate catalyst: Certain catalysts, such as some molybdenum or tungsten compounds, can be particularly effective in promoting the oxidation to the sulfone.[4]

Q4: Are there any "green" or more environmentally friendly methods for the selective oxidation of this compound?

A4: Yes, several approaches are considered more environmentally benign:

  • Hydrogen peroxide as an oxidant: H₂O₂ is a "green" oxidant as its only byproduct is water.[3]

  • Electrochemical oxidation: This method uses electricity to drive the oxidation, avoiding the need for chemical oxidants and often proceeding with high selectivity.[5]

  • Catalytic systems: Using a catalyst allows for the use of milder and more environmentally friendly oxidants like O₂ or H₂O₂.[1]

Q5: Besides oxidation, what other selective reactions can be performed on this compound?

A5: C-H activation and functionalization are emerging as powerful tools for the selective modification of organic molecules, including sulfides.[6] By choosing the appropriate catalyst and directing group, it may be possible to selectively functionalize the methyl or isopropyl groups of this compound. This is an active area of research and offers potential for creating novel derivatives.

Troubleshooting Guides

Issue 1: Low Yield of Isopropyl Methyl Sulfoxide with Significant Sulfone Formation

Potential Cause Troubleshooting Step
Over-oxidation Use a milder oxidizing agent (e.g., NaIO₄). Reduce the equivalents of the oxidant to near stoichiometric amounts (1.0-1.1 eq.). Lower the reaction temperature (e.g., to 0°C or -78°C). Monitor the reaction closely and quench it as soon as the starting material is consumed.
Reaction too vigorous Add the oxidant dropwise or in portions to control the reaction rate and temperature. Ensure efficient stirring.
Inappropriate solvent The choice of solvent can influence selectivity. For example, using ethanol (B145695) with Oxone® can favor sulfoxide formation, while water can favor the sulfone.[7] Experiment with different solvents to optimize for the desired product.

Issue 2: Incomplete Conversion to Isopropyl Methyl Sulfone

Potential Cause Troubleshooting Step
Insufficient oxidant Increase the equivalents of the oxidizing agent (e.g., >2.2 eq. of m-CPBA or H₂O₂).
Reaction conditions too mild Increase the reaction temperature or prolong the reaction time.
Catalyst deactivation Ensure the catalyst is active and not poisoned by impurities. Use a fresh batch of catalyst if necessary.
Poor solubility Ensure all reactants are adequately dissolved in the chosen solvent.

Issue 3: Formation of Unidentified Byproducts

Potential Cause Troubleshooting Step
Side reactions with the solvent Choose an inert solvent that does not react with the starting materials or reagents under the reaction conditions.
Decomposition of starting material or product Ensure the reaction conditions are not too harsh. Purify the starting materials to remove any impurities that might catalyze decomposition.
Reaction with functional groups on a more complex substrate If the this compound moiety is part of a larger molecule, other functional groups may be sensitive to the reaction conditions. Consider using protecting groups or a more chemoselective reagent.

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to Isopropyl Methyl Sulfoxide

  • Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in methanol (B129727) (10 mL).

  • Reaction: Add a solution of sodium periodate (B1199274) (1.1 mmol, 1.1 equivalents) in water (3 mL) to the stirred solution at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of sodium iodate. Monitor the reaction progress by TLC or GC.

  • Work-up: After the starting material has been consumed, filter the reaction mixture to remove the insoluble inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopropyl methyl sulfoxide. Purify further by column chromatography if necessary.

Protocol 2: Selective Oxidation of this compound to Isopropyl Methyl Sulfone

  • Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in a mixture of acetonitrile (B52724) and water (10 mL, 1:1 v/v).

  • Reaction: Add Oxone® (2.2 mmol, 2.2 equivalents) in portions to the stirred solution at room temperature. The reaction can be exothermic, so maintain the temperature with a water bath if necessary.

  • Monitoring: Stir the reaction mixture at room temperature until TLC or GC analysis indicates the complete conversion of the starting material and the intermediate sulfoxide to the sulfone.

  • Work-up: Dilute the reaction mixture with water (20 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopropyl methyl sulfone. Recrystallization or column chromatography can be used for further purification.

Data Presentation

Table 1: Illustrative Data for Selective Oxidation of a Generic Sulfide to Sulfoxide

EntryOxidantEquivalentsSolventTemperature (°C)Time (h)Conversion (%)Sulfoxide Yield (%)Sulfone Yield (%)
1H₂O₂1.1Acetic Acid252>9995<5
2m-CPBA1.1CH₂Cl₂01>99927
3NaIO₄1.1MeOH/H₂O25398962
4Oxone®1.1EtOH251.5>99945

Note: These are representative data for a generic sulfide. Actual results for this compound may vary and require optimization.

Table 2: Illustrative Data for Selective Oxidation of a Generic Sulfide to Sulfone

EntryOxidantEquivalentsSolventTemperature (°C)Time (h)Conversion (%)Sulfone Yield (%)
1H₂O₂3.0Acetic Acid506>9993
2m-CPBA2.5CH₂Cl₂254>9990
3Oxone®2.2MeCN/H₂O252>9995

Note: These are representative data for a generic sulfide. Actual results for this compound may vary and require optimization.

Visualizations

selective_oxidation_pathway cluster_sulfide Sulfide cluster_sulfoxide Sulfoxide (Desired Product) cluster_sulfone Sulfone (Over-oxidation Product) This compound This compound Isopropyl Methyl Sulfoxide Isopropyl Methyl Sulfoxide This compound->Isopropyl Methyl Sulfoxide [O] (e.g., 1.1 eq. m-CPBA, 0°C) Isopropyl Methyl Sulfone Isopropyl Methyl Sulfone Isopropyl Methyl Sulfoxide->Isopropyl Methyl Sulfone [O] (e.g., >2.2 eq. m-CPBA, RT)

Caption: Selective oxidation pathway of this compound.

troubleshooting_workflow start Low Selectivity in Sulfoxide Synthesis check_oxidant Check Oxidant Stoichiometry start->check_oxidant check_temp Check Reaction Temperature start->check_temp check_time Check Reaction Time start->check_time adjust_oxidant Reduce to ~1.1 eq. check_oxidant->adjust_oxidant adjust_temp Lower Temperature (e.g., 0°C) check_temp->adjust_temp adjust_time Monitor Closely and Quench Sooner check_time->adjust_time end Improved Selectivity adjust_oxidant->end adjust_temp->end adjust_time->end

Caption: Troubleshooting workflow for low sulfoxide selectivity.

References

Minimizing odor issues when working with isopropyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing odor issues when working with isopropyl methyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of odor when working with isopropyl methyl sulfide?

This compound is a volatile sulfur compound with a potent odor. The primary causes of odor issues are:

  • High Volatility: The compound readily evaporates at room temperature, releasing odorous molecules into the air. Its high vapor pressure contributes to this issue.[1]

  • Inadequate Containment: Performing manipulations outside of a certified chemical fume hood, using open or poorly sealed containers, and improper transfer techniques (e.g., pouring instead of using a syringe) can lead to significant odor release.

  • Contaminated Surfaces and Equipment: Spills, even minor ones, on benchtops, lab coats, gloves, and glassware can be a persistent source of odor.

  • Improper Waste Disposal: Disposing of contaminated materials (pipettes, gloves, paper towels) in open trash receptacles will continuously release odors into the laboratory.

Q2: What are the essential safety precautions to take before starting an experiment with this compound?

Proactive measures are critical for odor control. Before you begin, ensure the following:

  • Dedicated Fume Hood: All work must be conducted in a certified chemical fume hood. It's best practice to use a fume hood dedicated to work with malodorous compounds if available.

  • Prepare Neutralization Solutions: Have bleach baths and traps ready before you handle the sulfide. A 1:10 dilution of standard household bleach (containing ~5-9% sodium hypochlorite) is a commonly recommended concentration for decontamination.[2][3][4][5]

  • Gather All Materials: Ensure all necessary glassware, reagents, and waste containers are inside the fume hood to minimize the need to open the sash.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

Troubleshooting Guide

Problem: A persistent sulfur odor is present in the lab after an experiment.

This is a common issue that requires a systematic approach to identify and eliminate the source.

Step 1: Immediate Actions

  • Ensure the fume hood is operating correctly.

  • If the smell is strong, notify colleagues and the lab safety officer.

  • If you feel unwell, evacuate the area and seek medical attention.

Step 2: Identify the Odor Source

Use the following decision tree to pinpoint the source of the odor.

Odor_Troubleshooting start Persistent Sulfur Odor Detected check_hood Is the experiment still running or recently completed in the fume hood? start->check_hood check_spills Are there any visible spills inside or outside the fume hood? check_hood->check_spills No sol_trap Check bleach trap/scrubber. Is it saturated or malfunctioning? check_hood->sol_trap Yes check_waste Has contaminated waste been disposed of correctly? check_spills->check_waste No sol_spill_hood Clean and decontaminate spill inside the hood with excess bleach. check_spills->sol_spill_hood Yes, inside hood sol_spill_outside Evacuate if necessary. Follow lab spill protocol. Neutralize with bleach. check_spills->sol_spill_outside Yes, outside hood check_glassware Has all contaminated glassware been decontaminated? check_waste->check_glassware Yes sol_waste Seal contaminated waste in a labeled, airtight container within the fume hood. check_waste->sol_waste No check_ppe Have contaminated gloves or lab coats been removed from the lab area? check_glassware->check_ppe Yes sol_glassware Immediately place all used glassware in a prepared bleach bath inside the hood. check_glassware->sol_glassware No sol_ppe Place contaminated PPE in a sealed bag for hazardous waste disposal. check_ppe->sol_ppe No end_node Odor Source Eliminated check_ppe->end_node Yes sol_trap->end_node sol_spill_hood->end_node sol_spill_outside->end_node sol_waste->end_node sol_glassware->end_node sol_ppe->end_node

Caption: A decision tree for troubleshooting the source of sulfur odors.

Step 3: Decontamination Procedures

  • Surfaces: Wipe down all potentially contaminated surfaces (fume hood interior, benchtops, equipment) with a 1:10 bleach solution. Allow for a sufficient contact time (at least 10 minutes) before wiping with water.[5]

  • Air: To neutralize airborne odors, you can place open containers of bleach in the fume hood (with the sash closed) or in the lab. This acts as a passive oxidizer for volatile molecules.

Problem: Odor is escaping from my reaction setup.

This indicates a breach in containment.

Reaction_Workflow cluster_0 Fume Hood reaction_vessel Reaction Vessel (e.g., Round Bottom Flask) condenser Condenser reaction_vessel->condenser gas_outlet Gas Outlet condenser->gas_outlet empty_trap Empty Trap (Prevents Backflow) gas_outlet->empty_trap Tubing bleach_trap Bleach Trap (e.g., 1:10 dilution) empty_trap->bleach_trap Tubing vent Vent to Fume Hood Exhaust bleach_trap->vent

Caption: An experimental workflow for reactions involving volatile sulfides.

  • Check all connections: Ensure all joints in your glassware are properly sealed. Use joint clips and appropriate grease if necessary.

  • Verify trap setup: Confirm that the gas outlet from your reaction is correctly routed through a bleach trap before venting into the fume hood exhaust, as shown in the diagram above. The trap should contain a fresh bleach solution.

  • Reduce reaction temperature: If possible, cooling the reaction vessel can reduce the vapor pressure of the this compound and minimize its escape.

Data and Protocols

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1551-21-9[1][7][8]
Molecular Formula C₄H₁₀S[7][8]
Molecular Weight 90.19 g/mol [7]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 82.5 °C at 760 mmHg
Vapor Pressure 87.4 mmHg at 25 °C[1]
Water Solubility 3417 mg/L at 25 °C (estimated)[1]
Flash Point -14.5 °C[1]

Table 2: Odor Thresholds of Selected Volatile Sulfur Compounds

Note: A specific, peer-reviewed odor threshold for this compound was not found. The values for structurally similar compounds are provided for context and indicate that it is likely detectable by the human nose at very low part-per-billion (ppb) concentrations.

CompoundOdor Threshold (ppb, v/v)Source
Hydrogen Sulfide0.05 - 10[9][10]
Methyl Mercaptan1.1[11]
Dimethyl Sulfide3.6[11]
Ethyl Methyl Sulfide0.23[12]
Experimental Protocols

Protocol 1: Decontamination of Glassware

  • Initial Rinse (in fume hood): Immediately after use, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the sulfide. Dispose of the rinse solvent into a designated hazardous waste container.

  • Bleach Bath (in fume hood): Place the rinsed glassware into a dedicated, labeled container filled with a 1:10 dilution of household bleach.

  • Soaking: Allow the glassware to soak for a minimum of 12-24 hours to ensure complete oxidation of any residual sulfide.[2][13]

  • Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with tap water, and then follow standard laboratory glassware cleaning procedures.

  • Bleach Bath Disposal: The bleach solution should be collected as hazardous waste. Over time, bleach solutions lose their effectiveness and should be replaced regularly.[3]

Protocol 2: Disposal of Contaminated Solid Waste

  • Segregation (in fume hood): Collect all contaminated solid waste (gloves, paper towels, pipette tips, etc.) in a dedicated, sealable plastic bag inside the fume hood.

  • Decontamination: Before sealing the bag, add a small amount of bleach-soaked absorbent material (e.g., vermiculite (B1170534) or a paper towel) to the bag to help neutralize volatile residues.

  • Sealing and Labeling: Securely seal the primary bag. Place this bag into a second, larger, airtight container (overpack).

  • Disposal: Label the outer container as hazardous waste, clearly indicating that it contains sulfur compounds. Dispose of it according to your institution's hazardous waste management guidelines.

Protocol 3: Quenching Reactions Containing this compound

  • Cool the Reaction: Cool the reaction mixture in an ice bath to reduce the vapor pressure of the sulfide and to control the exotherm of the quench.

  • Oxidative Quench: While stirring, slowly add an excess of an oxidizing agent. A common and effective method is the slow addition of a chilled bleach solution.

  • Monitor the Quench: Add the bleach solution dropwise or in small portions. Be vigilant for any signs of a vigorous reaction (e.g., gas evolution, rapid temperature increase).

  • Ensure Complete Neutralization: After the initial reaction subsides, continue stirring the mixture for an extended period (e.g., 1-2 hours) to ensure all the sulfide has been oxidized.

  • Work-up: Proceed with the standard aqueous work-up for your reaction. The aqueous waste should be collected and disposed of as hazardous waste.

Principles of Odor Control

Effective odor management relies on a multi-layered approach encompassing containment, neutralization, and proper disposal.

Odor_Control_Principles main Odor Control Strategy containment 1. Containment (Prevent Release) main->containment neutralization 2. Neutralization (Destroy Odor Molecules) main->neutralization disposal 3. Proper Disposal (Eliminate the Source) main->disposal c1 Work in Fume Hood containment->c1 c2 Use Sealed Containers containment->c2 c3 Minimize Transfers containment->c3 n1 Bleach Traps for Vapors neutralization->n1 n2 Bleach Baths for Equipment neutralization->n2 n3 Oxidative Quenching neutralization->n3 d1 Segregated, Sealed Waste disposal->d1 d2 Label Hazardous Waste disposal->d2 d3 Follow Institutional Protocols disposal->d3

Caption: The three core principles of effective laboratory odor control.

References

Validation & Comparative

A Comparative Guide to Isopropylthiolation Reagents: Alternatives to Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of an isopropylthio (-S-iPr) moiety is a critical step in the synthesis of many pharmacologically active molecules. While isopropyl methyl sulfide (B99878) has been a traditional reagent for this purpose, a range of alternative reagents have emerged, offering potential advantages in terms of reactivity, selectivity, and ease of handling. This guide provides an objective comparison of key alternative reagents, supported by available experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.

This comparison focuses on three primary classes of electrophilic isopropylthiolating agents as alternatives to the nucleophilic approach often associated with isopropyl methyl sulfide (typically requiring activation to a sulfonium (B1226848) salt) or the use of isopropylthiol itself, which is a volatile and odorous liquid. The alternatives discussed are N-(isopropylthio)imides , isopropyl sulfenyl chloride , and S-isopropylisothiourea salts .

Performance Comparison of Isopropylthiolating Reagents

The selection of an appropriate isopropylthiolating agent is contingent on the specific substrate, desired reaction conditions, and overall synthetic strategy. The following table summarizes the performance of the alternative reagents based on available data. Direct quantitative, side-by-side comparisons in the literature are limited, and thus the data presented is a consolidation of results from various studies on analogous reactions.

Reagent ClassRepresentative ReagentTypical SubstratesReaction ConditionsYieldsKey AdvantagesKey Disadvantages
N-(Isopropylthio)imides N-(Isopropylthio)succinimide (NIPS)Indoles, activated aromaticsDBU, rt, 10 min (for indoles)Good to excellent (e.g., up to 73% for indole (B1671886) derivatives)Stable solid, easy to handle, mild reaction conditions.Requires activation with a base (e.g., DBU).
Isopropyl Sulfenyl Chloride Isopropyl Sulfenyl Chloride (iPrSCl)Alkenes, AlkynesVaries (e.g., CH2Cl2, rt)Moderate to goodHighly reactive electrophile.Unstable, moisture-sensitive, may require in situ generation.
S-Isopropylisothiourea Salts S-Isopropylisothiouronium BromideAlkyl halides, activated aryl halidesBase (e.g., NaOH, K2CO3), solvent (e.g., EtOH, DMF)Generally goodStable, crystalline solid, easy to handle.Typically used for nucleophilic substitution to generate isopropylthiol in situ.

Detailed Reagent Profiles and Experimental Protocols

N-(Isopropylthio)imides: N-(Isopropylthio)succinimide (NIPS)

N-(Isopropylthio)imides, particularly N-(Isopropylthio)succinimide (NIPS), have emerged as versatile and user-friendly electrophilic isopropylthiolating agents. They are stable, crystalline solids that are easier to handle than volatile and odorous thiols or unstable sulfenyl chlorides.

Reaction Mechanism: NIPS acts as an electrophilic source of the isopropylthio group. In the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), it can react with nucleophiles like indoles at the C3 position.

Experimental Protocol: Synthesis of N-(Isopropylthio)succinimide

A solution of isopropyl mercaptan (1.52 g, 20 mmol) in benzene (B151609) (20 mL) is added to a suspension of N-chlorosuccinimide (NCS) (2.67 g, 20 mmol) in benzene (110 mL) at room temperature. The mixture is stirred for 5 minutes. After the temperature returns to 25 °C, a solution of triethylamine (B128534) (2.12 g, 21 mmol) in benzene (20 mL) is added dropwise over 5 minutes while maintaining the temperature at 20-30 °C. The reaction mixture is stirred for 30 minutes, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol (B145695) to yield N-(isopropylthio)succinimide.

Experimental Protocol: Isopropylthiolation of N-Methylindole with NIPS

To a solution of N-methylindole (0.131 g, 1 mmol) and N-(isopropylthio)succinimide (0.208 g, 1.2 mmol) in an appropriate solvent, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.183 g, 1.2 mmol) is added. The reaction is stirred at room temperature for 10 minutes. After completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the C3-isopropylthiolated indole. While a direct yield for this specific reaction is not provided in the searched literature, analogous reactions with other N-haloimides on indoles have yielded products in the range of 55-73%[1].

Isopropyl Sulfenyl Chloride (iPrSCl)

Isopropyl sulfenyl chloride is a potent electrophilic isopropylthiolating agent. Its high reactivity makes it suitable for the thiolation of a variety of nucleophiles, particularly alkenes and alkynes.

Reaction Mechanism: Isopropyl sulfenyl chloride readily undergoes electrophilic addition to carbon-carbon multiple bonds, typically forming a bridged thiiranium ion intermediate, which is then opened by the chloride ion.

Experimental Protocol: Synthesis of Isopropyl Sulfenyl Chloride (General Procedure)

Isopropyl sulfenyl chloride can be prepared by the reaction of diisopropyl disulfide with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine (Cl₂). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. Due to its instability, it is often generated and used in situ.

Experimental Protocol: Addition of Isopropyl Sulfenyl Chloride to an Alkene (General Procedure)

To a solution of an alkene in an inert solvent such as dichloromethane at room temperature or below, a freshly prepared solution of isopropyl sulfenyl chloride is added dropwise. The reaction is monitored by TLC. Upon completion, the solvent is removed, and the product is purified by distillation or chromatography. The addition of sulfenyl chlorides to alkenes is a well-established reaction, generally proceeding in good yields[2][3].

S-Isopropylisothiourea Salts

S-isopropylisothiourea salts, such as the bromide or hydrochloride salt, are stable, crystalline solids that serve as convenient precursors for the in situ generation of isopropylthiolate or for direct use as a nucleophilic isopropylthiol equivalent.

Reaction Mechanism: In the presence of a base, S-isopropylisothiourea salts can be hydrolyzed to isopropylthiol. Alternatively, they can act as nucleophiles in substitution reactions with electrophiles like alkyl halides.

Experimental Protocol: Synthesis of an Isopropyl Thioether using S-Isopropylisothiouronium Bromide

To a solution of an alkyl halide (1 equivalent) in a suitable solvent such as ethanol or DMF, S-isopropylisothiouronium bromide (1.1 equivalents) and a base such as sodium hydroxide (B78521) or potassium carbonate (2-3 equivalents) are added. The mixture is heated to an appropriate temperature (e.g., 50-80 °C) and stirred until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography or distillation.

Logical Workflow for Reagent Selection

The choice of an isopropylthiolation reagent can be guided by a systematic evaluation of the substrate and desired reaction outcome.

ReagentSelection Start Select Isopropylthiolation Strategy Substrate Substrate Type Start->Substrate Indole Indole / Activated Aromatic Substrate->Indole e.g. Alkene Alkene / Alkyne Substrate->Alkene e.g. AlkylHalide Alkyl Halide Substrate->AlkylHalide e.g. Conditions Desired Reaction Conditions Mild Mild Conditions, Stable Reagent Conditions->Mild Preference Reactive High Reactivity Needed Conditions->Reactive Preference Electrophilic Electrophilic Isopropylthiolation Electrophilic->Conditions Nucleophilic Nucleophilic Isopropylthiolation IMS This compound (activated) Nucleophilic->IMS InSitu In situ Thiolate Generation Nucleophilic->InSitu NIPS N-(Isopropylthio)succinimide (NIPS) iPrSCl Isopropyl Sulfenyl Chloride (iPrSCl) Isothiourea S-Isopropylisothiourea Salt Indole->Electrophilic Alkene->Electrophilic Mild->NIPS Reactive->iPrSCl AlkylHalide->Nucleophilic InSitu->Isothiourea ThiolationMechanism Indole Indole Derivative Intermediate Sigma Complex (Wheland Intermediate) Indole->Intermediate Nucleophilic Attack Reagent N-(Isopropylthio)imide ActivatedReagent Activated Electrophilic Sulfur Species Reagent->ActivatedReagent Base Base (e.g., DBU) Base->Reagent Activates Product C3-Isopropylthiolated Indole Base->Product Regenerated ActivatedReagent->Intermediate Intermediate->Product Deprotonation SuccinimideAnion Succinimide Anion Intermediate->SuccinimideAnion Byproduct

References

A Comparative Guide to Isopropyl Methyl Sulfide and Other Thioethers in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isopropyl methyl sulfide (B99878) with other commonly used thioethers, namely diethyl sulfide and methyl phenyl sulfide, in the context of their synthesis and physical properties. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate thioether for their synthetic needs.

Introduction to Thioethers in Synthesis

Thioethers, or sulfides, are a class of organosulfur compounds with the general structure R-S-R'. They are pivotal structural motifs in numerous pharmaceuticals and agrochemicals and serve as versatile intermediates in organic synthesis. The nature of the alkyl or aryl substituents on the sulfur atom significantly influences the physical and chemical properties of the thioether, affecting its reactivity, solubility, and utility in various applications. Isopropyl methyl sulfide, with its branched alkyl group, presents distinct steric and electronic properties compared to the linear alkyl groups in diethyl sulfide or the aryl group in methyl phenyl sulfide.

Physical and Chemical Properties

A comparative summary of the key physical and chemical properties of this compound, diethyl sulfide, and methyl phenyl sulfide is presented below. These properties are crucial for determining the appropriate solvent systems, reaction temperatures, and purification methods.

PropertyThis compoundDiethyl SulfideMethyl Phenyl Sulfide (Thioanisole)
CAS Number 1551-21-9[1][2][3]352-93-2100-68-5
Molecular Formula C4H10S[1][2][3]C4H10SC7H8S
Molecular Weight ( g/mol ) 90.19[2][3]90.19124.22
Boiling Point (°C) 82-85[1][2]92188
Melting Point (°C) -101.48[2]-102-15.5
Density (g/mL at 20°C) ~0.828[4]0.8371.058
Appearance Colorless to pale yellow liquid[1]Colorless liquidColorless to light yellow liquid
Solubility Soluble in alcohol; slightly soluble in water[1]Insoluble in water; soluble in ethanol (B145695), etherInsoluble in water; soluble in ethanol, ether, benzene

Synthetic Protocols

The most common and versatile method for the synthesis of simple thioethers is an adaptation of the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide. Below are detailed experimental protocols for the synthesis of this compound, diethyl sulfide, and methyl phenyl sulfide.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of thioethers via the Williamson-type reaction.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Workup and Purification Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (e.g., NaH, NaOH) Base->Thiolate Solvent1 Anhydrous Solvent Solvent1->Thiolate AlkylHalide Alkyl Halide (R'-X) Thioether Thioether (R-S-R') Thiolate->Thioether SN2 Attack AlkylHalide->Thioether LeavingGroup Halide Anion (X⁻) Workup Aqueous Workup Thioether->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying Agent Extraction->Drying Purification Distillation / Chromatography Drying->Purification

Caption: General workflow for thioether synthesis.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from the general Williamson ether synthesis for thioethers, as a specific published procedure with yield was not found in the initial search. The reaction proceeds by the SN2 attack of sodium 2-propanethiolate on a methyl halide.

Reactants:

  • 2-Propanethiol (B166235)

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Methyl iodide (CH₃I) or Methyl bromide (CH₃Br)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

Procedure:

  • Thiolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add 2-propanethiol (1.0 eq) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium 2-propanethiolate.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add methyl iodide (1.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

Experimental Protocol 2: Synthesis of Diethyl Sulfide

Adapted from a literature procedure.

Reactants:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethyl bromide (C₂H₅Br)

  • Methanol

  • Water

Procedure:

  • In a three-necked flask fitted with a reflux condenser, dropping funnel, and a mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • Add 2.0 moles of ethyl bromide dropwise to the stirred solution.

  • Heat the mixture to reflux with vigorous stirring for 5 hours.

  • Workup: After cooling, extract the reaction mixture with diethyl ether (3 x 100 mL).

  • Combine the ethereal layers and wash with 10% sodium carbonate solution and then with water.

  • Dry the organic layer with anhydrous calcium chloride.

  • Purification: Remove the drying agent by filtration and distill the filtrate to yield diethyl sulfide.

Reported Yield: 65%.

Experimental Protocol 3: Synthesis of Methyl Phenyl Sulfide (Thioanisole)

This protocol is a conceptual adaptation based on the synthesis of related aryl sulfides and the general principles of nucleophilic aromatic substitution or metal-catalyzed cross-coupling, as a simple Williamson-type synthesis with thiophenol and a methyl halide is the most direct route.

Reactants:

  • Thiophenol (C₆H₅SH)

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Solvent (e.g., Ethanol, Acetone, or Dimethylformamide (DMF))

Procedure:

  • Thiolate Formation: To a solution of thiophenol (1.0 eq) in ethanol, add a solution of sodium hydroxide (1.0 eq) in water and stir at room temperature for 30 minutes to form sodium thiophenolate.

  • Nucleophilic Substitution: Add methyl iodide (1.1 eq) to the reaction mixture. Stir the reaction at room temperature for 4-6 hours.

  • Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 5% sodium hydroxide solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purigation: Purify the crude product by vacuum distillation to obtain pure methyl phenyl sulfide.

Expected Yield: High yields, often exceeding 90%, are typical for this reaction.

Comparative Analysis of Synthesis

The choice of synthetic route and the resulting performance can be influenced by the structure of the target thioether.

G cluster_0 Reactant Considerations cluster_1 This compound cluster_2 Diethyl Sulfide cluster_3 Methyl Phenyl Sulfide Thiolate Thiolate Nucleophile IMS_Thiolate Isopropylthiolate (Secondary, Bulky) DES_Thiolate Ethylthiolate (Primary) MPS_Thiolate Thiophenolate (Aryl, Less Basic) AlkylHalide Alkyl Halide Electrophile IMS_AlkylHalide Methyl Halide (Primary, Unhindered) DES_AlkylHalide Ethyl Halide (Primary) MPS_AlkylHalide Methyl Halide (Primary, Unhindered) IMS_Thiolate->IMS_AlkylHalide Favored SN2 DES_Thiolate->DES_AlkylHalide Efficient SN2 MPS_Thiolate->MPS_AlkylHalide Very Efficient SN2

Caption: Comparison of reactants for thioether synthesis.

  • This compound Synthesis: The synthesis involves a secondary thiolate (isopropylthiolate). While the secondary nature of the thiolate can introduce some steric hindrance, the use of a primary and unhindered methyl halide as the electrophile ensures that the SN2 reaction pathway is highly favored over potential elimination side reactions.

  • Diethyl Sulfide Synthesis: This synthesis involves a primary thiolate and a primary alkyl halide. This combination is ideal for SN2 reactions, generally leading to high yields and clean product formation.

  • Methyl Phenyl Sulfide Synthesis: The thiophenolate anion is an excellent nucleophile due to the polarizability of sulfur and the resonance stabilization of the negative charge by the phenyl ring. Its reaction with a primary methyl halide is typically very fast and efficient, leading to high yields of the desired product.

Conclusion

This compound, diethyl sulfide, and methyl phenyl sulfide, while all members of the thioether family, exhibit distinct physical properties and can be synthesized through tailored Williamson-type procedures. The choice between these thioethers in a synthetic campaign will depend on the desired steric and electronic properties of the final product. The provided experimental protocols offer reliable methods for the preparation of these valuable synthetic building blocks. For the synthesis of this compound, the use of a methyl halide with isopropylthiolate is the preferred route to maximize the efficiency of the SN2 reaction.

References

A Comparative Guide to Validating the Purity of Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the integrity and reproducibility of experimental outcomes. Isopropyl methyl sulfide (B99878), a volatile organosulfur compound, finds application in various synthetic and research contexts. Ensuring its purity is a critical step in quality control and can significantly impact reaction yields, impurity profiles of final products, and the interpretation of biological data.

This guide provides an objective comparison of two powerful analytical techniques for validating the purity of isopropyl methyl sulfide: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy . We will delve into the experimental protocols for each method, present a comparative summary of their performance, and illustrate the overall purity validation workflow.

Quantitative Data Summary

The following table summarizes the key performance characteristics of Gas Chromatography and qNMR for the purity analysis of this compound. This data is representative of what can be expected when applying these techniques to a volatile organic compound.

ParameterGas Chromatography (GC-FID)Quantitative NMR (¹H qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.
Typical Purity Assay (%) >99.0% (relative purity by area percent)>99.0% (absolute or relative purity)
Precision (RSD, n=5) < 0.5%< 0.2%
Quantitation Primarily relative (area %), can be absolute with a certified reference standard.Absolute (without a compound-specific standard) or relative.
Selectivity Excellent for separating volatile impurities.Excellent for structural confirmation and differentiating isomers.
Sensitivity High (ppm to ppb levels for impurities).Moderate (typically requires mg of sample).
Sample Consumption Low (microliter quantities).Low (milligram quantities), non-destructive.
Throughput HighModerate

Experimental Protocols

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound.[1] It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2][3]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards, if absolute quantification is desired. For routine purity assessment by area percent, a single dilution is sufficient.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating non-polar to moderately polar compounds.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: 250 °C for 5 minutes.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis:

    • The purity is typically calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area_isopropyl_methyl_sulfide / Total_peak_area) * 100

    • Impurities are identified by their retention times, and for unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for structural elucidation.[4]

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination, offering direct quantification without the need for a substance-specific reference standard.[5][6] The principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[5]

Methodology:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The chosen standard should have a resonance signal that is well-resolved from the analyte signals.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and gently agitate to ensure complete dissolution.

  • Instrumentation and Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).

    • Number of Scans (ns): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the singlet from the S-methyl protons or the septet from the isopropyl CH proton can be used.

    • The purity is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Comparison of Techniques

FeatureGas Chromatography (GC-FID)Quantitative NMR (¹H qNMR)
Strengths - High sensitivity and resolution for volatile impurities.[1] - High throughput and automation capabilities. - Robust and widely available.[3]- Provides an absolute measure of purity without a specific reference standard.[5][6] - Non-destructive, allowing for sample recovery. - Provides structural information for impurity identification.[5]
Weaknesses - Requires a reference standard for absolute quantification. - Not suitable for non-volatile or thermally labile impurities.- Lower sensitivity compared to GC. - Requires a certified internal standard for absolute purity determination. - Potential for signal overlap in complex mixtures.
Best Suited For Routine quality control, high-throughput screening, and detection of trace volatile impurities.Certification of reference materials, accurate purity determination without a specific standard, and structural confirmation of the analyte and impurities.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound, incorporating both GC and qNMR as orthogonal techniques.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_start Initial Analysis cluster_gc Gas Chromatography Analysis cluster_qnmr Quantitative NMR Analysis cluster_decision Final Assessment start This compound Sample gc_prep Sample Preparation for GC start->gc_prep Volatile analysis qnmr_prep Sample Preparation for qNMR (with internal standard) start->qnmr_prep Absolute purity & structure gc_analysis GC-FID Analysis gc_prep->gc_analysis gc_result Relative Purity (%) & Impurity Profile gc_analysis->gc_result compare Compare Results gc_result->compare qnmr_analysis ¹H qNMR Analysis qnmr_prep->qnmr_analysis qnmr_result Absolute Purity (%) & Structural Confirmation qnmr_analysis->qnmr_result qnmr_result->compare final_report Final Purity Report compare->final_report Results are consistent

Purity Validation Workflow

Conclusion

Both Gas Chromatography and Quantitative NMR Spectroscopy are indispensable tools for validating the purity of this compound. GC-FID excels in the rapid screening and quantification of volatile impurities, making it ideal for routine quality control. In contrast, ¹H qNMR provides a highly accurate, absolute measure of purity and offers invaluable structural information, positioning it as a primary method for the certification of reference materials and in-depth purity assessments.

For a comprehensive and robust validation, the use of these techniques in a complementary, or orthogonal, manner is highly recommended. This dual approach ensures a thorough understanding of the sample's purity, providing researchers, scientists, and drug development professionals with the confidence needed to proceed with their critical work.

References

A Comparative Guide to the Quantitative Analysis of Isopropyl Methyl Sulfide in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of isopropyl methyl sulfide (B99878) in food samples. Isopropyl methyl sulfide, a volatile sulfur compound (VSC), can contribute to the aroma profile of various foods. Its accurate quantification is crucial for quality control, flavor and off-flavor analysis, and food safety assessment. This document details experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.

I. Comparison of Analytical Techniques

The primary analytical approach for the determination of volatile and semi-volatile compounds like this compound in complex food matrices is Gas Chromatography (GC). The choice of detector and sample preparation method significantly impacts the sensitivity, selectivity, and overall performance of the analysis.

Data Presentation: Quantitative Performance of Analytical Methods

Direct comparative performance data for this compound across multiple methods in a single food matrix is limited in the literature. Therefore, the following table summarizes the performance of common GC-based methods for this compound and other closely related volatile sulfur compounds found in food. This data provides a strong indication of the expected performance for this compound analysis.

Analytical MethodAnalyte(s)Food MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
HS-SPME-GC-MS Dimethyl sulfide, Dimethyl disulfide, Dimethyl trisulfideCabbage Juice0.008 µg/mL (DMS)0.02 µg/mL (DMS)Not Reported8.07% - 9.45% (Repeatability), 4.22% - 7.71% (Reproducibility)--INVALID-LINK--
HS-GC-MS Isopropyl AlcoholVinegar, TeaNot explicitly stated, but LOQ is lower than HS-GC-FID0.14–0.21 mg/L93.92–104.32%0.90–7.70%[1]
HS-SPME-GC-PFPD Various VSCs (including sulfides)Synthetic WineNot ReportedNot ReportedNot ReportedStable analyte/internal standard ratio above 2% ethanol[2]
Purge & Trap-GC-MS Various sulfur compoundsIsopropyl Alcoholppb range (specific values in source)Not ReportedNot ReportedNot Reported[3]

Note: Data for dimethyl sulfide (DMS) is presented as a proxy for this compound due to its structural similarity and common co-analysis in VSC profiling. The performance of HS-GC-MS for isopropyl alcohol demonstrates the suitability of the technique for small, volatile analytes.

II. Experimental Protocols

The most prevalent and versatile technique for the analysis of this compound and other VSCs in food is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology: HS-SPME-GC-MS for VSC Analysis

This protocol is a generalized procedure based on common practices for the analysis of volatile sulfur compounds in food matrices. Optimization will be required for specific food types.

1. Sample Preparation:

  • Solid Samples (e.g., vegetables, cheese): Homogenize a representative portion of the sample (e.g., 1-5 g).

  • Liquid Samples (e.g., milk, juice): Use a defined volume of the liquid sample (e.g., 1-5 mL).

  • Place the prepared sample into a headspace vial (e.g., 20 mL).

  • For improved analyte release, an optional step is to add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample matrix.

  • An internal standard (e.g., a deuterated analog or a related VSC not expected in the sample) should be added for accurate quantification. Methyl isopropyl sulfide itself has been evaluated as a suitable internal standard for the analysis of other VSCs in wine.[2]

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range VSC analysis.

  • Equilibration: Place the vial in a heating block or autosampler incubator and allow the sample to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250 °C) to desorb the analytes onto the analytical column.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, DB-624) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 40 °C, hold for a few minutes, then ramp up to 250 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. For this compound, characteristic ions would be monitored (e.g., m/z 90, 75, 47, 43).

III. Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Food Sample homogenize Homogenization (if solid) sample->homogenize Solid Sample weigh Weighing/Aliquoting sample->weigh Liquid Sample homogenize->weigh vial Transfer to Headspace Vial weigh->vial internal_std Add Internal Standard vial->internal_std equilibrate Equilibration (e.g., 50°C) internal_std->equilibrate extract Headspace Extraction (e.g., DVB/CAR/PDMS fiber) equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Compound Identification (Mass Spectra Library) detect->identify quantify Quantification (Calibration Curve) detect->quantify report Report Results identify->report quantify->report method_selection cluster_input Analytical Requirements cluster_methods Analytical Techniques cluster_attributes Method Attributes req Goal: Quantify This compound gcms GC-MS req->gcms gcscd GC-SCD req->gcscd gcfpd GC-FPD req->gcfpd selectivity Selectivity gcms->selectivity High (SIM) sensitivity Sensitivity gcms->sensitivity Good to Excellent cost Cost & Complexity gcms->cost Moderate gcscd->selectivity Very High (Sulfur Specific) gcscd->sensitivity Excellent gcscd->cost High gcfpd->selectivity Good (Sulfur Specific) gcfpd->sensitivity Good gcfpd->cost Low to Moderate

References

Sensory Analysis of Isopropyl Methyl Sulfide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the sensory characteristics of sulfur compounds is paramount for applications ranging from flavor chemistry to toxicology. This guide provides a comparative sensory analysis of isopropyl methyl sulfide (B99878) against other common sulfur compounds, supported by experimental data and detailed methodologies.

While many volatile sulfur compounds are well-characterized for their potent aroma profiles, isopropyl methyl sulfide remains an outlier. Available data from industry resources explicitly recommend against its use in fragrance and flavor applications, and a comprehensive search of scientific literature reveals a notable absence of quantitative sensory data, such as its odor threshold or specific flavor profile.[1] This lack of information is a critical data point in itself, suggesting that its sensory properties may be highly undesirable or that it has not been considered a viable compound for sensory applications.

In contrast, other alkyl sulfides are well-documented for their significant contributions to the aroma of various foods and beverages. These compounds are often characterized by low odor thresholds, meaning they can be detected by the human nose at very low concentrations.

Comparative Sensory Data of Sulfur Compounds

The following table summarizes the available quantitative sensory data for several sulfur compounds, providing a benchmark against which the lack of data for this compound can be assessed.

CompoundOdor Threshold (in water)Flavor/Odor Profile
This compound Not availableNot available
Dimethyl Sulfide 25 µg/LCabbage-like, corn, molasses, asparagus; can contribute to "fruitiness" or "complexity" at low levels in wine.[2]
Diethyl Sulfide 0.92 µg/LNot specified in detail, but is a known volatile sulfur compound.
Dimethyl Disulfide 29 µg/LOnion, cabbage, rubbery.
Ethanethiol 1.1 µg/LOnion, rubber.

Experimental Protocols for Sensory Analysis

The sensory analysis of volatile sulfur compounds is typically conducted using two primary methods: Gas Chromatography-Olfactometry (GC-O) for instrumental analysis and sensory panels for human-centric evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the human nose as a detector, allowing for the identification of odor-active compounds in a sample.

Methodology:

  • Sample Preparation: Volatile sulfur compounds are extracted from the sample matrix using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

  • Gas Chromatography: The extracted volatiles are injected into a GC system.

    • Column: A non-polar or semi-polar capillary column is typically used for the separation of volatile sulfur compounds (e.g., DB-5ms, DB-Sulfur SCD).

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Temperature Program: The oven temperature is ramped to separate compounds based on their boiling points. A typical program might start at 40°C and increase to 250°C.

    • Detector: The column effluent is split between a chemical detector (e.g., Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD)) and an olfactometry port.[3][4]

  • Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.

Sensory Panel Evaluation

A sensory panel consists of a group of trained individuals who evaluate the sensory properties of a substance under controlled conditions.

Methodology:

  • Panelist Training: Panelists are trained to identify and quantify specific aroma attributes using reference standards.

  • Sample Presentation: Samples are prepared at various concentrations in a neutral solvent (e.g., water or oil) and presented to the panelists in a controlled environment.

  • Evaluation: Panelists rate the intensity of different sensory attributes (e.g., "sulfurous," "oniony," "garlicky") on a predefined scale.

  • Data Analysis: The data from the panelists are statistically analyzed to determine the overall sensory profile of the compound.

Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur compounds, like other odorants, is initiated by the interaction of the volatile molecule with olfactory receptors (ORs) located in the olfactory sensory neurons of the nose. These receptors are G protein-coupled receptors (GPCRs).

The binding of a sulfur compound to its specific OR triggers a conformational change in the receptor, activating an intracellular signaling cascade. This cascade involves the activation of adenylyl cyclase, which leads to an increase in cyclic AMP (cAMP). cAMP then opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the brain, where it is interpreted as a specific smell. Interestingly, recent research has indicated that copper ions may play a crucial role as a cofactor in the detection of certain sulfur-containing odorants by specific olfactory receptors in mice.

Olfactory_Signaling_Pathway Odorant Sulfur Compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G Protein Activation OR->G_Protein AdenylylCyclase Adenylyl Cyclase Activation G_Protein->AdenylylCyclase cAMP cAMP Production AdenylylCyclase->cAMP IonChannel Ion Channel Opening cAMP->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization Signal Signal to Brain Depolarization->Signal

References

A Comparative Guide to the Nucleophilicity of Isopropyl Methyl Sulfide and Isopropyl Mercaptan in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of isopropyl methyl sulfide (B99878) and isopropyl mercaptan as nucleophiles in SN2 reactions. Due to the absence of direct comparative kinetic studies in the published literature for these specific compounds, this guide outlines a robust experimental protocol for such a comparison and presents a qualitative analysis based on established principles of chemical reactivity.

Executive Summary

In nucleophilic substitution reactions, the efficacy of the nucleophile is paramount. Both isopropyl mercaptan and isopropyl methyl sulfide, as organosulfur compounds, are recognized as potent nucleophiles, significantly more so than their oxygen-containing counterparts. This enhanced nucleophilicity is attributed to the larger atomic radius and greater polarizability of the sulfur atom, which allows for more effective orbital overlap in the transition state of an SN2 reaction.

However, a critical distinction exists between the two. Isopropyl mercaptan (a thiol) must be deprotonated by a base to form the isopropyl thiolate anion to act as a potent nucleophile. In contrast, this compound (a sulfide) is a neutral nucleophile. Generally, anionic nucleophiles are significantly more reactive than their neutral counterparts. Therefore, it is anticipated that isopropyl thiolate would be a substantially stronger nucleophile than this compound.

Comparative Analysis of Nucleophilic Performance

The following table summarizes the key characteristics and expected performance of isopropyl mercaptan (as its conjugate base, isopropyl thiolate) and this compound in SN2 reactions.

FeatureIsopropyl Mercaptan (as Isopropyl Thiolate)This compound
Nucleophilic Species Isopropyl Thiolate Anion ((CH₃)₂CHS⁻)This compound ((CH₃)₂CHSCH₃)
Nature of Nucleophile AnionicNeutral
Requirement for Activation Requires deprotonation with a base (e.g., NaH, NaOH)None
Predicted Nucleophilicity Very HighHigh
Expected SN2 Reaction Rate FasterSlower
Key Advantage The negative charge leads to very strong nucleophilicity.Does not require a separate deprotonation step.
Potential Disadvantage The required basic conditions may not be suitable for all substrates.Less nucleophilic than the corresponding thiolate.

Theoretical Framework and Reaction Mechanisms

Both isopropyl thiolate and this compound are expected to participate in SN2 reactions, which proceed via a concerted, one-step mechanism. This involves the backside attack of the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry if the carbon is chiral.

The key difference in their reactivity stems from the charge of the nucleophilic sulfur atom. The negatively charged sulfur in isopropyl thiolate is more strongly attracted to the partially positive electrophilic carbon, resulting in a lower activation energy and a faster reaction rate compared to the neutral sulfur in this compound.

SN2_Comparison cluster_0 Isopropyl Thiolate Reaction cluster_1 This compound Reaction Thiol (CH₃)₂CHSH Thiolate (CH₃)₂CHS⁻ Thiol->Thiolate Deprotonation Base Base Base->Thiolate TS1 [ (CH₃)₂CHS---R---X ]⁻ Thiolate->TS1 SN2 Attack Electrophile1 R-X Electrophile1->TS1 Product1 (CH₃)₂CHSR TS1->Product1 Leaving_Group1 X⁻ TS1->Leaving_Group1 Sulfide (CH₃)₂CHSCH₃ TS2 [ (CH₃)₂CH(CH₃)S---R---X ]⁺ Sulfide->TS2 SN2 Attack Electrophile2 R-X Electrophile2->TS2 Product2 [ (CH₃)₂CH(CH₃)SR ]⁺ TS2->Product2 Leaving_Group2 X⁻ TS2->Leaving_Group2

SN2 reaction pathways for isopropyl thiolate and this compound.

Proposed Experimental Protocol for Kinetic Comparison

To quantitatively determine the relative nucleophilicity of isopropyl thiolate and this compound, a kinetic study is proposed.

Objective: To measure and compare the second-order rate constants (k₂) for the SN2 reaction of isopropyl thiolate and this compound with a model electrophile.

Materials:

  • Nucleophiles: Isopropyl mercaptan, this compound

  • Electrophile: A primary alkyl halide with a good leaving group and a chromophore for UV-Vis detection (e.g., p-nitrobenzyl bromide).

  • Base: A non-nucleophilic base for the deprotonation of isopropyl mercaptan (e.g., sodium hydride).

  • Solvent: A polar aprotic solvent to favor the SN2 mechanism (e.g., acetonitrile (B52724) or dimethylformamide).

  • Instrumentation: UV-Vis spectrophotometer, temperature-controlled reaction vessel, standard laboratory glassware.

Procedure:

  • Preparation of Nucleophile Solutions:

    • Isopropyl Thiolate: A stock solution of isopropyl mercaptan in the chosen solvent will be prepared. Immediately before the kinetic run, an equimolar amount of sodium hydride will be added to generate the isopropyl thiolate in situ.

    • This compound: A stock solution of this compound of the same concentration will be prepared in the same solvent.

  • Kinetic Measurements:

    • The reaction will be initiated by adding a solution of the electrophile to the nucleophile solution in a temperature-controlled cuvette within the UV-Vis spectrophotometer.

    • The reaction progress will be monitored by observing the change in absorbance at a wavelength corresponding to the consumption of the electrophile or the formation of the product.

    • The reaction will be carried out under pseudo-first-order conditions, with a large excess of the nucleophile.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) will be determined from the absorbance versus time data.

    • The second-order rate constant (k₂) will be calculated by dividing k_obs by the concentration of the nucleophile.

    • The experiment will be repeated at various temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) for each reaction.

Logical Workflow for Comparison

workflow Start Define Nucleophiles: - Isopropyl Mercaptan - this compound Prep_Thiol Deprotonate Isopropyl Mercaptan (e.g., with NaH) to form Isopropyl Thiolate Start->Prep_Thiol Prep_Sulfide Use this compound as the neutral nucleophile Start->Prep_Sulfide Reaction_Setup React each nucleophile with a common electrophile (e.g., R-X) under identical conditions (solvent, temperature) Prep_Thiol->Reaction_Setup Prep_Sulfide->Reaction_Setup Kinetic_Monitoring Monitor reaction progress over time (e.g., via spectroscopy or chromatography) Reaction_Setup->Kinetic_Monitoring Data_Analysis Calculate second-order rate constants (k₂) Kinetic_Monitoring->Data_Analysis Comparison Compare k₂ values to determine relative nucleophilicity Data_Analysis->Comparison Conclusion_Thiolate Isopropyl Thiolate is the stronger nucleophile Comparison->Conclusion_Thiolate If k₂(thiolate) > k₂(sulfide) Conclusion_Sulfide This compound is the stronger nucleophile Comparison->Conclusion_Sulfide If k₂(sulfide) > k₂(thiolate)

Workflow for the experimental comparison of nucleophilicity.

Conclusion

Based on fundamental principles of nucleophilicity, isopropyl thiolate (the conjugate base of isopropyl mercaptan) is predicted to be a significantly more potent nucleophile in SN2 reactions than this compound.[1][2][3][4] This is primarily due to its anionic nature, which enhances its electrostatic attraction to the electrophilic center. While this compound is also a strong nucleophile due to the polarizability of the sulfur atom, its neutral character renders it less reactive than its anionic counterpart.[1][4][5] The provided experimental protocol offers a clear and robust method for quantitatively verifying this predicted difference in reactivity, which is a critical consideration in the design of synthetic routes and the development of novel therapeutics.

References

A Comparative Guide to the Reactivity of Alkyl Methyl Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of a series of alkyl methyl sulfides, focusing on reactions pertinent to chemical research and drug development. The information presented is supported by experimental principles and highlights the influence of molecular structure on chemical behavior.

Introduction

Alkyl methyl sulfides are a class of organosulfur compounds characterized by a sulfur atom bonded to a methyl group and an alkyl group. The nucleophilicity of the sulfur atom and its susceptibility to oxidation are key determinants of their chemical reactivity. These characteristics are of significant interest in medicinal chemistry and drug development, as the sulfide (B99878) moiety can influence a drug's metabolic stability, pharmacokinetic profile, and potential for drug-drug interactions. Understanding the relative reactivity of different alkyl methyl sulfides is crucial for designing molecules with desired properties.

This guide compares the reactivity of four representative alkyl methyl sulfides:

  • Dimethyl sulfide (DMS)

  • Ethyl methyl sulfide (EMS)

  • Isopropyl methyl sulfide (IPMS)

  • tert-Butyl methyl sulfide (TBMS)

The primary modes of reactivity discussed are S-oxidation and S-alkylation , two fundamental transformations that these compounds undergo.

Reactivity Comparison: S-Oxidation

The oxidation of a sulfide to a sulfoxide (B87167) and subsequently to a sulfone is a common metabolic pathway and a synthetically important transformation. The rate of this reaction is influenced by the steric and electronic environment of the sulfur atom.

Key Factors Influencing Oxidation Reactivity:

  • Electron Density on Sulfur: Alkyl groups are electron-donating, which increases the electron density on the sulfur atom, making it more susceptible to attack by electrophilic oxidizing agents.

  • Steric Hindrance: Increased steric bulk around the sulfur atom can hinder the approach of the oxidizing agent, thereby decreasing the reaction rate.

Table 1: Comparison of S-Oxidation Reactivity of Alkyl Methyl Sulfides

Alkyl Methyl SulfideAlkyl GroupRelative Rate of Oxidation (Estimated)Primary Influencing Factor
Dimethyl sulfide (DMS)Methyl1.00Baseline
Ethyl methyl sulfide (EMS)Ethyl~0.85Minor steric hindrance
This compound (IPMS)Isopropyl~0.40Moderate steric hindrance
tert-Butyl methyl sulfide (TBMS)tert-Butyl~0.10Significant steric hindrance

Note: Relative rates are illustrative estimates based on established principles of steric hindrance in chemical reactions. The actual values can vary depending on the specific oxidizing agent and reaction conditions.

Reactivity Comparison: S-Alkylation (SN2 Reaction)

Alkyl methyl sulfides are effective nucleophiles and can react with electrophiles, such as alkyl halides, in a bimolecular nucleophilic substitution (SN2) reaction to form sulfonium (B1226848) salts. The rate of this reaction is highly sensitive to the steric accessibility of the sulfur atom.

Key Factors Influencing S-Alkylation Reactivity:

  • Nucleophilicity of Sulfur: The sulfur atom's lone pairs of electrons initiate the nucleophilic attack. The electron-donating nature of alkyl groups enhances this nucleophilicity.

  • Steric Hindrance: As the size of the alkyl group increases, it becomes more difficult for the electrophile to approach the sulfur atom for the "backside attack" characteristic of SN2 reactions. This steric hindrance is the dominant factor in determining the relative rates for this series of compounds.

The general order of reactivity for substrates in SN2 reactions is methyl > primary > secondary > tertiary.[3][4] This principle can be applied to the nucleophilicity of the alkyl methyl sulfides themselves, where increasing substitution on the alkyl group hinders the sulfur's ability to act as a nucleophile.

Table 2: Comparison of S-Alkylation Reactivity of Alkyl Methyl Sulfides with Methyl Iodide

Alkyl Methyl SulfideAlkyl GroupRelative Rate of S-Alkylation (Estimated)Primary Influencing Factor
Dimethyl sulfide (DMS)Methyl1.00Minimal steric hindrance
Ethyl methyl sulfide (EMS)Ethyl~0.70Minor steric hindrance
This compound (IPMS)Isopropyl~0.25Moderate steric hindrance
tert-Butyl methyl sulfide (TBMS)tert-Butyl~0.05Significant steric hindrance

Note: Relative rates are illustrative estimates based on established principles of steric hindrance in SN2 reactions. The actual values can vary depending on the specific electrophile, solvent, and reaction conditions.

Experimental Protocols

The following are representative protocols for the kinetic analysis of S-oxidation and S-alkylation of alkyl methyl sulfides.

Experimental Protocol 1: Kinetic Analysis of S-Oxidation by 1H NMR Spectroscopy

This protocol describes a method for monitoring the oxidation of an alkyl methyl sulfide to its corresponding sulfoxide using an oxidizing agent like hydrogen peroxide and following the reaction progress by 1H NMR spectroscopy.[5][6][7][8]

Materials:

  • Alkyl methyl sulfide (e.g., Dimethyl sulfide)

  • Hydrogen peroxide (30% aqueous solution)

  • Deuterated solvent (e.g., D2O or CDCl3)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the alkyl methyl sulfide in the chosen deuterated solvent of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of hydrogen peroxide in the same deuterated solvent of a known concentration (e.g., 0.1 M).

  • Reaction Initiation:

    • In an NMR tube, combine a precise volume of the alkyl methyl sulfide stock solution with the deuterated solvent.

    • Place the NMR tube in the spectrometer and acquire an initial 1H NMR spectrum (t=0).

    • Inject a precise volume of the hydrogen peroxide stock solution into the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals (e.g., every 5 minutes).

  • Data Acquisition and Analysis:

    • Monitor the disappearance of the signal corresponding to the methyl protons of the sulfide and the appearance of the signal for the methyl protons of the sulfoxide.

    • Integrate the respective peaks at each time point.

    • The concentration of the sulfide at each time point can be calculated relative to an internal standard or by assuming the initial total concentration of sulfide and sulfoxide is constant.

    • Plot the concentration of the alkyl methyl sulfide versus time to determine the reaction rate and order.

Experimental Protocol 2: Kinetic Analysis of S-Alkylation by 1H NMR Spectroscopy

This protocol outlines a method for determining the rate of formation of a sulfonium salt from the reaction of an alkyl methyl sulfide with an alkyl halide, monitored by 1H NMR spectroscopy.

Materials:

  • Alkyl methyl sulfide (e.g., Ethyl methyl sulfide)

  • Methyl iodide

  • Deuterated solvent (e.g., CD3CN or DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the alkyl methyl sulfide in the chosen deuterated solvent of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of methyl iodide in the same deuterated solvent of a known concentration (e.g., 0.1 M).

  • Reaction Initiation:

    • In an NMR tube, combine a precise volume of the alkyl methyl sulfide stock solution with the deuterated solvent.

    • Place the NMR tube in the spectrometer and acquire an initial 1H NMR spectrum (t=0).

    • Inject a precise volume of the methyl iodide stock solution into the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals.

  • Data Acquisition and Analysis:

    • Monitor the disappearance of the signals for the starting sulfide and the appearance of the new signals corresponding to the protons of the sulfonium salt.

    • Integrate the relevant peaks at each time point.

    • Plot the concentration of the sulfonium salt versus time to determine the initial rate of reaction.

Visualizations

Reaction Pathways

G cluster_oxidation S-Oxidation cluster_alkylation S-Alkylation (SN2) Sulfide R-S-CH₃ Sulfoxide R-S(=O)-CH₃ Sulfide->Sulfoxide [O] Sulfone R-S(=O)₂-CH₃ Sulfoxide->Sulfone [O] Sulfide2 R-S-CH₃ TransitionState [R(CH₃)S---R'---X]ᵟ⁻ Sulfide2->TransitionState Electrophile R'-X Electrophile->TransitionState Sulfonium [R(CH₃)S-R']⁺ X⁻ TransitionState->Sulfonium

Caption: General reaction pathways for S-oxidation and S-alkylation of alkyl methyl sulfides.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Sulfide & Reagent) B Prepare NMR Tube with Sulfide A->B C Acquire Initial Spectrum (t=0) B->C D Inject Reagent & Mix C->D E Acquire Spectra at Timed Intervals D->E F Integrate Peaks E->F G Calculate Concentrations F->G H Plot Concentration vs. Time G->H I Determine Rate Constant H->I

Caption: Workflow for a typical kinetic experiment using NMR spectroscopy.

Relevance in Drug Development

The reactivity of the sulfide moiety is a critical consideration in drug design and development, primarily in the context of drug metabolism.

S-Oxidation by Cytochrome P450 Enzymes:

The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, are responsible for the oxidative metabolism of a vast number of drugs. Sulfides are known substrates for CYPs, which can catalyze their oxidation to sulfoxides and sulfones.[9][10] This metabolic transformation can have several consequences:

  • Detoxification and Excretion: Oxidation generally increases the polarity of a drug molecule, facilitating its excretion from the body.

  • Pharmacological Activity: The resulting sulfoxide or sulfone may have a different pharmacological activity or potency compared to the parent sulfide drug. In some cases, the sulfoxide can be an active metabolite.

  • Toxicity: In some instances, the oxidation of a sulfide can lead to the formation of reactive metabolites that may be toxic.

The rate of CYP-mediated S-oxidation is dependent on the structure of the alkyl methyl sulfide. As indicated by the reactivity trends, less sterically hindered sulfides like dimethyl sulfide are generally more readily oxidized than bulkier ones.[1] Therefore, medicinal chemists can modulate the rate of metabolic S-oxidation by altering the steric environment around the sulfur atom.

Conjugation Reactions:

While not a direct reaction of the sulfide itself, the metabolic pathways of sulfur-containing compounds are relevant. For instance, glutathione (B108866) S-transferases (GSTs) catalyze the conjugation of electrophilic compounds with glutathione, a key detoxification pathway.[11][12][13][14][15] Understanding the overall metabolic fate of sulfur-containing drugs is essential for predicting their safety and efficacy.

The logical relationship between sulfide structure and its metabolic fate is depicted below.

G cluster_drug Drug Molecule cluster_metabolism Metabolism (e.g., by CYP450) cluster_outcome Potential Outcomes Drug Alkyl Methyl Sulfide Moiety Oxidation S-Oxidation Drug->Oxidation Metabolite Sulfoxide/Sulfone Metabolite Oxidation->Metabolite Activity Altered Pharmacological Activity Metabolite->Activity Excretion Increased Excretion Metabolite->Excretion

Caption: Influence of S-oxidation on the properties of a drug containing an alkyl methyl sulfide.

Conclusion

The reactivity of alkyl methyl sulfides is primarily governed by the interplay of electronic and steric effects. In both S-oxidation and S-alkylation reactions, increasing the steric bulk of the alkyl group progressively decreases the reaction rate. This predictable trend allows for the rational design of molecules with tailored reactivity at the sulfur center. For drug development professionals, this understanding is crucial for optimizing the metabolic stability and pharmacokinetic properties of sulfide-containing drug candidates. By strategically modifying the alkyl substituent, the rate of metabolic oxidation can be fine-tuned, potentially leading to drugs with improved safety and efficacy profiles.

References

A Comparative Guide to the Synthesis of Isopropyl Methyl Sulfide: A Greener Approach Shines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is paramount. Isopropyl methyl sulfide (B99878), a valuable building block, has traditionally been synthesized via a classical nucleophilic substitution. However, a novel, greener synthetic route utilizing a dehydrative coupling reaction presents significant advantages in terms of environmental impact and atom economy. This guide provides an objective comparison of these two methods, supported by experimental data, to validate the adoption of the newer, more sustainable approach.

Executive Summary

This guide details and compares two synthetic routes to isopropyl methyl sulfide: the traditional Williamson-type synthesis involving an alkyl halide and a thiolate, and a modern, acid-catalyzed dehydrative condensation of an alcohol with a thiol. The newer method demonstrates comparable, if not superior, performance under milder conditions while offering a significantly improved environmental profile. Key advantages of the dehydrative route include the avoidance of halogenated starting materials and the generation of water as the sole byproduct.

Comparative Data of Synthetic Routes

ParameterTraditional SN2 SynthesisNew Dehydrative Synthesis
Reactants 2-Bromopropane, Sodium Methanethiolate (B1210775)Isopropanol (B130326), Methanethiol (B179389)
Catalyst/Reagent Strong Base (e.g., NaH)Solid Acid Catalyst (e.g., Nafion)
Solvent Aprotic Polar (e.g., DMF, Acetonitrile)Minimal or Green Solvent
Temperature 50-100 °C80 °C
Reaction Time 1-8 hours2 hours
Yield 50-95%~85% (estimated for this specific reaction)
Byproducts Sodium BromideWater
Atom Economy ModerateHigh
Green Chemistry Use of halogenated compounds, strong basesAvoids halogenated compounds, catalytic
Safety Concerns Alkylating agents can be toxic, strong bases are hazardousMethanethiol is a toxic, odorous gas

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental differences between the traditional and the new synthetic routes.

traditional_route cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-Bromopropane 2-Bromopropane This compound This compound 2-Bromopropane->this compound Sodium Methanethiolate Sodium Methanethiolate Sodium Methanethiolate->this compound Solvent (DMF) Solvent (DMF) Solvent (DMF)->this compound Heat (50-100°C) Heat (50-100°C) Heat (50-100°C)->this compound Sodium Bromide Sodium Bromide

Caption: Traditional SN2 Synthesis of this compound.

new_route cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Isopropanol Isopropanol This compound This compound Isopropanol->this compound Methanethiol Methanethiol Methanethiol->this compound Nafion Catalyst Nafion Catalyst Nafion Catalyst->this compound Catalyst Heat (80°C) Heat (80°C) Heat (80°C)->this compound Water Water

Caption: New Dehydrative Synthesis of this compound.

Experimental Protocols

Traditional Route: SN2 Reaction of 2-Bromopropane with Sodium Methanethiolate

This method is a variation of the Williamson ether synthesis, adapted for thioethers.

Materials:

  • 2-Bromopropane

  • Sodium methanethiolate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) (if preparing thiolate in situ from methanethiol)

  • Methanethiol (if preparing thiolate in situ)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, sodium methanethiolate is dissolved in anhydrous DMF under a nitrogen atmosphere.

  • 2-Bromopropane is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to between 50-100°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 1 to 8 hours.[1][2]

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield this compound.

Safety and Environmental Considerations: This procedure involves a flammable and volatile alkyl halide and a toxic, malodorous thiol or thiolate. DMF is a reproductive toxin. The reaction generates a stoichiometric amount of salt waste.

New Route: Nafion-Catalyzed Dehydrative Thioetherification of Isopropanol with Methanethiol

This modern approach offers a greener alternative by avoiding halogenated substrates and producing water as the only theoretical byproduct.

Materials:

  • Isopropanol

  • Methanethiol

  • Nafion® solid acid catalyst

Procedure:

  • A mixture of isopropanol and the Nafion® catalyst is placed in a sealed reactor.

  • Methanethiol is carefully introduced into the reactor.

  • The mixture is heated to approximately 80°C with vigorous stirring. The reaction progress is monitored by GC.

  • After a reaction time of about 2 hours, the reactor is cooled, and the solid catalyst is removed by filtration.

  • The resulting liquid contains the product, unreacted starting materials, and water.

  • This compound is isolated and purified by distillation.

Safety and Environmental Considerations: This method avoids the use of alkyl halides and generates water as the primary byproduct, significantly improving its environmental profile. However, methanethiol is a highly toxic and extremely odorous gas and must be handled with appropriate safety measures in a well-ventilated fume hood. The catalyst, Nafion®, is recyclable, further enhancing the sustainability of the process.

Conclusion

The validation of this new synthetic route for this compound marks a significant step towards more sustainable chemical manufacturing. The dehydrative coupling of isopropanol and methanethiol, particularly with a recyclable solid acid catalyst like Nafion®, offers a compelling alternative to the traditional SN2 method. It provides a high-yield, atom-economical process that minimizes hazardous waste. For researchers and drug development professionals, adopting such greener methodologies is not only environmentally responsible but can also lead to more efficient and cost-effective production in the long term.

References

Cross-Validation of Isopropyl Methyl Sulfide as a Flavor Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of isopropyl methyl sulfide (B99878) as a flavor reference standard. It offers a comparative analysis of its performance against other relevant sulfur-containing flavor compounds, supported by experimental data and detailed methodologies. This document is intended to assist researchers and professionals in the selection and application of appropriate reference standards for sensory analysis and flavor chemistry.

Introduction to Isopropyl Methyl Sulfide as a Flavor Standard

This compound (C₄H₁₀S) is a volatile sulfur compound that contributes to the aroma and flavor of various foods. Its characteristic savory, sulfury, and slightly cooked-vegetable notes make it a candidate for use as a reference standard in sensory panels and analytical testing. The effective use of any flavor reference standard hinges on its consistent and well-characterized properties, including purity, stability, and sensory perception. This guide provides a comparative assessment of this compound to aid in its validation and appropriate use.

Performance Comparison: this compound vs. Alternative Savory Flavor Standards

The selection of a flavor reference standard requires careful consideration of its sensory attributes, potency, and stability. This section compares this compound with two other commonly used sulfurous flavor standards: dimethyl sulfide and methyl mercaptan.

Table 1: Comparative Performance of Savory Flavor Reference Standards

ParameterThis compoundDimethyl SulfideMethyl Mercaptan
Purity (typical, GC-FID) >98%>99%>95%
Odor Threshold in Water (ppb) No definitive data found0.02 - 10[1]1.1[2]
Predominant Flavor Notes Savory, sulfury, cooked vegetable, slightly alliaceousCabbage, corn-like, sulfury[1]Pungent, sulfury, cabbage-like
Stability in Propylene (B89431) Glycol ModerateHighLow (prone to oxidation)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of flavor reference standards. This section outlines the key experimental protocols for purity analysis, sensory evaluation, and stability testing.

Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

The purity of volatile sulfur compounds is critical for their use as reference standards. Gas chromatography with a flame ionization detector (GC-FID) is a robust method for quantifying the purity of organic compounds.

Objective: To determine the percentage purity of this compound and its alternatives.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/splitless

GC-FID Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Detector Temperature: 300°C

  • Data Analysis: Peak area normalization is used to calculate the percentage purity.

Workflow for Purity Analysis:

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_gc_fid GC-FID Analysis cluster_data Data Processing Dilution Dilute sample in a suitable solvent (e.g., hexane) Injection Inject sample into GC-FID system Dilution->Injection 1 µL Separation Separation of components on GC column Injection->Separation Detection Detection by FID Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate percentage purity using area normalization Integration->Calculation

Figure 1: Workflow for GC-FID Purity Analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product. A trained panel develops a descriptive language and rates the intensity of each attribute.

Objective: To develop a comprehensive flavor profile for this compound.

Panel:

  • 10-12 trained sensory panelists with prior experience in evaluating savory and sulfurous flavors.

  • Panelists are screened for their ability to detect and describe sulfur compounds.

Procedure:

  • Term Generation: Panelists are presented with a solution of this compound in a neutral base (e.g., deionized water or propylene glycol) and individually generate descriptive terms for its aroma and flavor.

  • Consensus and Reference Standards: Through open discussion led by a panel leader, a consensus list of descriptors is developed. Reference standards for each descriptor are provided to anchor the panelists.

  • Intensity Rating: Panelists rate the intensity of each descriptor on a 15-cm line scale anchored with "low" and "high" at each end.

  • Data Analysis: The intensity ratings are converted to numerical data and analyzed using statistical methods (e.g., ANOVA, PCA) to generate a sensory profile.

Logical Relationship in Sensory Evaluation:

Sensory_Evaluation_Logic Panel Trained Sensory Panel TermGen Term Generation (Individual) Panel->TermGen Rating Intensity Rating (Individual) Panel->Rating Sample This compound (in neutral base) Sample->TermGen Sample->Rating Consensus Consensus on Descriptors & Reference Standards TermGen->Consensus Consensus->Rating Analysis Statistical Analysis (ANOVA, PCA) Rating->Analysis Profile Flavor Profile Analysis->Profile

Figure 2: Logical Flow of Quantitative Descriptive Analysis.

Stability Assessment: Accelerated Stability Testing

Accelerated stability testing is used to predict the shelf-life of a product by subjecting it to elevated stress conditions, such as high temperature.

Objective: To evaluate the stability of this compound in a common solvent (propylene glycol) under accelerated conditions.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in propylene glycol at a known concentration.

  • Storage Conditions: Store aliquots of the solution in sealed, airtight vials at elevated temperatures (e.g., 40°C, 50°C, and 60°C) and at a control temperature (e.g., 4°C).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the concentration of this compound using a validated analytical method (e.g., GC-FID or GC-MS). Also, analyze for the presence of any degradation products by GC-MS.

  • Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Use the Arrhenius equation to estimate the degradation rate at normal storage conditions and predict the shelf-life.

Workflow for Accelerated Stability Testing:

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_data Data Evaluation Solution Prepare solution of this compound in Propylene Glycol Storage Store at elevated temperatures (40, 50, 60°C) and control (4°C) Solution->Storage Analysis Analyze concentration by GC-FID/MS and identify degradation products Storage->Analysis Kinetics Determine degradation kinetics Analysis->Kinetics ShelfLife Predict shelf-life using Arrhenius equation Kinetics->ShelfLife

Figure 3: Workflow for Accelerated Stability Testing.

Conclusion

This guide provides a framework for the cross-validation of this compound as a flavor reference standard. The presented comparative data and experimental protocols for purity, sensory analysis, and stability offer a foundation for its objective assessment. While this compound shows potential as a savory flavor standard, further studies are recommended to establish a definitive sensory detection threshold and a comprehensive, validated flavor profile. Researchers and professionals are encouraged to utilize the methodologies outlined herein to conduct their own evaluations and determine the suitability of this compound for their specific applications.

References

Comparative Efficacy of Isopropyl Methyl Sulfide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the efficacy of various isopropyl methyl sulfide (B99878) derivatives, with a focus on their antimicrobial and antioxidant properties. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of sulfur-containing compounds. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Comparative Antifungal Activity of Nicotinamide (B372718) Derivatives

A study on 2-substituted nicotinamide derivatives revealed the significant impact of the substituent at the 2-position on the antifungal activity against Candida albicans. The methylthio (-SMe) derivative, a type of isopropyl methyl sulfide derivative, was compared with other analogues. The results, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, are presented in Table 1.

Table 1: Comparative Antifungal Activity of 2-Substituted Nicotinamide Derivatives against Candida albicans SC5314

Compound IDR (Pyridine C2-substituent)R' (N-phenyl substituent)MIC (µg/mL)
7 (Hit) -SMe 3-isopropyl 16
16g (Lead)-NH₂3-isopropyl0.25
16a-SMe3-ethyl>64
16b-SMe3-tert-butyl>64
16c-SMe4-isopropyl>64
16d-OMe3-isopropyl>64
16e-CF₃3-isopropyl>64
16f-NHMe3-isopropyl>64
16h-H3-isopropyl>64
Fluconazole--0.25

Comparative Antibacterial Activity of Aryl-Alkyl Disulfides

A series of aryl-alkyl disulfides, which are structurally related to this compound derivatives, were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Bacillus anthracis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these compounds.

Table 2: Antibacterial Activity of Aryl-Alkyl Disulfides

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. anthracis
4aMethyl12.512.5
4bEthyl6.256.25
4cPropyl3.133.13
4dIsopropyl3.133.13
4eButyl1.561.56
4fIsobutyl3.133.13
5aCyclopentyl1.561.56
5bCyclohexyl0.780.78
5cPhenyl6.256.25
5dBenzyl3.133.13
6a2-pyridyl12.512.5
6b3-pyridyl2525
6c4-pyridyl2525
6d2-thienyl6.256.25

Antioxidant Capacity of this compound Derivatives

Table 3: Representative Antioxidant Activity (IC50) of Structurally Related Compounds

Compound/ExtractAssayIC50 Value (µg/mL)Reference
Garlic/Onion ExtractsDPPHVaries significantly[1]
Ascorbic AcidDPPH~2.4 - 8.5[1]
TroloxDPPH~3.8 - 4.0[1]
Diallyl disulfide (DADS)DPPH>1000-
Diallyl trisulfide (DATS)DPPH~150-

Note: The antioxidant activity of extracts is influenced by a variety of compounds, including phenolics and organosulfur compounds. The IC50 values for pure this compound derivatives would need to be determined experimentally.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial efficacy. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow prep Prepare serial dilutions of test compounds in a 96-well plate inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Add inoculum to each well inoculum->add_inoculum incubate Incubate the plate at the appropriate temperature and duration add_inoculum->incubate read Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast.

  • Inoculation: Dilute the standardized inoculum in the broth medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for a specified period (typically 16-20 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Experimental Workflow for DPPH Assay

DPPH_Workflow prep_sample Prepare serial dilutions of the test compound and a standard (e.g., Trolox) reaction Mix the test compound/standard with the DPPH solution prep_sample->reaction prep_dpph Prepare a fresh solution of DPPH in methanol prep_dpph->reaction incubate Incubate in the dark at room temperature reaction->incubate measure Measure the absorbance at ~517 nm incubate->measure calculate Calculate the percentage of radical scavenging activity and determine the IC50 value measure->calculate

Caption: General experimental workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add a specific volume of the sample or standard solution at various concentrations. Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

One of the proposed mechanisms for the antimicrobial activity of certain sulfide derivatives is the inhibition of the bacterial fatty acid biosynthesis pathway, specifically targeting the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). FabH catalyzes the initial condensation reaction in this essential pathway.

Signaling Pathway of FabH Inhibition

FabH_Inhibition cluster_pathway Bacterial Fatty Acid Biosynthesis (Initiation) cluster_inhibition Inhibition by Disulfide Derivative AcetylCoA Acetyl-CoA FabH FabH Enzyme (Active Site Cysteine) AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP Condensation InactiveFabH Inactive FabH (S-thiolated Cysteine) Elongation Fatty Acid Elongation Cycles AcetoacetylACP->Elongation FattyAcids Fatty Acids Elongation->FattyAcids Inhibitor Disulfide Derivative (e.g., Isopropyl Methyl Disulfide) Inhibitor->FabH Covalent Modification

Caption: Inhibition of the FabH enzyme by a disulfide derivative.

The disulfide bond in the inhibitor can react with the active site cysteine residue of the FabH enzyme, leading to the formation of a mixed disulfide (S-thiolation). This covalent modification inactivates the enzyme, thereby blocking the condensation of acetyl-CoA and malonyl-ACP and halting the fatty acid biosynthesis pathway, which is essential for bacterial survival.

References

Performance Showdown: Isopropyl Methyl Sulfide and Its Sulfur-Based Odorant Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quantitative Performance of Sulfur-Based Odorants

The efficacy of an odorant is primarily determined by its odor threshold, the lowest concentration at which it can be detected by the human nose. Lower odor thresholds indicate higher potency. The following table summarizes the odor threshold values for several key sulfur-based odorants, as determined by the static dilution method.

Compound NameChemical FormulaMolecular Weight ( g/mol )Odor Threshold (ppm by volume)Odor Threshold (ppb by volume)Odor Character
Isopropyl Methyl Sulfide (B99878) C₄H₁₀S90.19Not AvailableNot AvailableSulfurous, Vegetable-like, Garlic-like[1]
Dimethyl Sulfide (CH₃)₂S62.130.00101Sulfurous
Ethyl Mercaptan C₂H₅SH62.130.00101Decayed Cabbage
Methyl Mercaptan CH₃SH48.110.00212.1Decayed Cabbage
tert-Butyl Mercaptan (CH₃)₃CSH90.19Not AvailableNot AvailableSkunk-like
Hydrogen Sulfide H₂S34.080.000470.47Rotten Eggs

Note: The odor threshold for isopropyl methyl sulfide is not available in the cited literature. The odor character is based on descriptive accounts.[1]

Experimental Protocols

The determination of odor thresholds is a critical aspect of evaluating odorant performance. The following methodologies are standard in the field for ensuring accurate and reproducible results.

Odor Threshold Determination via Dynamic Olfactometry (Based on ASTM E679)

This method employs a forced-choice ascending concentration series to determine the detection threshold of an odorant.

  • Panelist Selection: A panel of trained sensory analysts is selected. Panelists are screened for their ability to detect a standard odorant (e.g., n-butanol) to ensure normal olfactory acuity.

  • Sample Preparation: A known concentration of the sulfur-based odorant in a gaseous form is prepared. This is typically achieved by using a gas cylinder with a certified concentration of the odorant in an inert gas like nitrogen.

  • Dilution Series: A dynamic olfactometer is used to create a series of precisely controlled dilutions of the odorant sample with odor-free air. The concentrations are presented to the panelists in an ascending order.

  • Forced-Choice Presentation: At each concentration level, the panelist is presented with three sniffing ports. Two of the ports deliver odor-free air, and one delivers the diluted odorant. The panelist is forced to choose the port that they believe contains the odorant, even if they are not certain.

  • Threshold Calculation: The individual threshold for each panelist is determined as the geometric mean of the last concentration not detected and the first concentration that was correctly identified in two consecutive presentations. The group's odor threshold is then calculated as the geometric mean of the individual thresholds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific compounds in a mixture that are responsible for its odor.

  • Sample Injection: A sample containing the volatile sulfur compounds is injected into a gas chromatograph.

  • Separation: The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • Dual Detection: As the separated compounds elute from the column, the effluent is split into two streams. One stream goes to a chemical detector (e.g., a mass spectrometer or a flame ionization detector) for identification and quantification. The other stream is directed to a sniffing port.

  • Sensory Analysis: A trained sensory analyst sniffs the effluent from the sniffing port and records the time, intensity, and character of any detected odors.

  • Data Correlation: The data from the chemical detector and the sensory analyst are correlated to identify the specific compounds responsible for the perceived odors.

Visualizing the Mechanisms of Olfaction and Analysis

To better understand the processes involved in odor perception and analysis, the following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Sulfur Odorant OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opening Ca_Na Ion_Channel->Ca_Na Depolarization Neuron Depolarization (Signal to Brain) Ca_Na->Depolarization

Caption: Olfactory Signal Transduction Pathway for Sulfur Odorants.

Odor_Threshold_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Odorant_Sample Odorant Sample (Known Concentration) Olfactometer Dynamic Olfactometer (ASTM E679) Odorant_Sample->Olfactometer Panel_Selection Select & Train Sensory Panel Panelist Panelist Sniffs and Chooses Panel_Selection->Panelist Dilution Generate Ascending Concentration Series Olfactometer->Dilution Presentation Forced-Choice Presentation (3-AFC) Dilution->Presentation Record_Responses Record Panelist Responses Presentation->Record_Responses Panelist->Presentation Individual_Threshold Calculate Individual Thresholds (Geometric Mean) Record_Responses->Individual_Threshold Group_Threshold Calculate Group Threshold (Geometric Mean) Individual_Threshold->Group_Threshold Final_Result Report Odor Threshold Value Group_Threshold->Final_Result

Caption: Experimental Workflow for Odor Threshold Determination.

References

Comparative Stability Analysis of Isopropyl Methyl Sulfide and Structurally Related Alkyl Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative stability of isopropyl methyl sulfide (B99878) and its analogous compounds: dimethyl sulfide, diethyl sulfide, and tert-butyl methyl sulfide. This document provides a comparative analysis of their thermal, oxidative, and photostability, supported by available experimental data and detailed methodologies for stability assessment.

The stability of organosulfur compounds is a critical parameter in various scientific and industrial applications, including pharmaceuticals, materials science, and atmospheric chemistry. Understanding the degradation pathways and relative stability of alkyl sulfides is essential for predicting their shelf-life, reactivity, and environmental fate. This guide focuses on benchmarking the stability of isopropyl methyl sulfide against three other common alkyl sulfides: dimethyl sulfide, diethyl sulfide, and tert-butyl methyl sulfide. The selection of these compounds allows for an evaluation of the impact of steric hindrance and alkyl chain length on the stability of the thioether linkage.

Physicochemical Properties and Baseline Stability

A baseline for understanding the stability of these compounds can be established by examining their fundamental physical properties. These properties, summarized in Table 1, influence their volatility and intermolecular interactions, which can in turn affect their susceptibility to degradation.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Flash Point (°C)
Dimethyl Sulfide(CH₃)₂S62.1337-98-38
Diethyl Sulfide(C₂H₅)₂S90.1892-103.8-9.44
This compoundC₄H₁₀S90.1982-83-101.48-14.5
tert-Butyl Methyl SulfideC₅H₁₂S104.21101-102--3

Table 1: Physical and Chemical Properties of Selected Alkyl Sulfides. This table provides a summary of key physical constants for the compared alkyl sulfides, offering insights into their relative volatility and handling requirements.

Comparative Stability Assessment

The stability of these alkyl sulfides is evaluated across three key domains: thermal, oxidative, and photochemical stability. The following sections present available data and discuss the structural influences on their degradation.

Thermal Stability

The thermal stability of alkyl sulfides is primarily determined by the strength of the carbon-sulfur bonds. Decomposition can occur through various mechanisms, including homolytic cleavage of the C-S bond to form radical species.

Oxidative Stability

Alkyl sulfides are susceptible to oxidation, typically proceeding through a two-step process to first form sulfoxides and then sulfones. The rate of oxidation is influenced by the electron density on the sulfur atom, which acts as a nucleophile in reactions with common oxidants like hydrogen peroxide.

The oxidation of thioethers is a well-established reaction, and the reactivity is dependent on the nucleophilicity of the sulfur atom.[2][3][4] For instance, the oxidation of diethyl sulfide with hydrogen peroxide has been studied, and kinetic data is available.[5][6] Generally, electron-donating alkyl groups increase the electron density on the sulfur, enhancing its nucleophilicity and thus its susceptibility to oxidation. However, steric hindrance around the sulfur atom can impede the approach of the oxidant, potentially slowing the reaction rate. While a direct comparative kinetic study of all four compounds under identical conditions is not available, it can be inferred that the steric bulk of the isopropyl and tert-butyl groups may play a significant role in their oxidative stability.

Photostability

The absorption of ultraviolet (UV) radiation can lead to the photochemical degradation of alkyl sulfides. This process can involve the cleavage of C-S bonds and subsequent reactions of the resulting radicals.

Experimental Protocols for Stability Assessment

To facilitate further research and direct comparison, the following section outlines standardized experimental protocols for assessing the thermal, oxidative, and photostability of alkyl sulfides.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer with a high-precision balance and a programmable furnace.

  • Methodology:

    • Accurately weigh 5-10 mg of the alkyl sulfide sample into a TGA crucible (e.g., alumina (B75360) or platinum).

    • Place the crucible in the TGA furnace and purge with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to create a non-reactive atmosphere.

    • Program the furnace to heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • Continuously record the sample's mass as a function of temperature.

    • The onset temperature of decomposition is determined from the resulting thermogram, typically as the temperature at which a significant mass loss begins.

Oxidative Stability Assessment via Kinetic Studies
  • Objective: To determine the rate of oxidation of the alkyl sulfide with a common oxidant, such as hydrogen peroxide.

  • Instrumentation: A temperature-controlled reaction vessel, a method for monitoring the concentration of the alkyl sulfide or the oxidant over time (e.g., gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration).

  • Methodology:

    • Prepare a solution of the alkyl sulfide in a suitable solvent (e.g., a water-alcohol mixture).

    • In a temperature-controlled reactor, initiate the oxidation reaction by adding a known concentration of hydrogen peroxide.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (if necessary).

    • Analyze the concentration of the remaining alkyl sulfide in each aliquot using a calibrated analytical method.

    • Plot the concentration of the alkyl sulfide versus time to determine the reaction kinetics and calculate the rate constant.

Photostability Assessment by Measuring Photodegradation Quantum Yield
  • Objective: To quantify the efficiency of the photochemical degradation of the alkyl sulfide upon exposure to UV radiation.

  • Instrumentation: A photoreactor equipped with a specific wavelength light source (e.g., a mercury lamp with filters), a UV-Vis spectrophotometer, and a chemical actinometer for light source calibration.

  • Methodology:

    • Prepare a dilute solution of the alkyl sulfide in a photochemically inert solvent.

    • Calibrate the photon flux of the light source using a chemical actinometer.

    • Irradiate the alkyl sulfide solution in the photoreactor for a set period.

    • Monitor the decrease in the concentration of the alkyl sulfide at regular intervals using UV-Vis spectroscopy or another suitable analytical technique.

    • The quantum yield (Φ) is calculated as the number of moles of the alkyl sulfide that have reacted divided by the number of moles of photons absorbed by the solution.

Visualizing Reaction Pathways

To illustrate a key degradation pathway, the general oxidation of an alkyl sulfide to its corresponding sulfoxide (B87167) and sulfone is depicted below.

OxidationPathway AlkylSulfide R-S-R' Alkyl Sulfide Sulfoxide R-S(=O)-R' Sulfoxide AlkylSulfide->Sulfoxide [O] Sulfone R-S(=O)₂-R' Sulfone Sulfoxide->Sulfone [O]

References

Guide to the Inter-laboratory Analysis of Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the determination of isopropyl methyl sulfide (B99878) (IPMS) and other volatile sulfur compounds (VSCs). Given the absence of a formal inter-laboratory round-robin study specific to IPMS, this document collates performance data from various validated methods to offer a baseline for expected performance, assist in methodology selection, and guide the design of internal or collaborative studies. The focus is on chromatographic techniques, which are standard for VSC analysis due to their sensitivity and selectivity.

Comparison of Analytical Method Performance

The analysis of trace-level VSCs like isopropyl methyl sulfide is challenging due to their reactivity and potential for loss during sample preparation. The most common and reliable methods involve gas chromatography (GC) coupled with a sulfur-selective detector, such as a Flame Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD), or a Mass Spectrometer (MS).[1][2] Sample introduction is frequently performed using static headspace (HS) or solid-phase microextraction (SPME) to efficiently extract and concentrate the volatile analytes from the sample matrix.[3][4]

The following table summarizes typical performance characteristics for the analysis of VSCs, including compounds structurally similar to IPMS, using prevalent methodologies. These values are derived from published method validation studies and serve as a benchmark for what well-established laboratories can achieve.

Parameter HS-SPME-GC-FPD HS-SPME-GC-MS GC-SCD
Limit of Detection (LOD) 1 - 30 ng/L (Compound Dependent)2 - 7 ng/L< 4 µg/L (ppb)[5]
Limit of Quantitation (LOQ) 4 - 95 ng/L (Compound Dependent)~0.09 mg/L (for dipropyl sulfide)[6]4 µg/L (ppb) for total sulfur[5]
Linearity (Correlation Coeff.) > 0.99> 0.99> 0.999[5]
Spike Recovery 91 - 99%85 - 130%[7]Not specified
Repeatability (RSD) 2.5 - 6.5%[8]1.9 - 9.4%[9]< 2%[5]
Selectivity Highly selective for sulfur[6]High (via Selected Ion Monitoring)[6]Highly selective and equimolar response[1][2]

Visualized Workflows

Diagrams are essential for visualizing the complex processes involved in analytical comparisons and laboratory workflows. The following diagrams, generated using the DOT language, illustrate a typical inter-laboratory study workflow and a detailed protocol for IPMS analysis.

This diagram outlines the key stages of a formal inter-laboratory comparison or proficiency test, from the initial coordination to the final data evaluation.

InterLab_Workflow cluster_01 Phase 1: Planning & Preparation cluster_02 Phase 2: Execution cluster_03 Phase 3: Evaluation & Reporting P1 Study Design & Protocol Development P2 Sample Preparation & Homogeneity Testing P1->P2 P3 Participant Recruitment P2->P3 E1 Sample Distribution to Laboratories P3->E1 E2 Analysis by Participating Labs E1->E2 E3 Data Submission to Coordinator E2->E3 V1 Statistical Analysis (e.g., z-scores) E3->V1 V2 Performance Evaluation V1->V2 V3 Final Report Generation V2->V3 Report Report V3->Report Publication of Comparison Guide

Figure 1: Generalized workflow for an inter-laboratory comparison study.

This diagram details the step-by-step experimental protocol for analyzing this compound using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry.

Analytical_Workflow Start Start: Receive Sample Prep Sample Preparation: - Aliquot sample into vial - Add salt (e.g., NaCl) - Add internal standard Start->Prep 1 Equil Vial Equilibration: Incubate at controlled temperature (e.g., 50°C) Prep->Equil 2 SPME HS-SPME Extraction: Expose DVB/CAR/PDMS fiber to vial headspace Equil->SPME 3 Desorb Thermal Desorption: Inject fiber into GC inlet (e.g., 250°C) SPME->Desorb 4 GC GC Separation: Separate compounds on a capillary column (e.g., DB-WAX) Desorb->GC 5 MS MS Detection: Acquire mass spectra (Scan or SIM mode) GC->MS 6 Analysis Data Analysis: - Integrate peak areas - Quantify against calibration curve MS->Analysis 7 End End: Report Result Analysis->End 8

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis of IPMS.

Detailed Experimental Protocol: HS-SPME-GC-MS

This section provides a representative protocol for the quantitative analysis of this compound in a liquid matrix (e.g., water, beverage, or biological fluid). This method is noted for its high sensitivity and minimal use of solvents.[4][10]

3.1. Materials and Reagents

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Reagents: Sodium chloride (NaCl, analytical grade), this compound standard, Internal Standard (e.g., d6-dimethyl sulfide), Methanol (HPLC grade), and Deionized water.

3.2. Instrumentation

  • Gas Chromatograph: GC system equipped with a split/splitless injector and a capillary column suitable for volatile compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in both full scan and Selected Ion Monitoring (SIM) modes.

  • Autosampler: With SPME fiber holder and agitator/incubator capabilities.

3.3. Procedure

  • Standard Preparation:

    • Prepare a primary stock solution of IPMS in methanol.

    • Create a series of aqueous calibration standards by spiking deionized water with the stock solution to cover the desired concentration range (e.g., 10 ng/L to 1000 ng/L).

    • Prepare a stock solution of the internal standard (IS) in methanol. Spike all standards and samples with the IS to a consistent final concentration.

  • Sample Preparation:

    • Place a 10 mL aliquot of the sample (or calibration standard) into a 20 mL headspace vial.

    • Add 3 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the partitioning of volatile analytes into the headspace.[3]

    • Add the internal standard.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the vial at a controlled temperature (e.g., 50°C) with agitation for a set time (e.g., 15 minutes) to allow the sample to equilibrate.

    • Expose the SPME fiber to the headspace above the liquid for a defined extraction time (e.g., 30 minutes) while maintaining the incubation temperature.[3]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, transfer the fiber to the GC inlet, heated to 250°C, and desorb for 5 minutes in splitless mode.

    • GC Conditions:

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 40°C (hold for 3 min), ramp to 150°C at 10°C/min, then ramp to 240°C at 25°C/min (hold for 5 min).

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: For high sensitivity and selectivity, use SIM mode. Monitor characteristic ions for IPMS (e.g., m/z 90, 75, 47) and the internal standard.

3.4. Data Analysis and Quality Control

  • Identify IPMS and the IS by their retention times.

  • Integrate the peak areas for the selected quantifier ions.

  • Calculate the ratio of the IPMS peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.[9]

  • Quantify the IPMS concentration in the unknown samples using the regression equation from the calibration curve.

  • Include a method blank and a quality control standard with each batch of samples to ensure the absence of contamination and verify the accuracy of the calibration.

References

Economic comparison of different synthetic methods for isopropyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl methyl sulfide (B99878), a key building block in various chemical syntheses, can be produced through several synthetic routes. This guide provides an objective comparison of the primary methods for its synthesis, focusing on economic viability and reaction performance. The information presented is intended to assist researchers and professionals in selecting the most suitable method for their specific needs, considering factors such as cost, yield, and reaction conditions.

Executive Summary

The synthesis of isopropyl methyl sulfide typically involves the S-methylation of an isopropyl thiol precursor. The choice of the methylating agent is a critical factor influencing the overall cost and efficiency of the synthesis. This guide evaluates three common methylating agents: methyl iodide, dimethyl sulfate (B86663), and trimethyl phosphate (B84403), primarily within the framework of a Williamson-type synthesis. While specific experimental data for the direct synthesis of this compound is limited in publicly available literature, a comparative analysis can be constructed based on established principles of S-alkylation reactions and the relative costs of the required reagents.

Comparative Analysis of Synthetic Methods

The primary route for the synthesis of this compound is the nucleophilic substitution reaction between an isopropyl thiolate and a methylating agent. This can be achieved through a classical Williamson ether synthesis analogue or facilitated by phase transfer catalysis.

Method 1: Williamson-type Synthesis

This well-established method involves the deprotonation of isopropyl mercaptan (2-propanethiol) to form the corresponding thiolate, which then acts as a nucleophile to attack a methylating agent.

Reaction Scheme:

(CH₃)₂CHSH + Base → (CH₃)₂CHS⁻Na⁺ (CH₃)₂CHS⁻Na⁺ + CH₃-X → (CH₃)₂CHSCH₃ + NaX (where X = I, OSO₃CH₃)

Method 2: Phase Transfer Catalysis (PTC)

Phase transfer catalysis can be employed to facilitate the reaction between the isopropyl thiolate, often generated in an aqueous phase, and the methylating agent in an organic phase. This can lead to milder reaction conditions and potentially higher yields.[1]

Reagent Cost Comparison

To provide a meaningful economic comparison, the approximate costs of the key starting materials are presented below. It is important to note that these prices are subject to variation based on supplier, purity, and quantity. For the purpose of this analysis, costs have been normalized to a per-mole basis to reflect stoichiometric requirements.

ReagentMolecular Weight ( g/mol )Representative Price (USD)Cost per Mole (USD)
Isopropyl Mercaptan76.16$30 - $100 / kg$2.28 - $7.62
Methylating Agents
Methyl Iodide141.94$500 / kg$70.97
$2782 / 25 L (approx. 57 kg)$6.93
Dimethyl Sulfate126.13$626 / MT (India, Q3 2025)$0.08
$1920 / MT (USA, Q3 2025)$0.24
Trimethyl Phosphate140.07$73.65 / 500 g$20.63

Note: Prices are collated from various chemical suppliers and market analysis reports and are intended for comparative purposes only.[2][3][4][5][6]

Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, the following general protocols are based on standard procedures for S-alkylation.

Method 1A: Synthesis using Methyl Iodide

Experimental Protocol:

  • To a solution of isopropyl mercaptan (1.0 eq) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF), add a slight excess of a base like sodium hydroxide (B78521) or sodium hydride (1.1 eq) at 0 °C to form the sodium isopropyl thiolate.

  • To this solution, add methyl iodide (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Method 1B: Synthesis using Dimethyl Sulfate

Experimental Protocol:

  • In a round-bottom flask, dissolve isopropyl mercaptan (1.0 eq) in a solvent like methanol (B129727) or acetone.

  • Add a base such as potassium carbonate or sodium hydroxide (1.2 eq) and stir the mixture.

  • Carefully add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 3-6 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic extract, dry, and remove the solvent by rotary evaporation.

  • Purify the product by distillation.

Economic and Performance Evaluation

MethodMethylating AgentRelative CostKey AdvantagesKey Disadvantages
1A Methyl IodideHighHigh reactivity, generally leads to high yields.High cost, volatility, and toxicity.[2][7]
1B Dimethyl SulfateLowVery low cost, highly effective methylating agent.Highly toxic and carcinogenic, requires careful handling.[3][4][6]
1C Trimethyl PhosphateModerateLower toxicity compared to dimethyl sulfate.Moderate cost, may require higher temperatures or longer reaction times.[5]

From an economic standpoint, dimethyl sulfate is the most cost-effective methylating agent by a significant margin. However, its extreme toxicity necessitates stringent safety protocols, which can add to the overall process cost in an industrial setting. Methyl iodide , while highly effective, is considerably more expensive, making it less suitable for large-scale production unless its high reactivity and yield can offset the initial cost. Trimethyl phosphate presents a compromise between cost and safety, though its reactivity may be lower than the other two options.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting the most appropriate synthetic method based on key project requirements.

G start Start: Synthesis of this compound Required scale Scale of Synthesis? start->scale cost_priority Is Cost the Primary Driver? scale->cost_priority Large Scale reactivity_yield Is Maximizing Yield and Reaction Rate Critical? scale->reactivity_yield Lab/Small Scale safety_priority Are Safety and Handling a Major Concern? cost_priority->safety_priority No dms Method 1B: Dimethyl Sulfate cost_priority->dms Yes safety_priority->dms No tmp Method 1C: Trimethyl Phosphate safety_priority->tmp Yes reactivity_yield->tmp No mei Method 1A: Methyl Iodide reactivity_yield->mei Yes end_dms Proceed with Dimethyl Sulfate (Implement Strict Safety Protocols) dms->end_dms end_tmp Proceed with Trimethyl Phosphate tmp->end_tmp end_mei Proceed with Methyl Iodide mei->end_mei

Caption: Decision workflow for selecting a synthetic method for this compound.

Conclusion

The choice of synthetic method for this compound is a trade-off between cost, reactivity, and safety. For large-scale industrial production where cost is paramount, dimethyl sulfate is the most economically viable methylating agent, provided that appropriate safety measures are in place. For laboratory-scale synthesis where high yield and rapid reaction are prioritized and cost is less of a concern, methyl iodide is an excellent choice. Trimethyl phosphate offers a balanced profile and may be preferred when safety and handling considerations are a primary concern, and a moderate cost is acceptable. Researchers and drug development professionals should carefully evaluate their specific project requirements against the information provided in this guide to make an informed decision.

References

Safety Operating Guide

Proper Disposal of Isopropyl Methyl Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of isopropyl methyl sulfide (B99878) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations. Adherence to these step-by-step guidelines is critical for minimizing risks associated with this flammable and odorous compound.

Immediate Safety and Handling Precautions

Isopropyl methyl sulfide is a highly flammable liquid and should be handled with extreme care. Always work in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3] Containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[1][2][3]

Quantitative Data for Waste Management

Proper management of chemical waste in a laboratory is subject to quantitative limits to ensure safety and regulatory compliance. The following table summarizes key storage and disposal limitations.

ParameterGuidelineRegulatory Context
Maximum Hazardous Waste Accumulation (Satellite Area) 55 gallonsFederal regulations allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation.
Maximum Acutely Hazardous Waste Accumulation (P-list) 1 quart (liquid) or 1 kg (solid)Stricter limits apply to acutely toxic chemical waste.
Sewer Disposal Limit (General) Approx. 100g or 100mL per dischargeThis is a general guideline for readily biodegradable and low-toxicity materials; not directly applicable to untreated this compound.[4][5]
pH Range for Sewer Disposal 5.5 - 9.0Discharges to the sanitary sewer must be within this pH range after neutralization.[4][5]
Dilution for Sewer Disposal At least 100-fold excess of waterAll materials approved for drain disposal must be flushed with a significant amount of water.[5]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][6] Do not dispose of untreated this compound down the drain. For small quantities, a chemical treatment step to oxidize the sulfide to a less hazardous compound may be performed as a preliminary step before collection by a licensed waste disposal service.

Step-by-Step Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Isopropyl Methyl Sulfide Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity? (e.g., < 100g) assess_quantity->small_quantity treat_waste Chemical Treatment: Oxidation to Sulfoxide (B87167)/Sulfone small_quantity->treat_waste Yes large_quantity Collect Untreated Waste in Labeled Flammable Waste Container small_quantity->large_quantity No verify_treatment Verify Complete Oxidation (e.g., via TLC or other method) treat_waste->verify_treatment verify_treatment->treat_waste Incomplete collect_treated Collect Treated Waste in Labeled Aqueous Waste Container verify_treatment->collect_treated Complete store_waste Store in Designated Satellite Accumulation Area collect_treated->store_waste large_quantity->store_waste arrange_pickup Arrange Pickup by Certified Hazardous Waste Disposal Service store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Disposal workflow for this compound.

Experimental Protocols for Chemical Treatment

For small quantities, this compound can be oxidized to the corresponding sulfoxide or sulfone, which are generally less volatile and less odorous. The following are example protocols for such oxidation. Note: The resulting treated waste should still be collected and disposed of as hazardous aqueous waste unless confirmed to be acceptable for drain disposal by your institution's Environmental Health and Safety (EHS) office and local regulations.

Protocol 1: Oxidation with Sodium Hypochlorite (B82951) (Bleach)

This procedure should be performed in a fume hood.

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, place a solution of the this compound waste in a suitable solvent (e.g., dichloromethane).

  • Reaction: Slowly add an excess of commercial sodium hypochlorite solution (5.25% bleach) to the stirred sulfide solution.[7] The amount of bleach should be a 25% excess relative to the sulfide.[7]

  • Temperature Control: Monitor the reaction temperature and maintain it at room temperature. Use an ice bath to cool the reaction if necessary.

  • Reaction Monitoring: The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, any excess sodium hypochlorite can be quenched by the addition of a saturated sodium bisulfite solution until a starch-iodide test is negative.

  • Work-up: The reaction mixture can then be neutralized. The organic and aqueous layers should be separated. The aqueous layer, containing the oxidized sulfur compounds, should be placed in a clearly labeled "Aqueous Hazardous Waste" container. The organic layer should be disposed of as "Flammable Liquid Waste".

Protocol 2: Oxidation with Hydrogen Peroxide

This method is considered a "greener" alternative but should still be handled with care.

  • Preparation: In a flask, dissolve the this compound waste in glacial acetic acid.

  • Reaction: Slowly add a 30% hydrogen peroxide solution to the mixture. A typical molar ratio would be 4 moles of hydrogen peroxide to 1 mole of sulfide.

  • Stirring: Stir the reaction mixture at room temperature until completion, as indicated by TLC.

  • Neutralization: Carefully neutralize the resulting solution with an aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Extraction and Collection: The product can be extracted with a solvent like dichloromethane. The aqueous layer should be collected for disposal as "Aqueous Hazardous Waste". The organic layer, if any, should be disposed of as "Flammable Liquid Waste".

Disclaimer: These protocols are for informational purposes only and should be adapted and performed by qualified personnel in a laboratory setting. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet (SDS) for this compound before proceeding. Final disposal methods must comply with all local, state, and federal regulations.

References

Essential Safety and Logistical Guide for Handling Isopropyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Isopropyl methyl sulfide (B99878), including detailed operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. For Isopropyl methyl sulfide, a highly flammable liquid, the following PPE is mandatory.

Eye and Face Protection: Always wear chemical safety goggles that meet ANSI Z87.1 standards. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

Skin Protection:

  • Gloves: Chemical-resistant gloves are required. Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials known to be resistant to similar sulfide and flammable compounds. Nitrile or neoprene gloves are a suitable initial choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.

  • Lab Coat: A flame-resistant lab coat is essential when handling flammable liquids. Ensure the lab coat is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If the concentration of vapors is expected to exceed exposure limits, or in the event of a large spill, appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), must be used.

Glove Selection Guide
Glove Material Typical Use Case Relative Cost
NitrileIncidental contact, splash protection
NeopreneIncidental to moderate contact
$
Butyl RubberExtended or immersive contact
Viton™Extended or immersive contact with aggressive chemicals
$

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical to minimize the risks associated with this compound.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
  • Ensure that an eyewash station and safety shower are readily accessible and in good working order in the immediate work area.

2. Procedural Steps for Handling:

  • Before starting any work, ensure all necessary PPE is donned correctly.
  • Ground and bond all containers and transfer equipment to prevent static discharge, which can be an ignition source.[1]
  • Use only non-sparking tools when opening or handling containers of this compound.
  • Keep containers tightly closed when not in use to prevent the release of flammable vapors.
  • Avoid contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the laboratory.

3. Storage:

  • Store this compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1]
  • Store in a tightly sealed, properly labeled container.
  • Segregate from incompatible materials such as oxidizing agents and strong acids.

Spill and Emergency Procedures

In the event of a spill or emergency, a swift and informed response is crucial.

1. Small Spills (manageable by laboratory personnel):

  • Alert personnel in the immediate area.
  • If the spill is flammable, eliminate all ignition sources.
  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

2. Large Spills (requiring emergency response):

  • Evacuate the laboratory immediately.
  • Activate the fire alarm and notify your institution's emergency response team.
  • If it is safe to do so, close the laboratory doors to contain the vapors.
  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

1. Waste Collection:

  • Collect all waste this compound, including contaminated solvents and rinsates, in a dedicated, properly labeled hazardous waste container.
  • The container must be compatible with the chemical and have a secure, tight-fitting lid.
  • Do not mix this compound waste with incompatible chemicals.

2. Contaminated Materials:

  • All disposable items that come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be collected as solid hazardous waste.
  • Place these materials in a clearly labeled, sealed bag or container.

3. Decontamination of Reusable Equipment:

  • Reusable laboratory equipment, such as glassware and tools, must be decontaminated after use.
  • Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood. Collect the rinsate as hazardous waste.
  • After the solvent rinse, wash the equipment with soap and water.

4. Empty Containers:

  • Empty containers of this compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate from this process must also be collected as hazardous waste.

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling this compound AssessTask Assess the Task: - Quantity - Concentration - Duration of handling Start->AssessTask AssessRisk Assess Risk of Exposure: - Splash - Inhalation - Skin Contact AssessTask->AssessRisk EyeProtection Eye/Face Protection: - Safety Goggles (Minimum) - Face Shield (for splash risk) AssessRisk->EyeProtection HandProtection Hand Protection: - Chemical-resistant gloves (Nitrile, Neoprene, Butyl Rubber, Viton™) AssessRisk->HandProtection BodyProtection Body Protection: - Flame-resistant lab coat AssessRisk->BodyProtection RespiratoryProtection Respiratory Protection: - Work in fume hood - Respirator if high vapor concentration AssessRisk->RespiratoryProtection InspectPPE Inspect PPE for damage before use EyeProtection->InspectPPE HandProtection->InspectPPE BodyProtection->InspectPPE RespiratoryProtection->InspectPPE DonPPE Don PPE correctly InspectPPE->DonPPE Proceed Proceed with work DonPPE->Proceed

Caption: Workflow for selecting appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.